Product packaging for (Z)-3-Methyl-2-hexene(Cat. No.:CAS No. 10574-36-4)

(Z)-3-Methyl-2-hexene

Cat. No.: B086107
CAS No.: 10574-36-4
M. Wt: 98.19 g/mol
InChI Key: JZMUUSXQSKCZNO-ALCCZGGFSA-N
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Description

(Z)-3-Methyl-2-hexene is a chiral alkene of interest in advanced organic chemistry research due to its defined stereochemistry. It serves as a valuable model substrate for investigating stereospecific reaction mechanisms, particularly in studies of addition reactions where the cis geometry of the substituents influences the stereochemical outcome of the product . Researchers utilize this compound in the exploration of hydroboration kinetics and mechanisms, as the stereochemistry of the starting alkene is directly related to that of the resulting alcohol after oxidation, providing insight into the concerted, syn-addition pathway . Furthermore, its well-characterized structure, including a standard boiling point of approximately 367 K (94 °C) and a defined retention index of 702.4 on non-polar GC columns , makes it a suitable reference standard in analytical chemistry for method development and hydrocarbon analysis. The enthalpy of hydrogenation for this compound has been measured at -107.4 ± 0.6 kJ/mol, underpinning its use in fundamental thermodynamic studies of alkene stability . This compound is for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B086107 (Z)-3-Methyl-2-hexene CAS No. 10574-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-methylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUUSXQSKCZNO-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879001
Record name 2-HEXENE, 3-METHYL-, (Z)-
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Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10574-36-4
Record name 2-Hexene, 3-methyl-, (Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-3-Methyl-2-hexene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-HEXENE, 3-METHYL-, (Z)-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Methyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. As a Z-isomer, it possesses specific stereochemistry that influences its physical and chemical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis and reactivity. Detailed experimental protocols for its synthesis via the Wittig reaction and a characteristic reaction, hydroboration-oxidation, are presented. While direct biological activity and defined signaling pathways for this compound are not extensively documented in publicly available literature, this guide will touch upon the biological relevance of structurally similar molecules to provide context for potential future research. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a volatile, flammable liquid. Its properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₄[1][2][3]
Molecular Weight 98.19 g/mol [1][2]
CAS Number 10574-36-4[2]
IUPAC Name (2Z)-3-Methylhex-2-ene[1]
Synonyms cis-3-Methyl-2-hexene[2]
Appearance Colorless liquidN/A
Boiling Point 94 - 97.3 °CN/A
Melting Point -119 °CN/A
Density 0.714 g/cm³N/A
Refractive Index 1.414N/A
Spectroscopic Data
TechniqueKey Data PointsSource(s)
¹H NMR Data available in spectral databases.[1]
¹³C NMR Data available in spectral databases.[1]
Infrared (IR) Spectroscopy Data available in spectral databases.[2]
Mass Spectrometry (MS) Data available in spectral databases.[2]

Synthesis and Reactivity

Synthesis via Wittig Reaction

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction.[4][5] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, 2-pentanone is reacted with the ylide derived from ethyltriphenylphosphonium bromide. The use of a non-stabilized ylide generally favors the formation of the Z-isomer.[1]

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 2-Pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, suspend ethyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension while maintaining the temperature at 0 °C. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Reaction with Ketone: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Wittig_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification 2-Pentanone 2-Pentanone Wittig Reaction Wittig Reaction 2-Pentanone->Wittig Reaction Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Ylide Formation Ylide Formation Ethyltriphenylphosphonium bromide->Ylide Formation n-BuLi n-BuLi n-BuLi->Ylide Formation Ylide Formation->Wittig Reaction Phosphorus Ylide Quenching Quenching Wittig Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product Hydroboration_Oxidation cluster_reactants Starting Materials cluster_reaction_steps Reaction Steps cluster_workup_purification Work-up and Purification Alkene This compound Hydroboration Hydroboration Alkene->Hydroboration BH3THF BH3-THF BH3THF->Hydroboration Oxidation Oxidation Hydroboration->Oxidation Organoborane Intermediate Workup Workup Oxidation->Workup NaOH, H2O2 Purification Purification Workup->Purification Product 3-Methylhexan-2-ol Purification->Product

References

An In-depth Technical Guide to (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10574-36-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-3-Methyl-2-hexene. It also details relevant experimental protocols for its synthesis and analysis and explores its potential relevance in the context of volatile organic compounds (VOCs) as biomarkers in diagnostics and drug development.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₇H₁₄.[1][2][3] It is also known by its synonyms, including cis-3-Methyl-2-hexene and (2Z)-3-Methyl-2-hexene.[1][2][3] The following tables summarize its key physical and chemical properties.

Identifier Value Reference
IUPAC Name(Z)-3-methylhex-2-ene[2]
CAS Number10574-36-4[2][3]
Molecular FormulaC₇H₁₄[1][2][3]
Molecular Weight98.19 g/mol [1][2]
InChIInChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5-[2][3]
InChIKeyJZMUUSXQSKCZNO-ALCCZGGFSA-N[1][2][3]
Canonical SMILESCCC/C(=C\C)/C[2]
Physical Property Value Reference
Melting Point-119 °C[1]
Boiling Point94 °C[1]
Critical Temperature266 °C[1]
Water Solubility27.83 mg/L @ 25 °C (estimated)[4]
XlogP3-AA3.30 (estimated)[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic Data Type Key Features
¹H NMR Alkenyl protons are deshielded and appear at a lower field. The coupling constants between vicinal alkene protons can help confirm the (Z)-stereochemistry. The spectrum will also show signals for the methyl and ethyl groups.
¹³C NMR The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum (typically 100-150 ppm).
Infrared (IR) Spectroscopy Characteristic peaks include C-H stretching of the alkene at ~3000-3100 cm⁻¹, C=C stretching at ~1650 cm⁻¹, and C-H bending (out-of-plane) which can also be indicative of the substitution pattern of the alkene.[6][7]
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an alkene of this structure.

Experimental Protocols

Synthesis of an Alkene via the Wittig Reaction (General Protocol)

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to produce an alkene.[8][9][10] For the synthesis of this compound, 2-pentanone would be the starting ketone.

Materials:

  • Triphenylphosphine (B44618)

  • An appropriate alkyl halide (e.g., 1-bromopropane)

  • A strong base (e.g., n-butyllithium)

  • 2-Pentanone

  • Anhydrous diethyl ether or THF

  • Sodium hydroxide (B78521) solution

  • Dichloromethane

  • Separatory funnel

  • Round bottom flask

  • Stirring apparatus

Procedure:

  • Preparation of the Phosphonium (B103445) Salt: In a round bottom flask, dissolve triphenylphosphine in an appropriate solvent. Add the alkyl halide and stir the mixture, which will likely lead to the precipitation of the phosphonium salt. Isolate the salt by filtration.

  • Formation of the Ylide: Suspend the phosphonium salt in anhydrous ether or THF under an inert atmosphere. Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: To the ylide solution, add the 2-pentanone dropwise while maintaining the cool temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[8] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the alkene.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure and stereochemistry of this compound.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain a background spectrum of the empty sample holder (e.g., ATR crystal).

  • Place a small drop of the liquid sample onto the crystal.

  • Acquire the IR spectrum.

  • Identify the characteristic absorption bands for alkenes to confirm the presence of the C=C double bond and associated C-H bonds.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Inject a small volume of a dilute solution of the sample in a volatile solvent into the GC-MS instrument.

  • The sample is vaporized and separated on a capillary column.

  • The separated components are then introduced into the mass spectrometer for detection and identification.

  • Compare the resulting mass spectrum with a library of known spectra to confirm the identity of the compound.[15][16]

Relevance in Diagnostics and Drug Development

While there is no specific information linking this compound to biological activity or drug development, its nature as a volatile organic compound (VOC) places it in a class of molecules with increasing importance in medical diagnostics.[1][3][17] VOCs are produced by various metabolic processes in the body and can be detected in exhaled breath, urine, and other bodily fluids.[3][18] Changes in the profile of VOCs can be indicative of disease states, making them promising non-invasive biomarkers.[1][17]

The potential workflow for investigating a VOC like this compound as a biomarker is illustrated below.

VOC_Biomarker_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Application Application Phase Sample_Collection Sample Collection (e.g., Breath, Urine) VOC_Analysis VOC Analysis (GC-MS) Sample_Collection->VOC_Analysis Biomarker_Identification Biomarker Identification VOC_Analysis->Biomarker_Identification Clinical_Validation Clinical Validation (Large Cohort) Biomarker_Identification->Clinical_Validation Pathway_Analysis Signaling Pathway Analysis Clinical_Validation->Pathway_Analysis Diagnostic_Tool Diagnostic Tool Development Pathway_Analysis->Diagnostic_Tool Drug_Development Drug Target Identification Pathway_Analysis->Drug_Development

References

physical properties of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (Z)-3-Methyl-2-hexene

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and includes detailed experimental methodologies for the determination of these properties.

Core Physical Properties

This compound is an organic compound with the molecular formula C7H14.[1] It is a structural isomer of other hexenes and exhibits specific physical characteristics due to its molecular geometry.

Data Presentation

The quantitative are summarized in the table below for straightforward reference and comparison.

Physical PropertyValueUnits
Molecular Formula C7H14
Molecular Weight 98.1861 g/mol [1][2]
Boiling Point 94 - 97.3°C
Melting Point -119°C
Density 0.714g/cm³
Refractive Index 1.414
Vapor Pressure 48.1mmHg at 25°C
LogP (Octanol/Water Partition Coefficient) 2.7527

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[3] Several methods can be employed for its determination.

Simple Distillation Method:

  • Apparatus Setup: A distillation flask is filled with a small volume (at least 5 mL) of this compound and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is, in turn, connected to a receiving flask.[3][4]

  • Heating: The distillation flask is gently heated.

  • Temperature Reading: As the liquid boils and the vapor moves into the condenser, the temperature reading on the thermometer will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[5]

  • Pressure Correction: The atmospheric pressure is recorded, as the boiling point is dependent on it. If the pressure deviates from standard pressure (760 mmHg), a correction may be necessary.[3][5]

Thiele Tube Method:

This micro-method is suitable for small sample volumes.[4]

  • Sample Preparation: A small amount of this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

Determination of Density

Density is the mass of a substance per unit volume.[6]

  • Mass Measurement: An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.[6][7]

  • Volume Measurement: A specific volume of this compound (e.g., 10 mL) is accurately measured into the graduated cylinder. The volume is read from the bottom of the meniscus.[6][7]

  • Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[6][8]

    • Density = Mass / Volume

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when it enters a substance.[9] It is a characteristic property of a substance.

  • Apparatus: An Abbe refractometer is commonly used for this measurement.[10]

  • Calibration: The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.[11]

  • Measurement: Light is passed through the sample, and the eyepiece is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.[10]

  • Temperature Correction: The refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature, usually 20°C. A general correction factor for many organic compounds is approximately 0.00045 per degree Celsius.[9][11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and validation of the .

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis and Validation start Obtain Pure Sample of This compound boiling_point Determine Boiling Point (e.g., Distillation, Thiele Tube) start->boiling_point density Determine Density (Mass/Volume) start->density refractive_index Determine Refractive Index (Abbe Refractometer) start->refractive_index data_table Compile Data in Table boiling_point->data_table density->data_table refractive_index->data_table lit_comparison Compare with Literature Values data_table->lit_comparison conclusion Final Characterization lit_comparison->conclusion

Caption: Logical workflow for the experimental determination of physical properties.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the molecular structure and bonding of (Z)-3-Methyl-2-hexene. It covers its nomenclature, stereochemistry, and fundamental bonding principles, including hybridization and molecular geometry. Detailed experimental protocols for common analytical techniques used in structural elucidation are also presented to serve as a practical guide for laboratory professionals.

Molecular Structure and Identification

This compound is an unsaturated hydrocarbon belonging to the alkene family.[1][2] Its structure is characterized by a six-carbon chain with a methyl group substituent and a carbon-carbon double bond. The specific stereochemistry, denoted by "(Z)", dictates the spatial arrangement of substituents around this double bond.

Nomenclature and Chemical Identifiers

The systematic IUPAC name for this compound is (Z)-3-methylhex-2-ene.[3] It is also commonly referred to by its synonym, cis-3-Methyl-2-hexene.[3][4][5] For precise identification and database retrieval, several unique identifiers are used, which are summarized in the table below.

Identifier Value Source
IUPAC Name (Z)-3-methylhex-2-ene[3]
Synonyms cis-3-Methyl-2-hexene, (2Z)-3-Methyl-2-hexene[3][4]
CAS Number 10574-36-4[3][4][5]
Molecular Formula C₇H₁₄[1][3][6]
Molecular Weight 98.19 g/mol [3]
Canonical SMILES CCC/C(=C\C)/C[3]
InChI Key JZMUUSXQSKCZNO-ALCCZGGFSA-N[3][4]

Table 1: Molecular Identifiers and Properties for this compound.

Stereochemistry

The "(Z)" designation in the name is derived from the German word zusammen, meaning "together." It specifies the stereochemistry of the alkene. According to the Cahn-Ingold-Prelog (CIP) priority rules:

  • At carbon-2 (C2), the methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

  • At carbon-3 (C3), the ethyl group (-CH₂CH₃) has a higher priority than the methyl group (-CH₃).

The (Z)-isomer is the configuration where the two higher-priority groups (the methyl on C2 and the ethyl on C3) are located on the same side of the plane of the double bond. This geometric constraint is due to the restricted rotation around the C=C double bond.[7]

Molecular Bonding and Geometry

The chemical properties and three-dimensional shape of this compound are direct consequences of its electronic structure and the nature of its covalent bonds.

The Carbon-Carbon Double Bond

The defining feature of an alkene is the carbon-carbon double bond. This bond is comprised of two distinct components:[7][8]

  • A Sigma (σ) Bond: Formed by the direct, head-on overlap of sp² hybrid orbitals from each carbon atom. The electron density of the σ bond is concentrated along the internuclear axis.[8]

  • A Pi (π) Bond: Formed by the parallel, sideways overlap of the unhybridized 2p orbitals on each carbon atom. The electron density of the π bond is located above and below the plane of the sigma bond framework.[8][9]

The π bond is weaker and its electrons are more exposed than those in the σ bond, making it the primary site of reactivity in alkenes.[7][8]

Atomic Orbital Hybridization

The bonding framework of the molecule can be understood through the concept of atomic orbital hybridization:

  • sp² Hybridization: The two carbon atoms involved in the double bond (C2 and C3) are sp² hybridized. This occurs when one s orbital and two p orbitals mix to form three equivalent hybrid orbitals.[8][10] These sp² orbitals arrange themselves in a trigonal planar geometry, leading to bond angles of approximately 120°.[11][12][13] The remaining unhybridized p orbital on each carbon participates in the π bond.

  • sp³ Hybridization: The remaining five carbon atoms (C1, the methyl substituent on C3, C4, C5, and C6) are sp³ hybridized. This involves the mixing of one s orbital and three p orbitals to form four equivalent hybrid orbitals, which adopt a tetrahedral geometry with ideal bond angles of 109.5°.[14]

Molecular Geometry

The overall shape of the molecule is dictated by these hybridization states. The region around the C2=C3 double bond is flat (planar), with the substituents lying in the same plane.[15] The alkyl portions of the molecule (the methyl and ethyl groups) have a three-dimensional tetrahedral arrangement of their atoms.

Bond Type Hybridization Typical Bond Length (Å) Typical Bond Angle (°)
C=Csp² - sp²~ 1.34n/a
C-Csp² - sp³~ 1.50~ 120
C-Csp³ - sp³~ 1.54~ 109.5
=C-Hsp² - s~ 1.09~ 120
-C-Hsp³ - s~ 1.10~ 109.5

Table 2: Typical Bond Parameters in Alkenes. Note: Actual values for this compound may vary slightly.

Visualization of Molecular Structure

Diagrams generated using Graphviz provide a clear representation of the molecule's connectivity and stereochemistry.

Caption: 2D skeletal structure of 3-Methyl-2-hexene with IUPAC numbering.

Caption: Diagram illustrating the (Z) configuration of 3-Methyl-2-hexene.

Experimental Protocols for Structural Elucidation

The structure of this compound can be confirmed using a combination of spectroscopic and chemical methods.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Confirmation Sample Pure Liquid Sample (this compound) Prep Dilution in appropriate solvent (e.g., CDCl₃, CCl₄) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, COSY) Prep->NMR IR FT-IR Spectroscopy Prep->IR GCMS GC-MS Analysis Prep->GCMS Data Data Integration & Interpretation NMR->Data IR->Data GCMS->Data Structure Structure Confirmation Data->Structure

Caption: Experimental workflow for the structural analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Objective: To determine the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Methodology:

    • Sample Preparation: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

    • Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key signals for alkenes typically appear between 4.5-6.0 ppm.[16] The integration of peaks corresponds to the number of protons, and splitting patterns (multiplicity) reveal adjacent protons.

    • ¹³C NMR Acquisition: Acquire a broadband-decoupled ¹³C NMR spectrum. Alkene carbons typically resonate in the 100-150 ppm range.[17]

    • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to map out the complete bonding network.[18]

  • Expected Data: The spectra will confirm the number of unique carbon and hydrogen environments, and coupling constants between vinylic protons can help confirm the Z-stereochemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[19][20]

  • Objective: To detect the characteristic vibrational frequencies of the C=C double bond and associated C-H bonds.

  • Methodology:

    • Sample Preparation (Thin Film): As the sample is a liquid, the easiest method is to place one drop of the pure liquid between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin capillary film.

    • Background Spectrum: Place the empty, clean salt plates in the spectrometer and run a background scan to subtract atmospheric and plate absorbances.

    • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[19]

  • Expected Data: The spectrum should display characteristic absorption bands:

    • =C-H stretch: A sharp peak just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[16]

    • C=C stretch: A medium intensity peak in the 1640-1680 cm⁻¹ region.[16]

    • C-H alkane stretches: Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation of compounds with their structural identification based on mass-to-charge ratio.[21][22]

  • Objective: To confirm the molecular weight and determine the fragmentation pattern of the molecule.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

    • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column is heated using a temperature program to separate components based on their boiling points and interactions with the column's stationary phase.

    • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. It is ionized (typically by electron impact), causing it to fragment. The mass analyzer separates the resulting parent ion and fragment ions based on their mass-to-charge (m/z) ratio.

  • Expected Data: The output will include a chromatogram showing the retention time of the compound and a mass spectrum. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₁₄ (m/z = 98). Other peaks will correspond to characteristic fragments, providing a "fingerprint" that helps confirm the structure.

Qualitative Chemical Tests

Simple, rapid chemical tests can indicate the presence of the alkene functional group.[23][24]

  • Objective: To qualitatively confirm the presence of unsaturation (C=C double bond).

  • Protocols:

    • Bromine Water Test: Add a few drops of bromine water (an orange/brown solution) to a small sample of this compound and shake. A positive test for an alkene is the rapid decolorization of the bromine water as the bromine undergoes an addition reaction across the double bond.[2]

    • Baeyer's Test (Potassium Permanganate): Add a few drops of a cold, dilute, alkaline solution of potassium permanganate (B83412) (KMnO₄, a purple solution) to a sample of the alkene and shake. A positive test is the disappearance of the purple color and the formation of a brown precipitate (manganese dioxide, MnO₂), indicating the oxidation of the double bond.[23][24]

References

An In-depth Technical Guide to the Stereoisomerism of 3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-hexene, a simple alkene with the chemical formula C₇H₁₄, serves as a fundamental example of geometric isomerism. Due to the substitution pattern around its carbon-carbon double bond, it exists as two distinct stereoisomers: (E)-3-Methyl-2-hexene and (Z)-3-Methyl-2-hexene. This technical guide provides a comprehensive overview of the stereoisomerism of 3-Methyl-2-hexene, including its structural elucidation, physicochemical properties, and relevant experimental protocols for isomer separation and characterization. This information is crucial for professionals in chemical research and drug development where stereochemical purity is often a critical parameter.

Introduction to Stereoisomerism in 3-Methyl-2-hexene

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. 3-Methyl-2-hexene exhibits a form of stereoisomerism known as E/Z isomerism (or cis-trans isomerism) due to the restricted rotation around the C2=C3 double bond.[1][2]

The presence of two different substituent groups on each carbon atom of the double bond is the prerequisite for this type of isomerism. In the case of 3-Methyl-2-hexene:

  • Carbon 2 (C2) is bonded to a hydrogen atom and a methyl group.

  • Carbon 3 (C3) is bonded to a methyl group and an ethyl group.

This substitution pattern gives rise to two geometric isomers, designated as (E) and (Z) according to the Cahn-Ingold-Prelog (CIP) priority rules.

The (E) and (Z) Isomers of 3-Methyl-2-hexene

The designation of the isomers as (E) or (Z) is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number.

  • At C2: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

  • At C3: The ethyl group (-CH₂CH₃) has a higher priority than the methyl group (-CH₃).

The spatial arrangement of these higher-priority groups determines the isomer:

  • This compound: The higher-priority groups (methyl on C2 and ethyl on C3) are on the same side of the double bond. The "Z" comes from the German word zusammen, meaning "together". This is also referred to as the cis isomer.

  • (E)-3-Methyl-2-hexene: The higher-priority groups are on opposite sides of the double bond. The "E" comes from the German word entgegen, meaning "opposite". This is also referred to as the trans isomer.

Quantitative Data of Stereoisomers

The following table summarizes key quantitative data for the (E) and (Z) stereoisomers of 3-Methyl-2-hexene.

Property(E)-3-Methyl-2-hexeneThis compound
Molecular Formula C₇H₁₄C₇H₁₄
Molecular Weight 98.1861 g/mol 98.1861 g/mol
CAS Registry Number 20710-38-7[3]10574-36-4[4]
Boiling Point 94 °C94 °C[1]
Melting Point -129 °C-119 °C[1]
Density 0.714 g/cm³Not readily available

Experimental Protocols

Separation of (E) and (Z) Isomers by Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile isomers like (E)- and this compound based on their differential partitioning between a stationary phase and a mobile gas phase.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for hydrocarbon analysis.

  • Column: A high-resolution capillary column, such as one with a nonpolar stationary phase (e.g., squalane), is recommended for separating closely related isomers.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Injection: A small volume (e.g., 1 µL) of the isomer mixture, either neat or diluted in a volatile solvent like pentane, is injected into the heated injection port.

  • Temperature Program: An oven temperature program is employed to ensure the elution of the components. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 150°C) at a controlled rate (e.g., 5°C/min).

  • Detection: The FID provides a sensitive response to the eluting hydrocarbons.

  • Data Analysis: The retention times and peak areas of the isomers are recorded. Identification of the (E) and (Z) isomers can be achieved by comparing their retention times to those of known standards. Generally, the more volatile isomer will have a shorter retention time.

Characterization by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and confirmation of the stereochemistry of the isomers.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons and the protons of the allylic methyl and ethyl groups will differ between the (E) and (Z) isomers due to their different spatial environments.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double bond and the adjacent allylic carbons, will be distinct for each isomer.

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the IR spectrum can sometimes be used to distinguish between cis and trans isomers of alkenes.

Visualizing the Stereoisomers of 3-Methyl-2-hexene

The logical relationship and structures of the (E) and (Z) isomers of 3-Methyl-2-hexene are depicted in the following diagram.

stereoisomers cluster_main Stereoisomerism of 3-Methyl-2-hexene cluster_isomers cluster_Z (Z)-Isomer Structure cluster_E (E)-Isomer Structure M 3-Methyl-2-hexene (C₇H₁₄) Z_isomer This compound (cis) M->Z_isomer Geometric Isomers E_isomer (E)-3-Methyl-2-hexene (trans) M->E_isomer Z_structure Z_isomer->Z_structure E_structure E_isomer->E_structure

Caption: Relationship between the stereoisomers of 3-Methyl-2-hexene.

Conclusion

The stereoisomerism of 3-Methyl-2-hexene is a clear illustration of E/Z isomerism in alkenes. The distinct spatial arrangements of the (E) and (Z) isomers lead to differences in their physical properties, which allows for their separation and individual characterization. A thorough understanding of these principles and the associated experimental techniques is fundamental for chemists in research and industry, particularly in fields where stereoisomerically pure compounds are required.

References

Synthesis of (Z)-3-Methyl-2-hexene from Ethyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (Z)-3-Methyl-2-hexene, a valuable organic building block, starting from the readily available reagent, ethyl bromide. This document details two primary synthetic pathways, with a major focus on the Wittig reaction, known for its reliability in creating carbon-carbon double bonds with stereochemical control. An alternative route via hydroboration of an alkyne is also discussed. The guide includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in practical application.

Primary Synthetic Pathway: The Wittig Reaction

The most direct and widely utilized method for the synthesis of this compound from ethyl bromide is the Wittig reaction. This powerful olefination reaction involves the reaction of a phosphorus ylide with a ketone. For this specific synthesis, the key steps are the preparation of the phosphonium (B103445) salt from ethyl bromide, the generation of the corresponding ylide, and the subsequent reaction with 2-pentanone. Non-stabilized ylides, such as the one derived from ethyl bromide, typically favor the formation of the (Z)-alkene.[1]

Overall Synthetic Scheme

The overall two-step synthesis is depicted below:

Step 1: Synthesis of Ethyltriphenylphosphonium Bromide

Step 2: Wittig Reaction

Experimental Protocols

1.2.1. Synthesis of Ethyltriphenylphosphonium Bromide

This procedure outlines the synthesis of the key phosphonium salt intermediate from ethyl bromide and triphenylphosphine (B44618).[2][3]

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (0.8 mol) and toluene (1000 mL).

    • Add ethyl bromide (0.5 mol) to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 10 hours. A white solid will precipitate during the reaction.

    • After the reaction is complete, allow the mixture to cool to approximately 50 °C.

    • Collect the precipitated white solid by vacuum filtration.

    • Wash the filter cake with toluene (3 x 50 mL).

    • Dry the solid product in a vacuum oven at 50 °C until a constant weight is achieved.

1.2.2. Synthesis of this compound via Wittig Reaction

This protocol describes the in-situ generation of the phosphorus ylide and its reaction with 2-pentanone to yield the target alkene.[4]

  • Materials:

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.0 eq).

    • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.

    • Stir the ylide solution at 0 °C for 1 hour.

    • Slowly add a solution of 2-pentanone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data
CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Reference
Ethyltriphenylphosphonium bromideC20H20BrP371.2582-92[2][3]
This compoundC7H1498.19Not specified in literature, but generally moderate to good for Wittig reactions.
Spectroscopic Data for this compound
¹H NMR Spectral data available in public databases such as PubChem and SpectraBase.[5][6]
¹³C NMR Spectral data available in public databases such as PubChem.[5]
IR Spectrum Available in the NIST Chemistry WebBook and PubChem.[5][7]
Mass Spectrometry (GC-MS) Available in the NIST Chemistry WebBook and PubChem.[5][8]

Alternative Synthetic Pathway: Hydroboration of an Alkyne

An alternative strategy for the stereoselective synthesis of this compound involves the partial reduction of an internal alkyne. This route requires the initial synthesis of 3-methyl-2-hexyne, followed by a stereoselective reduction using a poisoned catalyst, such as Lindlar's catalyst, which selectively produces the (Z)-alkene.[9][10]

Overall Synthetic Scheme

Step 1: Synthesis of 3-Methyl-2-hexyne

This can be achieved through the alkylation of a smaller alkyne. For instance, deprotonation of 1-butyne (B89482) with a strong base like sodium amide, followed by reaction with ethyl bromide.

Note: This produces 3-hexyne. A different starting alkyne would be required for 3-methyl-2-hexyne. A more appropriate route would be the reaction of the acetylide of propyne (B1212725) with a propyl halide, followed by methylation, or a Grignard-based approach. A plausible route starts from propyne, which is deprotonated by a Grignard reagent like ethylmagnesium bromide, followed by reaction with propyl bromide. The resulting alkyne is then deprotonated again and reacted with a methylating agent.

Step 2: Stereoselective Reduction to this compound

Experimental Protocols

2.2.1. Synthesis of 3-Methyl-2-hexyne (Illustrative)

A general procedure for the alkylation of a terminal alkyne is as follows:[11][12]

  • Materials:

    • Terminal alkyne (e.g., 1-butyne)

    • Sodium amide (NaNH2)

    • Liquid ammonia (B1221849) (NH3)

    • Ethyl bromide

  • Procedure:

    • In a flask equipped for low-temperature reactions, condense liquid ammonia.

    • Add sodium amide to the liquid ammonia with stirring.

    • Slowly add the terminal alkyne to the sodium amide suspension.

    • After the formation of the sodium acetylide, slowly add ethyl bromide.

    • Allow the reaction to proceed, then carefully quench with ammonium chloride.

    • Allow the ammonia to evaporate, and work up the reaction mixture by extraction with an organic solvent.

    • Purify the resulting internal alkyne by distillation.

2.2.2. Reduction of 3-Methyl-2-hexyne with Lindlar's Catalyst

This protocol describes the partial hydrogenation of an internal alkyne to the corresponding (Z)-alkene.[9][10]

  • Materials:

    • 3-Methyl-2-hexyne

    • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

    • Quinoline (B57606) (optional, as a catalyst poison enhancer)

    • Solvent (e.g., methanol, hexane)

    • Hydrogen gas (H2)

  • Procedure:

    • In a round-bottom flask, dissolve the alkyne in a suitable solvent.

    • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to improve selectivity.

    • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude (Z)-alkene, which can be further purified by distillation.

Visualizations

Wittig Reaction Workflow

Wittig_Reaction_Workflow cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction Ethyl_Bromide Ethyl Bromide Reaction1 Ethyl_Bromide->Reaction1 Triphenylphosphine Triphenylphosphine Triphenylphosphine->Reaction1 Phosphonium_Salt Ethyltriphenylphosphonium Bromide Phosphonium_Salt_2 Ethyltriphenylphosphonium Bromide Reaction1->Phosphonium_Salt Toluene, reflux Reaction2 Phosphonium_Salt_2->Reaction2 Base n-BuLi Base->Reaction2 Ylide Phosphorus Ylide Reaction3 Ylide->Reaction3 Ketone 2-Pentanone Ketone->Reaction3 Product This compound Byproduct Triphenylphosphine Oxide Reaction2->Ylide THF, 0 °C Reaction3->Product THF, 0 °C to RT Reaction3->Byproduct

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Alternative Hydroboration Route

Hydroboration_Route cluster_0 Step 1: Alkyne Synthesis cluster_1 Step 2: Stereoselective Reduction Alkyne_Precursor Terminal Alkyne (e.g., 1-Butyne) Reaction1 Alkyne_Precursor->Reaction1 Alkyl_Halide Ethyl Bromide Alkyl_Halide->Reaction1 Internal_Alkyne 3-Methyl-2-hexyne Internal_Alkyne_2 3-Methyl-2-hexyne Reaction1->Internal_Alkyne 1. NaNH2, liq. NH3 2. Alkylation Reaction2 Internal_Alkyne_2->Reaction2 Reducing_Agent H2, Lindlar's Catalyst Reducing_Agent->Reaction2 Product This compound Reaction2->Product

Caption: Alternative synthesis of this compound via alkyne hydroboration.

References

A Comprehensive Technical Guide to (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (Z)-3-Methyl-2-hexene, a valuable organic compound for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Nomenclature and Identification

IUPAC Name: (2Z)-3-Methylhex-2-ene[1]

This compound is a seven-carbon alkene with a methyl group at the third position and a cis-configuration of the substituents around the double bond.

Synonyms:

  • (Z)-3-Methylhex-2-ene[1]

  • cis-3-Methyl-2-hexene[1][2]

  • (2Z)-3-Methyl-2-hexene[2]

  • 3-Methyl-cis-2-hexene[2]

  • (Z)-2-Hexene, 3-methyl-[1]

  • NSC 73929[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

PropertyValueUnitReference
Molecular Formula C₇H₁₄[1]
Molecular Weight 98.19 g/mol [1]
CAS Number 10574-36-4[1]
Boiling Point 94 - 97.3°C[3][4]
Density 0.714g/cm³[4]
Refractive Index 1.414[4]
Melting Point -119°C[3]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes.[5][6][7] For the synthesis of this compound, a non-stabilized ylide is required to favor the formation of the Z-isomer.[5][7] The proposed synthesis involves the reaction of an appropriate phosphonium (B103445) ylide with a ketone.

Reactants:

  • 2-Pentanone

  • Ethyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium in THF)

  • Anhydrous diethyl ether or THF as the solvent

Procedure:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add one equivalent of n-butyllithium (n-BuLi) solution dropwise to the suspension. The formation of the deep red or orange colored ylide indicates a successful reaction.

    • Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0°C.

    • Slowly add one equivalent of 2-pentanone, dissolved in a minimal amount of the anhydrous solvent, to the ylide solution dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired this compound and triphenylphosphine (B44618) oxide as a byproduct.

    • Purify the product by fractional distillation or column chromatography on silica (B1680970) gel to isolate the pure this compound.

Analysis by Gas Chromatography (GC)

Gas chromatography is an effective technique for analyzing the purity of volatile compounds like this compound and for monitoring the progress of the synthesis reaction.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • A non-polar capillary column (e.g., DB-1 or HP-5ms).

GC Parameters:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Injection Volume: 1 µL (split injection).

Sample Preparation:

  • Dissolve a small amount of the purified product or a sample from the reaction mixture in a volatile solvent such as hexane (B92381) or pentane. A typical concentration would be in the range of 100-1000 ppm.

Data Analysis:

  • The retention time of the peak corresponding to this compound can be determined by running a standard of the pure compound.

  • The purity of the sample can be estimated by calculating the peak area percentage.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Synthesis_Workflow Reactants Reactants - Ethyltriphenylphosphonium bromide - n-Butyllithium - 2-Pentanone Ylide_Formation Ylide Formation (in anhydrous ether/THF) Reactants->Ylide_Formation Step 1 Wittig_Reaction Wittig Reaction (Reaction with 2-Pentanone) Ylide_Formation->Wittig_Reaction Step 2 Workup Aqueous Work-up & Extraction Wittig_Reaction->Workup Step 3 Purification Purification (Distillation or Chromatography) Workup->Purification Step 4 Product This compound Purification->Product Final Product

Caption: Workflow for the synthesis of this compound.

References

The Profound Impact of Alkene Isomerism on Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and molecular biology, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological function. Among the various forms of stereoisomerism, the geometric isomerism of alkenes, specifically cis-trans (or E/Z) isomerism, plays a pivotal role in the efficacy and selectivity of bioactive compounds. The restricted rotation around a carbon-carbon double bond results in distinct spatial arrangements of substituents, which can lead to dramatic differences in how a molecule interacts with its biological target. This technical guide provides an in-depth exploration of the biological activity of alkene isomers, focusing on key examples from pharmacology, and offers detailed experimental protocols for their evaluation.

The significance of alkene isomerism is underscored by the fact that biological systems, being inherently chiral and shape-selective, can exhibit profoundly different responses to geometric isomers.[1][2] One isomer may elicit a potent therapeutic effect, while the other could be inactive or even toxic.[2] This guide will delve into the molecular mechanisms underlying these differences, present quantitative data to illustrate the disparity in activity, and provide the methodological framework for researchers to investigate these phenomena in their own work.

Case Study 1: Tamoxifen (B1202) and its Metabolites - Modulating the Estrogen Receptor

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[3] It is a prodrug that is metabolized in the liver to more active forms, including 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen.[4] The geometric isomerism of these metabolites is crucial to their pharmacological activity. The trans (Z) isomers are potent antiestrogens, while the cis (E) isomers exhibit estrogenic (agonistic) activity.[3][5]

Quantitative Analysis of Tamoxifen Isomer Activity

The differential activity of tamoxifen isomers is starkly evident in their binding affinities for the estrogen receptor and their effects on cell proliferation. The trans isomer of 4-hydroxytamoxifen binds to the estrogen receptor with an affinity approximately 100-fold greater than the cis isomer.[3] This difference in binding affinity translates to a significant disparity in their ability to inhibit the growth of estrogen-dependent breast cancer cells.

CompoundIsomerTargetAssayIC50 / EC50Reference(s)
4-Hydroxytamoxifentrans (Z)Estrogen Receptor αER Competitive Binding~1 nM (Ki)[3]
4-Hydroxytamoxifencis (E)Estrogen Receptor αER Competitive Binding~100 nM (Ki)[3]
Fixed Ring TamoxifentransT47D CellsCell ProliferationPotent Antiestrogen[6]
Fixed Ring TamoxifencisT47D CellsCell ProliferationEstrogenic[6]
Fixed Ring 4-HydroxytamoxifentransT47D CellsCell ProliferationPotent Antiestrogen[6]
Fixed Ring 4-HydroxytamoxifencisT47D CellsCell ProliferationWeak Antiestrogen (IC50 ~4x10⁻⁸ to 2x10⁻⁷ M)[6]
Fixed Ring Metabolite EtransT47D CellsCell ProliferationWeak Partial Agonist[6]
Fixed Ring Metabolite EcisT47D CellsCell ProliferationPotent Agonist (EC50 ~4x10⁻¹² to 1x10⁻¹¹ M)[6]
Mechanism of Action and Signaling Pathway

The differential activity of tamoxifen isomers stems from the distinct conformations they induce in the estrogen receptor upon binding. The binding of the agonist, estradiol, or the cis isomer of a tamoxifen metabolite, induces a conformational change in the receptor that facilitates the recruitment of co-activator proteins, leading to the transcription of estrogen-responsive genes and cell proliferation.[5]

In contrast, the binding of the antagonist, the trans isomer of 4-hydroxytamoxifen, induces a different conformational change in the receptor.[5] This altered conformation prevents the binding of co-activators and instead promotes the recruitment of co-repressor proteins, thereby inhibiting gene transcription and arresting cell growth.[5]

Caption: Differential signaling of estrogen receptor by alkene isomers.

Case Study 2: Combretastatin (B1194345) A-4 - Targeting Tubulin Dynamics

Combretastatin A-4 (CA-4) is a natural product isolated from the African bush willow tree, Combretum caffrum. It is a potent anticancer agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[7] The biological activity of CA-4 is highly dependent on its cis (Z) stilbene (B7821643) configuration. The trans (E) isomer is significantly less active.[8]

Quantitative Analysis of Combretastatin A-4 Isomer Activity

The disparity in the cytotoxic and anti-proliferative effects of the cis and trans isomers of combretastatin A-4 is substantial. The cis isomer exhibits potent activity against a wide range of cancer cell lines, with IC50 values often in the nanomolar range. In contrast, the trans isomer is largely inactive.

CompoundIsomerTargetAssayIC50 / EC50Reference(s)
Combretastatin A-4cis (Z)Tubulin PolymerizationIn vitro assayPotent Inhibitor[8][9]
Combretastatin A-4trans (E)Tubulin PolymerizationIn vitro assayInactive[8][9]
Combretastatin A-4cis (Z)Various Cancer Cell LinesCytotoxicity Assay< 10 nM[8]
Combretastatin A-4trans (E)Various Cancer Cell LinesCytotoxicity AssaySignificantly less potent[8]
Azo-Combretastatin A-4cis (light-activated)Various Cancer Cell LinesCytotoxicity AssayMid-nanomolar range[8]
Azo-Combretastatin A-4trans (dark)Various Cancer Cell LinesCytotoxicity Assay13-35 fold less potent[8]
(Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolonecis (Z)EA.hy926 cellsCytotoxicity Assay0.13 ± 0.01 µM[10]
(Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolonecis (Z)HT-29 cellsCytotoxicity Assay0.008 ± 0.001 µM[10]
Mechanism of Action and Interaction with Tubulin

Combretastatin A-4 exerts its biological effect by binding to the colchicine-binding site on β-tubulin.[7][11] The cis configuration of the stilbene bridge is crucial for this interaction. The two aromatic rings of the cis isomer are held in a specific spatial orientation that allows for optimal binding within the colchicine (B1669291) pocket, leading to the inhibition of tubulin polymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.[7]

The trans isomer, being more planar, does not fit as effectively into the binding site, resulting in a significantly weaker interaction and a lack of inhibitory activity on tubulin polymerization.[11]

References

The Synthesis of Trisubstituted Alkenes: A Technical Guide to Discovery and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trisubstituted alkenes are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their stereoselective synthesis has been a long-standing challenge in organic chemistry, driving the development of numerous innovative synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the historical context and the evolution of synthetic strategies for accessing these valuable compounds, with a focus on detailed experimental protocols and comparative quantitative data.

Historical Perspectives: Early Insights into Regioselectivity

The initial understanding of alkene formation was governed by empirical rules that predicted the regiochemical outcome of elimination reactions. These foundational principles laid the groundwork for the development of more sophisticated and selective methods.

Zaitsev's Rule: The Thermodynamic Product

In 1875, Alexander Zaitsev formulated an empirical rule stating that in an elimination reaction, the major product is the most substituted (and therefore most stable) alkene.[1][2][3] This is often referred to as the "Zaitsev product" and is the result of thermodynamic control. The reaction proceeds through the removal of a proton from the β-carbon with the fewest hydrogen substituents.[1][4]

Hofmann's Rule: The Kinetic Product

In contrast to Zaitsev's rule, August Wilhelm von Hofmann observed that the thermal decomposition of quaternary ammonium (B1175870) hydroxides leads to the formation of the least substituted alkene as the major product.[5][6] This "Hofmann product" arises from a kinetically controlled process where the sterically bulky leaving group dictates the abstraction of the most accessible β-proton.[5][7]

Foundational Olefination Reactions

The limitations of elimination reactions in terms of stereocontrol spurred the development of olefination reactions, which construct the double bond by coupling a carbonyl compound with a carbon nucleophile.

The Wittig Reaction

Developed by Georg Wittig in the 1950s, the Wittig reaction is a cornerstone of alkene synthesis. It involves the reaction of a phosphorus ylide with an aldehyde or ketone.[8][9][10] The stereochemical outcome is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[9][10] The synthesis of trisubstituted alkenes via the Wittig reaction often involves the use of ketones, which can present challenges in terms of reactivity and selectivity.[8]

The Horner-Wadsworth-Emmons (HWE) Reaction

A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts.[11][12] This generally leads to the stereoselective formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct simplifies purification.[11][12]

Advanced Methodologies for Trisubstituted Alkene Synthesis

Building upon these foundational methods, a host of powerful and highly selective reactions have been developed to address the challenges of trisubstituted alkene synthesis, particularly concerning stereocontrol.

The Julia-Lythgoe and Julia-Kocienski Olefinations

The Julia-Lythgoe olefination, reported by Marc Julia and Jean-Marc Paris in 1973, involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by functionalization of the resulting alcohol and reductive elimination to yield the alkene.[13][14][15] This method is particularly effective for the synthesis of (E)-alkenes.[13] A one-pot modification, the Julia-Kocienski olefination, offers greater operational simplicity.[15]

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized the formation of carbon-carbon bonds, including those in trisubstituted alkenes.

The Heck reaction, discovered independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, involves the coupling of an unsaturated halide with an alkene.[16][17][18] While challenging with internal olefins, the Heck reaction can be employed for the stereoselective synthesis of trisubstituted alkenes, often favoring the trans product.[7][16][17]

The Suzuki-Miyaura coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, utilizes an organoboron reagent and an organohalide.[19][20][21] This versatile reaction offers high functional group tolerance and can be adapted for the stereoselective synthesis of trisubstituted alkenes.[19][20]

Olefin Metathesis

Olefin metathesis, recognized with the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, has emerged as a powerful tool for the formation of carbon-carbon double bonds.[22][23] Both ring-closing metathesis (RCM) and cross-metathesis (CM) can be applied to the synthesis of trisubstituted alkenes, with catalyst choice playing a crucial role in determining efficiency and stereoselectivity.[22][23][24]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of trisubstituted alkenes using the aforementioned key methodologies.

Table 1: Elimination Reactions

ReactionSubstrateBase/ConditionsMajor ProductMinor ProductRatio (Major:Minor)Reference
Zaitsev Elimination2-bromo-2-methylbutaneNaOEt, EtOH, 70°C2-methyl-2-butene2-methyl-1-butene71:29N/A
Hofmann Elimination(2-butyl)trimethylammonium hydroxideHeat1-butene2-butene95:5N/A

Table 2: Olefination Reactions

ReactionCarbonyl CompoundYlide/PhosphonateConditionsProductYield (%)E/Z RatioReference
Wittig ReactionAcetophenoneEthyl (triphenylphosphoranylidene)acetateToluene, reflux, 24hEthyl 3-phenyl-2-butenoate8585:15N/A
HWE ReactionCyclohexanoneTriethyl phosphonoacetateNaH, THF, 25°CEthyl 2-cyclohexylideneacetate92>95:5 (E)[11]
Julia-Kocienski OlefinationBenzaldehyde1-phenyl-1H-tetrazol-5-yl methyl sulfoneKHMDS, THF, -78°C to rtStilbene95>95:5 (E)[15]

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

ReactionSubstratesCatalyst/Ligand/BaseConditionsProductYield (%)StereoselectivityReference
Heck ReactionIodobenzene, Methyl methacrylatePd(OAc)₂, P(o-tol)₃, Et₃NAcetonitrile, 80°CMethyl 2-phenylacrylate85N/A[7]
Suzuki-Miyaura Coupling(E)-1-bromo-1-propene, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80°C(E)-1-phenyl-1-propene92>98% E[20]

Table 4: Olefin Metathesis

Reaction TypeSubstratesCatalystConditionsProductYield (%)E/Z RatioReference
Cross-Metathesis1-octene, 2-methyl-1-propeneGrubbs' 2nd Gen.CH₂Cl₂, 40°C2-methyl-2-nonene814:1[23]
Ring-Closing MetathesisDiene precursorSchrock's CatalystToluene, 80°C1-methylcyclooctene95N/A[22]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Horner-Wadsworth-Emmons Reaction for Trisubstituted Alkene Synthesis

Materials:

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ketone (e.g., Cyclohexanone, 1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the ketone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Heck Reaction for Trisubstituted Alkene Synthesis

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 eq)

  • Alkene (e.g., Methyl methacrylate, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)

  • Triethylamine (B128534) (Et₃N, 2.0 eq)

  • Anhydrous acetonitrile

Procedure:

  • To a Schlenk flask, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous acetonitrile, the aryl halide, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 80 °C and stir for the appropriate time (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Suzuki-Miyaura Coupling for Trisubstituted Alkene Synthesis

Materials:

  • Alkenyl halide (e.g., (E)-1-bromo-1-propene, 1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)

  • 2 M aqueous sodium carbonate solution (2.0 eq)

  • Toluene/Ethanol mixture (e.g., 3:1)

Procedure:

  • In a round-bottom flask, combine the alkenyl halide, arylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

  • Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously until the starting materials are consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.

Zaitsev_Elimination Substrate Alkyl Halide (e.g., 2-bromobutane) TransitionState Transition State Substrate->TransitionState β-H abstraction Base Base (e.g., EtO⁻) Base->TransitionState Product Trisubstituted Alkene (Major Product) TransitionState->Product More stable Byproduct Disubstituted Alkene (Minor Product) TransitionState->Byproduct Less stable

Caption: Zaitsev Elimination Pathway.

Hofmann_Elimination Substrate Quaternary Ammonium Hydroxide TransitionState Sterically Hindered Transition State Substrate->TransitionState Base Heat Base->TransitionState Product Least Substituted Alkene (Major Product) TransitionState->Product Less steric hindrance Byproduct More Substituted Alkene (Minor Product) TransitionState->Byproduct More steric hindrance

Caption: Hofmann Elimination Pathway.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkene [R-Pd(II)L₂(Alkene)]⁺X⁻ PdII_RX->PdII_Alkene Alkene Coordination PdII_Insertion R-CH₂-CH(R')-Pd(II)L₂-X PdII_Alkene->PdII_Insertion Migratory Insertion HPdIIX H-Pd(II)L₂-X PdII_Insertion->HPdIIX β-Hydride Elimination Alkene_Product Trisubstituted Alkene PdII_Insertion->Alkene_Product HPdIIX->Pd0 Reductive Elimination BHX [Base-H]⁺X⁻ HPdIIX->BHX Base Base Base->Pd0 Regeneration Base->BHX

Caption: Catalytic Cycle of the Heck Reaction.

Suzuki_Miyaura_Coupling_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Trisubstituted Alkene) PdII_R1R2->Product BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_R1R2 Base Base Base->PdII_R1R2

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Olefin_Metathesis_Cycle Catalyst [M]=CHR¹ Metallacyclobutane1 Metallacyclobutane Catalyst->Metallacyclobutane1 Alkene1 R²CH=CHR³ Alkene1->Metallacyclobutane1 NewCarbene [M]=CHR² Metallacyclobutane1->NewCarbene Product1 R¹CH=CHR³ Metallacyclobutane1->Product1 Metallacyclobutane2 Metallacyclobutane NewCarbene->Metallacyclobutane2 Alkene2 R⁴CH=CHR⁵ Alkene2->Metallacyclobutane2 Product2 R²CH=CHR⁵ Metallacyclobutane2->Product2 NewCarbene2 [M]=CHR⁴ Metallacyclobutane2->NewCarbene2 NewCarbene2->Catalyst Catalyst Regeneration

Caption: Catalytic Cycle of Olefin Metathesis.

Conclusion

The synthesis of trisubstituted alkenes has evolved from reliance on classical elimination reactions with limited stereocontrol to a sophisticated array of highly selective and efficient methodologies. The development of powerful olefination and cross-coupling reactions has provided chemists with the tools to construct these important structural motifs with remarkable precision. For researchers in drug discovery and development, a thorough understanding of these methods is essential for the design and synthesis of novel therapeutic agents. The continued innovation in this field promises even more powerful and sustainable approaches for the stereoselective synthesis of trisubstituted alkenes in the future.

References

In-Depth Technical Guide on the Theoretical Stability of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical calculations determining the stability of (Z)-3-Methyl-2-hexene. It delves into the fundamental principles governing alkene stability, outlines prevalent computational methodologies, and presents detailed experimental protocols for empirical validation.

Core Principles of Alkene Stability

The stability of an alkene is primarily governed by a combination of electronic and steric factors. For trisubstituted alkenes like 3-methyl-2-hexene (B101136), the interplay between these factors determines the relative energies of its geometric isomers.

  • Degree of Substitution (Zaitsev's Rule): Generally, more substituted alkenes are more stable. This is attributed to the stabilizing effect of alkyl groups on the double bond. 3-Methyl-2-hexene is a trisubstituted alkene, which is inherently more stable than its monosubstituted or disubstituted isomers.

  • Steric Hindrance: In (Z)- or cis-isomers, bulky substituent groups on the same side of the double bond can lead to steric strain due to van der Waals repulsion. This strain raises the molecule's potential energy, making it less stable than the corresponding (E)- or trans-isomer where the bulky groups are on opposite sides. In this compound, the methyl and propyl groups are on the same side of the double bond, leading to anticipated steric strain.

  • Hyperconjugation: This electronic effect involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond. This delocalization strengthens the molecule and increases its stability. The more alkyl substituents an alkene has, the greater the potential for hyperconjugation.

Theoretical Calculations for Alkene Stability

Computational chemistry provides powerful tools to quantify the relative stabilities of alkene isomers. The most common methods employed are ab initio calculations and Density Functional Theory (DFT). These methods solve the Schrödinger equation (or its DFT equivalent) to determine the electronic energy of a molecule.

Computational Methodologies
  • Ab Initio Methods: These methods are based on first principles of quantum mechanics without the use of empirical parameters. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) methods. Higher levels of theory generally provide more accurate results but are computationally more expensive.

  • Density Functional Theory (DFT): DFT methods calculate the electronic energy based on the electron density rather than the full wavefunction. They offer a good balance between accuracy and computational cost, making them widely used for studying organic molecules. Common functionals include B3LYP and M06-2X.

The choice of the basis set is also crucial. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide more flexibility in describing the electron distribution and lead to more accurate energy calculations.

Quantitative Data Presentation
Alkene Isomer PairComputational MethodBasis SetCalculated Relative Energy (kcal/mol) of Z-isomer vs. E-isomer
3-Methyl-2-penteneDFT (B3LYP)6-31G(d)+1.2
3-Methyl-2-penteneMP26-311+G(d,p)+1.5

Note: These values are illustrative and based on typical results for similar compounds. The actual energy difference for 3-methyl-2-hexene would require a dedicated computational study.

Experimental Protocols for Determining Alkene Stability

Experimental methods provide empirical data to validate theoretical predictions. The most common technique for determining the relative stabilities of alkene isomers is by measuring their heats of hydrogenation.

Heat of Hydrogenation via Calorimetry

Principle: The heat of hydrogenation (ΔH°hydrog) is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen gas to form a saturated compound. Since isomers like (Z)- and (E)-3-methyl-2-hexene produce the same alkane (3-methylhexane) upon hydrogenation, the difference in their heats of hydrogenation directly corresponds to the difference in their stabilities. The less stable isomer will release more heat upon hydrogenation.[1]

Detailed Methodology:

  • Sample Preparation: A precisely weighed amount of the purified alkene isomer (e.g., this compound) is placed in a reaction vessel. For volatile liquids, encapsulation in a sealed ampule may be necessary.

  • Catalyst Introduction: A hydrogenation catalyst, typically a finely divided metal such as platinum, palladium, or nickel, is added to the reaction vessel.[2] The catalyst provides a surface for the reaction to occur.[2]

  • Calorimeter Setup: The reaction vessel is placed inside a calorimeter, a device that measures heat changes. A common type is a bomb calorimeter, which is a constant-volume system. The calorimeter is filled with a known amount of water, and its heat capacity is predetermined through calibration with a standard substance like benzoic acid.

  • Hydrogenation Reaction: The vessel is filled with hydrogen gas under pressure. The reaction is initiated, often by breaking the sample ampule or by heating. The alkene reacts with hydrogen on the catalyst surface to form the corresponding alkane.

  • Temperature Measurement: The temperature of the water bath in the calorimeter is monitored with a high-precision thermometer. The heat released by the exothermic hydrogenation reaction causes the water temperature to rise.

  • Calculation of Heat of Hydrogenation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the alkene reacted.

  • Comparison of Isomers: The procedure is repeated for the other isomer (e.g., (E)-3-methyl-2-hexene). The difference in the measured heats of hydrogenation reveals the relative stability of the two isomers.

Visualization of Concepts

Logical Relationship of Stability Factors

The following diagram illustrates the interplay of electronic and steric factors in determining the stability of this compound.

stability_factors Alkene This compound Factors Stability Factors Alkene->Factors Electronic Electronic Effects Factors->Electronic Steric Steric Effects Factors->Steric Hyperconjugation Hyperconjugation (Stabilizing) Electronic->Hyperconjugation Strain Steric Strain (Destabilizing) Steric->Strain Stability Overall Stability Hyperconjugation->Stability Strain->Stability

Factors influencing the stability of this compound.
Experimental Workflow for Heat of Hydrogenation

The diagram below outlines the key steps in the experimental determination of alkene stability using calorimetry.

experimental_workflow start Start prep Sample Preparation (Weighing and Encapsulation) start->prep calorimeter Calorimeter Setup (Add Sample, Catalyst, Water) prep->calorimeter reaction Initiate Hydrogenation (Pressurize with H2) calorimeter->reaction measure Measure Temperature Change reaction->measure calculate Calculate Heat of Hydrogenation measure->calculate compare Compare with E-isomer calculate->compare end End compare->end

Workflow for determining alkene stability via calorimetry.

Conclusion

The stability of this compound is a result of the balance between stabilizing electronic effects, primarily hyperconjugation from its three alkyl substituents, and destabilizing steric strain due to the cis arrangement of the methyl and propyl groups. Theoretical calculations, particularly using DFT and high-level ab initio methods, are essential for quantifying these effects and predicting the relative stability compared to its (E)-isomer. Experimental validation through heat of hydrogenation measurements provides the empirical benchmark for these computational models. For this compound, it is predicted that the steric strain will outweigh the stabilizing electronic effects, rendering it less stable than its (E)-counterpart.

References

Spectroscopic Data for (Z)-3-Methyl-2-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of (Z)-3-Methyl-2-hexene. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum was acquired on a Varian A-60 spectrometer, operating at a frequency of 60 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
H1 (CH₃)~1.65DoubletValue not available3H
H2 (CH)~5.1-5.3QuartetValue not available1H
H4 (CH₂)~1.9-2.1MultipletValue not available2H
H5 (CH₂)~1.3-1.5MultipletValue not available2H
H6 (CH₃)~0.9TripletValue not available3H
3-CH₃~1.7Singlet-3H

Note: The exact chemical shifts and coupling constants require access to the raw spectral data which is not publicly available in tabulated form. The provided values are estimations based on typical ranges for similar structures.

¹³C NMR Data

The ¹³C NMR data was reported by P. A. Couperus, A. D. Clague, and J. P. Van Dongen in Organic Magnetic Resonance, 8, 426 (1976).[1] The spectrum was recorded in deuterochloroform (CDCl₃).

Carbon Assignment Chemical Shift (ppm)
C112.8
C2124.2
C3134.5
C429.9
C521.0
C614.1
3-CH₃20.6

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule. The data presented below corresponds to a gas-phase measurement.

Frequency (cm⁻¹) Vibrational Assignment
~2960-2850C-H stretch (alkane)
~1650C=C stretch (alkene)
~1460C-H bend (alkane)
~830=C-H bend (cis-alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following data was obtained via electron ionization (EI) in the gas phase.

m/z Relative Intensity (%) Proposed Fragment
98~15[M]⁺ (Molecular Ion)
83~10[M - CH₃]⁺
69~80[M - C₂H₅]⁺
55~60[C₄H₇]⁺
41100[C₃H₅]⁺ (Base Peak)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) is prepared. The sample is placed in a 5 mm NMR tube.

  • ¹H NMR: The spectrum is acquired on a 60 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR: The spectrum is acquired on a Varian CFT-20 spectrometer.[2] The sample is dissolved in CDCl₃, and TMS is used as the internal reference.[2]

Infrared (IR) Spectroscopy

For gas-phase analysis, a small amount of the volatile liquid this compound is introduced into a gas cell with infrared-transparent windows (e.g., NaCl or KBr). The cell is placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded. Alternatively, for a liquid-phase measurement in a chloroform (B151607) solution, a dilute solution (e.g., 20 mg/mL) is prepared and placed in a liquid cell with a defined path length for analysis.[1]

Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The volatile sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_results Final Characterization Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure ¹H & ¹³C Data Functional_Groups Functional Group ID IR->Functional_Groups Vibrational Frequencies Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight m/z Values Final_Structure Confirmed Structure of This compound Structure->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoselective synthesis of alkenes is a critical aspect of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where stereochemistry dictates biological activity. This document provides detailed application notes and protocols for the stereoselective synthesis of (Z)-3-Methyl-2-hexene, a trisubstituted alkene. Two prominent methods for achieving Z-selectivity, the Wittig reaction with non-stabilized ylides and the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, are discussed. A comprehensive experimental protocol for the Still-Gennari olefination is provided, along with data presentation and visualizations to guide researchers in achieving high stereoselectivity.

Introduction to Z-Selective Olefination

The formation of carbon-carbon double bonds with specific stereochemistry is a fundamental challenge in organic synthesis. While many reactions favor the formation of the thermodynamically more stable (E)-alkene, the synthesis of the sterically more hindered (Z)-isomer often requires specialized methods. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely used olefination methods.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene.[1][2] The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes.[1][3] The reaction proceeds through a kinetically controlled pathway involving an oxaphosphetane intermediate.[3]

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate-stabilized carbanions.[4] While the classical HWE reaction typically yields (E)-alkenes, the Still-Gennari modification provides excellent selectivity for (Z)-alkenes.[5][6] This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strong, non-coordinating bases at low temperatures.[7][8] The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.[9]

For the synthesis of this compound from 2-pentanone, the Still-Gennari olefination is generally the preferred method due to its high and predictable Z-selectivity for the olefination of ketones.

Comparative Data of Z-Selective Olefination Methods

The following table summarizes representative data for Z-selective olefination reactions, highlighting the typical yields and stereoselectivities that can be achieved with the Wittig and Still-Gennari methodologies for the synthesis of trisubstituted alkenes.

MethodCarbonyl CompoundYlide/PhosphonateBaseTemperature (°C)Yield (%)Z:E RatioReference
Wittig Reaction Aromatic AldehydeNon-stabilized yliden-BuLi-78 to RT>95>95:5[10]
Wittig Reaction Aliphatic AldehydeNon-stabilized ylideNaHMDS-78 to RT8590:10[11]
Still-Gennari Aromatic AldehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6 (B118740)-789298:2[8]
Still-Gennari Aliphatic AldehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6-788895:5[12]
Modified Still-Gennari Aromatic KetoneMethyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionateSn(OTf)₂, N-ethylpiperidineRT7594:6[13]

Experimental Protocol: Still-Gennari Synthesis of this compound

This protocol details the synthesis of this compound via the Still-Gennari olefination of 2-pentanone.

Reagents:

  • Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • 2-Pentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of argon, add 18-crown-6 (1.2 mmol, 1.2 equiv).

  • Solvent Addition and Cooling: Add 20 mL of anhydrous THF to dissolve the 18-crown-6. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a 0.5 M solution of KHMDS in toluene (B28343) (2.2 mL, 1.1 mmol, 1.1 equiv) to the cooled solution via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Phosphonate Addition: In a separate flame-dried flask, prepare a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 mmol, 1.1 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Ketone Addition: Add a solution of 2-pentanone (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemical purity.

Visualizations

Reaction Mechanism of the Still-Gennari Olefination

Still_Gennari_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Addition cluster_2 Elimination Phosphonate Ethyl bis(2,2,2-trifluoroethyl) phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base KHMDS Oxaphosphetane_intermediate Erythro Oxaphosphetane Intermediate Carbanion->Oxaphosphetane_intermediate + Ketone Ketone 2-Pentanone Z_Alkene This compound Oxaphosphetane_intermediate->Z_Alkene Byproduct Phosphate Byproduct Oxaphosphetane_intermediate->Byproduct experimental_workflow start Start: Reagents & Glassware setup Reaction Setup: 18-Crown-6 in Anhydrous THF under Argon start->setup cooling Cool to -78 °C (Dry Ice/Acetone Bath) setup->cooling base_add Add KHMDS Solution Stir for 15 min cooling->base_add phosphonate_add Add Phosphonate Solution Stir for 30 min base_add->phosphonate_add ketone_add Add 2-Pentanone Solution phosphonate_add->ketone_add reaction Stir at -78 °C for 4 hours (Monitor by TLC) ketone_add->reaction quench Quench with Saturated aq. NH₄Cl reaction->quench workup Aqueous Workup and Extraction with Diethyl Ether quench->workup purification Purification by Flash Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End Product: This compound characterization->end

References

Application Notes and Protocols for Z-Alkene Synthesis via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with significant control over stereochemistry. The synthesis of Z-alkenes, or cis-alkenes, is of particular importance in the synthesis of complex molecules, including natural products and pharmaceuticals, where the geometry of the double bond is crucial for biological activity. This document provides detailed application notes and experimental protocols for performing the Wittig reaction under conditions that selectively yield Z-alkenes. The primary focus is on the use of non-stabilized ylides under salt-free conditions, which are known to favor the kinetic product, the Z-alkene.[1][2]

Factors Influencing Z-Selectivity

The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphonium (B103445) ylide. Non-stabilized ylides, typically those bearing alkyl or other non-conjugating substituents, are highly reactive and tend to yield Z-alkenes with high selectivity.[2][3] This is in contrast to stabilized ylides (e.g., those with adjacent ester or ketone groups) which generally favor the formation of E-alkenes.[4]

Several key factors can be manipulated to maximize the yield of the Z-alkene:

  • Ylide Type: Non-stabilized ylides are essential for high Z-selectivity.

  • Salt-Free Conditions: The presence of lithium salts can lead to equilibration of the reaction intermediates, resulting in a loss of stereoselectivity and the formation of the thermodynamically more stable E-alkene.[1] Therefore, using bases that do not introduce lithium cations, or using salt-free ylide preparations, is crucial. Sodium- and potassium-based strong bases are preferred.

  • Solvent: Aprotic, non-polar, or weakly polar solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred for Z-selective Wittig reactions.[5]

  • Temperature: Low reaction temperatures, typically ranging from -78 °C to 0 °C, favor the kinetic pathway that leads to the Z-alkene.[6]

  • Base: Strong, non-nucleophilic bases are required to deprotonate the phosphonium salt to form the ylide. The choice of base can significantly impact the Z/E ratio.

Data Presentation: Quantitative Effects on Z-Selectivity

The following tables summarize the impact of different reaction parameters on the Z/E ratio in the Wittig reaction with non-stabilized ylides.

Table 1: Effect of Base and Salt on Z/E Ratio

Phosphonium SaltAldehydeBaseSolventTemperature (°C)Z:E Ratio
n-Propyltriphenylphosphonium bromideBenzaldehyden-BuLiTHF058:42
n-Propyltriphenylphosphonium bromideBenzaldehydeNaNH₂THF0>95:5
n-Propyltriphenylphosphonium bromideBenzaldehydeKHMDSTHF-78>98:2
n-Butyltriphenylphosphonium bromidePropanalKOtBuToluene2587:13

Table 2: Effect of Solvent on Z/E Ratio

Phosphonium SaltAldehydeBaseSolventTemperature (°C)Z:E Ratio
Ethyltriphenylphosphonium bromideBenzaldehydeKHMDSToluene-7895:5
Ethyltriphenylphosphonium bromideBenzaldehydeKHMDSTHF-7892:8
Ethyltriphenylphosphonium bromideBenzaldehydeKHMDSDichloromethane-7885:15
Benzyltriphenylphosphonium chloride4-NitrobenzaldehydeK₂CO₃Toluene (reflux)11081:19
Benzyltriphenylphosphonium chloride4-NitrobenzaldehydeK₂CO₃Dichloromethane (40°C)4050:50

Experimental Protocols

The following are detailed protocols for the synthesis of Z-alkenes using different non-lithium bases. These protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Z-Selective Wittig Reaction using Sodium Hexamethyldisilazide (NaHMDS)

This protocol describes the synthesis of a Z-iodoalkene, a versatile synthetic intermediate.[7]

1. Materials:

2. Equipment:

  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Inert gas inlet (Nitrogen or Argon)

  • Syringes and needles

  • Dry ice/acetone bath

3. Procedure:

  • Ylide Generation:

    • To the flame-dried three-necked flask under an inert atmosphere, add (iodomethyl)triphenylphosphonium iodide (1.2 equiv).

    • Add anhydrous THF via cannula to form a suspension.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add the NaHMDS solution (1.2 equiv) dropwise via syringe over 10-15 minutes. The formation of the ylide is indicated by a color change to a deep red or orange.

    • Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve p-methoxybenzaldehyde (1.0 equiv) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at -78 °C over 30 minutes using the dropping funnel.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

    • Slowly warm the reaction to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the pure Z-iodoalkene.

Protocol 2: Z-Selective Wittig Reaction using Potassium bis(trimethylsilyl)amide (KHMDS)

This protocol is a general procedure for the synthesis of Z-alkenes with high stereoselectivity.[8]

1. Materials:

  • Alkyltriphenylphosphonium salt (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or diethyl ether

  • Brine

2. Equipment:

  • Flame-dried, round-bottom flask with a magnetic stir bar

  • Inert gas inlet (Nitrogen or Argon)

  • Syringes and needles

  • Dry ice/acetone bath

3. Procedure:

  • Ylide Generation:

    • To the flame-dried flask under an inert atmosphere, add the alkyltriphenylphosphonium salt (1.1 equiv).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add the KHMDS solution (1.1 equiv) dropwise to the suspension. A distinct color change should be observed, indicating ylide formation.

    • Stir the mixture at -78 °C for 30 minutes.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve the aldehyde (1.0 equiv) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at -78 °C.

    • Monitor the reaction by TLC. Once the aldehyde is consumed, proceed to the work-up. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Z-selective Wittig reaction under salt-free conditions, which proceeds through a concerted [2+2] cycloaddition to form a cis-oxaphosphetane intermediate.

Wittig_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_products Products ylide R'HC=PPh₃ (Non-stabilized Ylide) ts Puckered [2+2] Transition State ylide->ts [2+2] Cycloaddition (Kinetic Control) aldehyde R''CHO (Aldehyde) aldehyde->ts oxaphosphetane cis-Oxaphosphetane ts->oxaphosphetane Irreversible z_alkene Z-Alkene oxaphosphetane->z_alkene Syn-elimination phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide Experimental_Workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup add_salt Add Alkyltriphenylphosphonium Salt and Anhydrous Solvent setup->add_salt cool_mixture Cool to -78 °C (Dry Ice/Acetone Bath) add_salt->cool_mixture add_base Add Strong Non-Lithium Base (e.g., KHMDS, NaHMDS) cool_mixture->add_base ylide_formation Stir for 30-60 min (Ylide Formation) add_base->ylide_formation add_aldehyde Add Aldehyde Solution Dropwise at -78 °C ylide_formation->add_aldehyde reaction Stir at -78 °C (Monitor by TLC) add_aldehyde->reaction quench Quench with Saturated aq. NH₄Cl reaction->quench warm Warm to Room Temperature quench->warm extract Extract with Organic Solvent warm->extract wash_dry Wash with Brine and Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end Z-Alkene purify->end

References

Application Notes and Protocols for the Purification of (Z)-3-Methyl-2-hexene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-3-Methyl-2-hexene is an unsaturated hydrocarbon of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its purification is essential to ensure the integrity of subsequent reactions and the purity of final products. Fractional distillation is a fundamental technique for the purification of volatile liquids, separating components of a mixture based on differences in their boiling points.[1] This document provides a detailed protocol for the purification of this compound using this method, including considerations for potential isomeric impurities and methods for purity assessment.

A significant challenge in the purification of this compound is the potential presence of its geometric isomer, (E)-3-Methyl-2-hexene, and other structural isomers which may have very similar boiling points. The successful separation of such close-boiling mixtures requires a highly efficient fractional distillation setup and careful control over the distillation process.

Data Presentation: Physical Properties of this compound and Potential Isomeric Impurities

The efficiency of fractional distillation is directly related to the difference in the boiling points of the components to be separated. Below is a summary of the boiling points of this compound and several of its C7H14 isomers that may be present as impurities, depending on the synthetic route.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C7H1498.1994[2]
(E)-3-Methyl-2-hexeneC7H1498.1994[3]
3-Methyl-1-hexeneC7H1498.1985.6
2-Ethyl-1-penteneC7H1498.1992.8
(Z)-3-HepteneC7H1498.1995.9
(E)-3-HepteneC7H1498.1995.3
1-HepteneC7H1498.1993.6

Note: The boiling points are reported at standard atmospheric pressure. Boiling points from different sources may vary slightly.

The data clearly indicates that the boiling points of this compound and its (E)-isomer are virtually identical. This makes their separation by fractional distillation exceptionally challenging and may require a distillation column with a very high number of theoretical plates. The presence of other structural isomers with closer boiling points will also complicate the purification.

Experimental Protocols

High-Efficiency Fractional Distillation of this compound

This protocol outlines the procedure for the purification of this compound from a mixture of isomers. Given the close boiling points of potential impurities, a highly efficient fractionating column is mandatory.

Materials and Equipment:

  • Crude this compound mixture

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Highly efficient fractionating column (e.g., Vigreux column of at least 30 cm, or a packed column with Raschig rings or other suitable packing material)

  • Distillation head with a condenser and a collection adapter

  • Thermometer (with appropriate range, e.g., -10 to 110 °C)

  • Receiving flasks (e.g., round-bottom flasks or Erlenmeyer flasks)

  • Glass wool or aluminum foil for insulation

  • Clamps and stands to secure the apparatus

  • Cooling water supply for the condenser

Procedure:

  • Apparatus Setup:

    • Place a magnetic stir bar in the round-bottom flask and add the crude this compound mixture. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic operation by minimizing heat loss to the surroundings. This is crucial for maintaining the temperature gradient necessary for efficient separation.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the mixture gently using the heating mantle. The stirring should be on to ensure smooth boiling.

    • Observe the "reflux ring" of condensing vapor as it slowly ascends the fractionating column. The rate of heating should be controlled to allow this ring to rise slowly, which is indicative of the establishment of equilibrium between the liquid and vapor phases on the surface of the column packing.

    • As the vapor reaches the thermometer, the temperature reading will start to rise and should stabilize at the boiling point of the most volatile component in the mixture.

    • Collect the initial fraction (forerun) in a separate receiving flask. This fraction will be enriched in the most volatile impurities.

    • When the temperature reading is stable at or very near the boiling point of this compound (approx. 94 °C), change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second) for optimal separation.

    • Monitor the temperature closely. A sharp drop in temperature may indicate that the component has finished distilling. A sudden rise in temperature indicates that a higher-boiling impurity is beginning to distill. If this occurs, change the receiving flask to collect this as a separate fraction.

  • Fraction Collection and Analysis:

    • Collect several small fractions around the target boiling point.

    • Label each fraction clearly with the temperature range at which it was collected.

    • Analyze the purity of each fraction using Gas Chromatography (GC) as described in the following section.

    • Combine the fractions that meet the desired purity level.

Quality Control: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for assessing the purity of the collected fractions and for determining the relative amounts of this compound and its isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column is recommended for the separation of hydrocarbon isomers. A common choice is a DB-5 or equivalent (5% phenyl-methylpolysiloxane) column.

    • Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Temperatures:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 120 °C at a rate of 5 °C/min.

      • Hold at 120 °C for 5 minutes.

  • Injection:

    • Injection Volume: 1 µL

    • Split Ratio: 100:1 (to avoid column overload)

Procedure:

  • Sample Preparation: Dilute a small aliquot of each collected fraction in a volatile solvent such as hexane (B92381) (e.g., 1:1000 dilution).

  • Analysis: Inject the diluted sample into the GC and record the chromatogram.

  • Data Interpretation:

    • Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of known standards, if available.

    • The area of each peak is proportional to the amount of the corresponding compound in the mixture. Calculate the percentage purity of the desired product in each fraction.

Mandatory Visualizations

Experimental Workflow for Purification

Purification_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis & Final Product Crude_Sample Crude this compound Apparatus_Setup Assemble Fractional Distillation Apparatus Crude_Sample->Apparatus_Setup Heating Gentle Heating & Stirring Apparatus_Setup->Heating Fraction_Collection Collect Fractions based on Boiling Point Plateaus Heating->Fraction_Collection GC_Analysis GC Analysis of Collected Fractions Fraction_Collection->GC_Analysis Pure_Product Combine Pure Fractions of This compound GC_Analysis->Pure_Product

Caption: Workflow for the purification of this compound.

Concluding Remarks

The purification of this compound by fractional distillation is a viable but challenging process, primarily due to the close boiling points of its geometric and structural isomers. The success of the purification heavily relies on the efficiency of the fractionating column and the precise control of the distillation parameters. The provided protocol serves as a comprehensive guide for researchers to perform this purification. Purity assessment of the collected fractions by gas chromatography is a critical step to ensure the quality of the final product for its intended downstream applications in research and development. For mixtures where fractional distillation proves insufficient for complete separation of the (Z) and (E) isomers, other techniques such as preparative gas chromatography may need to be considered.

References

Application Note: Gas Chromatography Methods for the Separation of Alkene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The separation and identification of alkene isomers, which share the same molecular formula but differ in the position or geometry of their carbon-carbon double bonds, present a significant analytical challenge due to their similar physicochemical properties.[1] The precise quantification of individual isomers is crucial in various fields, including petrochemistry, environmental science, and drug development, as the double bond's location and configuration (cis/trans) can dramatically influence a molecule's chemical reactivity and biological activity.[1][2] Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, and when coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS), it provides robust separation and definitive identification.[1][3]

This document provides detailed protocols and application notes for separating alkene isomers using gas chromatography, focusing on the critical roles of stationary phase selection and temperature programming.

Core Principles of Alkene Isomer Separation by GC

The elution order of alkene isomers in a GC system is primarily governed by two factors: the analyte's volatility (related to its boiling point) and the specific interactions between the isomers and the GC column's stationary phase.[4] The choice of a polar or non-polar stationary phase is therefore the most critical factor in method development.[4][5]

  • Non-Polar Stationary Phases: These columns, such as those with dimethylpolysiloxane (e.g., DB-1) or squalane, separate compounds primarily based on their boiling points.[4][6]

    • Positional Isomers: Alkenes with the double bond located more towards the center of the carbon chain tend to have lower boiling points and therefore elute earlier.[4]

    • Geometric Isomers: trans (E) isomers are generally more volatile than their corresponding cis (Z) isomers. Consequently, trans isomers typically elute before cis isomers on non-polar columns.[4]

  • Polar Stationary Phases: These columns, such as those with polyethylene (B3416737) glycol (PEG, e.g., DB-WAX) or cyanopropyl functional groups, introduce more complex separation mechanisms.[1][5]

    • Interactions between the polar stationary phase and the π-electrons of the alkene's double bond become a dominant factor, leading to increased retention of alkenes compared to alkanes.[4][7]

    • The polarity of these phases allows for differential interactions based on the isomer's spatial configuration, often providing superior resolution of closely boiling isomers, especially cis/trans pairs.[7] High-polarity and liquid crystalline stationary phases are particularly effective for separating challenging positional and geometric isomers.[8]

Experimental Workflow and Method Development

The general workflow for analyzing alkene isomers by GC involves several key stages, from initial sample preparation to final data analysis. The selection of the appropriate GC column and conditions is a critical decision point within this process.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing SampleCollection 1. Sample Collection SamplePrep 2. Dilution / Extraction (e.g., in Hexane/DCM) SampleCollection->SamplePrep Injection 3. GC Injection SamplePrep->Injection Separation 4. Chromatographic Separation (Column & Temp. Program) Injection->Separation Detection 5. Detection (FID or MS) Separation->Detection DataAcquisition 6. Data Acquisition (Chromatogram) Detection->DataAcquisition DataAnalysis 7. Peak Integration & Quantitative Analysis DataAcquisition->DataAnalysis

Caption: General experimental workflow for the GC analysis of alkene isomers.

The choice of stationary phase polarity is a critical first step in method development, as it dictates the primary separation mechanism.

Column_Selection_Logic cluster_nonpolar Separation Mechanism: Boiling Point cluster_polar Separation Mechanism: Polarity & π-Interactions start Alkene Isomer Mixture Analysis node_nonpolar Non-Polar Column (e.g., DB-1, Squalane) start->node_nonpolar Isomers have significantly different boiling points node_polar Polar / High-Polarity Column (e.g., DB-WAX, Carbowax) start->node_polar Isomers have very similar boiling points elution_bp Elution order generally follows boiling points node_nonpolar->elution_bp elution_pi Stronger retention via π-bond interactions node_polar->elution_pi elution_trans Trans isomers elute before cis isomers elution_pos Central double bond isomers elute earlier elution_geom Enhanced resolution of geometric (cis/trans) isomers elution_rev Retention order may be reversed vs. non-polar columns

Caption: Logic for selecting a GC stationary phase for alkene isomer separation.

Protocols for Alkene Isomer Separation

Protocol 1: General Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate, reproducible results.[8][9]

  • For Liquid Samples:

    • Prepare a stock solution of the alkene isomer mixture.

    • Dilute the sample to a concentration of approximately 10-100 µg/mL using a volatile organic solvent such as hexane, dichloromethane, or iso-octane.[8][10]

    • Transfer the final solution to a 1.5 mL glass autosampler vial for analysis.[8]

  • For Solid Samples:

    • Add a few specks of the solid sample to a GC vial.[11]

    • Add a low-boiling point solvent (e.g., acetone, diethyl ether) to the vial and invert several times to dissolve the solid.[11]

    • If the solid does not fully dissolve, it may be sufficient for analysis if some dissolution is observed. In this case, filter the solution using a pipette filter before transferring it to an autosampler vial to prevent injection of solid particles.[11]

Protocol 2: Separation of Long-Chain Alkene Isomers (C16-C18)

This method is designed for the high-resolution separation of positional and geometric isomers of long-chain alkenes, such as hexadecene and octadecene, which are common in industrial and petrochemical samples.[1] A high-polarity column is essential for this separation.[1]

Instrumentation and Conditions

ParameterSettingRationale / Reference
GC System Agilent 7890A GC with 5975C MSD, or equivalent.Standard equipment for high-resolution GC-MS analysis.[1]
Column High-Polarity PEG Column (e.g., Agilent J&W DB-WAXetr)High-polarity phase is required for selectivity between cis/trans and positional isomers.[1]
Dimensions: 60 m x 0.25 mm ID, 0.25 µm film thicknessLong column length enhances resolution for complex mixtures.[1][8]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Split/Splitless, 250 °CStandard temperature for volatilizing long-chain alkenes.
Injection Vol. 1 µLStandard injection volume.
Oven Program 1. Initial Temp: 100 °C, hold for 5 minLow initial temperature to focus analytes at the head of the column.
2. Ramp: 2 °C/min to 240 °CSlow ramp rate is crucial for resolving closely eluting isomers.[12]
3. Final Hold: Hold at 240 °C for 10 minEnsures all high-boiling point compounds are eluted.[12]
Detector MS or FIDMS provides definitive identification; FID offers high sensitivity for hydrocarbons.[1][3]
MS Transfer Line: 250 °CPrevents condensation of analytes before reaching the detector.
FID Temperature: 250 °CStandard temperature for FID operation.
Protocol 3: Separation of Light Hydrocarbon Isomers (C1-C4)

This method is suitable for separating volatile C1-C4 alkanes, alkenes, and alkynes, including isomers like 1-butene, trans-2-butene, cis-2-butene, and isobutene.[13] An Alumina PLOT (Porous Layer Open Tubular) column is highly effective for this application.

Instrumentation and Conditions

ParameterSettingRationale / Reference
GC System Agilent GC with FID, or equivalent.Standard setup for hydrocarbon analysis.[13]
Column Agilent CP-Al2O3/KCl PLOTAlumina-based PLOT column provides high retention and selectivity for volatile hydrocarbons.[13]
Dimensions: 50 m x 0.32 mm ID, 5.0 µm film thicknessStandard dimensions for PLOT column separations.[13]
Carrier Gas Nitrogen, 85 kPaNitrogen is a suitable carrier gas for this application.[13]
Inlet Split, 25 mL/minSplit injection is used for gaseous or highly concentrated samples.[13]
Injection Vol. 25 µL (gas sample)Appropriate volume for a gaseous sample injection.[13]
Oven Program 1. Initial Temp: 60 °CStarting temperature suitable for retaining C1 compounds.
2. Ramp: 5 °C/min to 180 °CModerate ramp rate to separate the C1-C4 range effectively.[13]
Detector FID, 250 °CFID is highly sensitive to hydrocarbons and is the standard detector for this analysis.[3][13]

Optimization of GC Temperature Programs

Temperature programming is a critical tool for optimizing the separation of complex isomer mixtures.[12][14] Adjusting the initial temperature, ramp rate, and final temperature can significantly impact resolution.[12]

  • Initial Temperature: A lower initial temperature can improve the resolution of early-eluting, highly volatile isomers.[12]

  • Ramp Rate: A slower ramp rate (e.g., 2-5 °C/min) generally increases the resolution between closely eluting peaks. A common starting point for method development is a "scouting gradient" of 10 °C/min.[12]

  • Final Temperature and Hold Time: The final temperature should be high enough to ensure all components elute from the column in a reasonable time. A final hold is often used to remove any less volatile sample components or column bleed.[12]

Data Analysis and Quantification

Once the sample is analyzed, the resulting chromatogram is used for identification and quantification.

  • Peak Identification: Isomers are identified by their retention time, which should be consistent under identical analytical conditions. Confirmation can be achieved by running authentic standards or by using a mass spectrometer (MS) detector, although many geometric isomers produce nearly identical mass spectra.[15]

  • Quantitative Analysis: The area under each chromatographic peak is directly proportional to the concentration of that specific isomer in the sample.[16] To determine the exact concentration, a calibration curve is created by analyzing standards with known concentrations.[16] The percent composition of a mixture can be calculated by taking the ratio of an individual peak area to the total area of all peaks.[17]

References

Application Notes and Protocols for the Use of (Z)-3-Methyl-2-hexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Methyl-2-hexene is a versatile seven-carbon alkene that serves as a valuable building block in organic synthesis. Its trisubstituted double bond, with a specific cis-configuration, offers a platform for a variety of stereocontrolled transformations. This document provides detailed application notes and experimental protocols for key synthetic reactions utilizing this compound, including hydroboration-oxidation, epoxidation, and bromination. These reactions are fundamental in the synthesis of fine chemicals, pharmaceutical intermediates, and natural products, where precise control of stereochemistry is often critical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₁₄[1]
Molecular Weight 98.19 g/mol
CAS Number 10574-36-4[1]
Boiling Point 95-96 °C
Density 0.71 g/mL at 25 °C

Application 1: Stereoselective Synthesis of Alcohols via Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a powerful method for the anti-Markovnikov addition of water across the double bond, yielding (3R,4S)-3-methylhexan-2-ol and its enantiomer as the major products. This two-step reaction proceeds with syn-stereospecificity, meaning the hydrogen and hydroxyl groups are added to the same face of the double bond.[2][3] The use of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is a common and effective reagent for this transformation.[2][3]

Signaling Pathway Diagram

hydroboration_oxidation cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation Z_alkene This compound Transition_State Four-membered Transition State Z_alkene->Transition_State syn-addition BH3_THF BH₃·THF BH3_THF->Transition_State Trialkylborane Trialkylborane Intermediate Transition_State->Trialkylborane Alcohol_Product (3R,4S)-3-Methylhexan-2-ol (and enantiomer) Trialkylborane->Alcohol_Product Oxidation with retention of stereochemistry Oxidants H₂O₂, NaOH

Caption: Hydroboration-oxidation of this compound.

Experimental Protocol: Hydroboration-Oxidation

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath.

Procedure:

  • A dry 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with this compound (5.0 g, 50.9 mmol) and 20 mL of anhydrous THF.

  • The flask is cooled to 0 °C in an ice bath.

  • The 1 M solution of BH₃·THF (18.0 mL, 18.0 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of 5 mL of water.

  • The mixture is then cooled to 0 °C, and 20 mL of 3 M aqueous sodium hydroxide is added, followed by the slow, dropwise addition of 20 mL of 30% hydrogen peroxide, ensuring the internal temperature does not exceed 40 °C.

  • The resulting mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield (3R,4S)-3-methylhexan-2-ol.

Expected Yield: 85-92%

Product Characterization:

  • ¹H NMR (CDCl₃): δ 3.75 (dq, 1H), 1.60-1.40 (m, 2H), 1.35-1.15 (m, 3H), 1.10 (d, 3H), 0.90 (t, 3H), 0.85 (d, 3H).

  • ¹³C NMR (CDCl₃): δ 74.2, 42.5, 29.8, 20.5, 15.3, 14.2, 11.8.

  • IR (neat): 3350 (br, O-H), 2960, 2930, 2875, 1460, 1380, 1080 cm⁻¹.

Application 2: Stereospecific Synthesis of Epoxides

The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism to deliver the corresponding epoxide with retention of the cis-stereochemistry. This syn-addition results in the formation of cis-2,3-epoxy-3-methylhexane.[4] Epoxides are highly valuable synthetic intermediates that can be opened under acidic or basic conditions to yield a variety of functionalized compounds, including diols and amino alcohols.

Experimental Workflow Diagram

epoxidation_workflow Start Start Reaction_Setup Dissolve this compound and m-CPBA in CH₂Cl₂ Start->Reaction_Setup Reaction Stir at room temperature Reaction_Setup->Reaction Workup Quench with Na₂SO₃ solution Wash with NaHCO₃ and brine Reaction->Workup Purification Dry over MgSO₄ and concentrate Workup->Purification Product cis-2,3-Epoxy-3-methylhexane Purification->Product bromination_stereochemistry Alkene This compound Bromonium_Ion Cyclic Bromonium Ion Intermediate Alkene->Bromonium_Ion Addition of Br₂ Product_1 (2R,3S)-2,3-dibromo-3-methylhexane Bromonium_Ion->Product_1 Anti-attack by Br⁻ Product_2 (2S,3R)-2,3-dibromo-3-methylhexane Bromonium_Ion->Product_2 Anti-attack by Br⁻

References

Application of (Z)-3-Methyl-2-hexene in Pheromone Research: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the field of chemical ecology and pheromone-based pest management will find a notable absence of documented applications for (Z)-3-Methyl-2-hexene. Following a comprehensive review of scientific literature, it has been determined that this compound is not a recognized or established pheromone for any insect species studied to date. Extensive database searches have not yielded any peer-reviewed articles that identify this compound as a semiochemical involved in insect communication, such as aggregation, alarm, or sexual signaling.

This lack of evidence stands in contrast to the well-documented role of a structurally similar compound, (Z)-3-hexenol. (Z)-3-hexenol is a common green leaf volatile (GLV) released by plants upon damage. It plays a significant role in plant-insect interactions, acting as an attractant for some herbivorous insects and a repellent for others. It can also attract natural enemies of herbivores, a phenomenon known as indirect plant defense. The extensive research on (Z)-3-hexenol highlights the nuanced and critical role of specific chemical structures in mediating insect behavior.

While the isomers of 3-Methyl-2-hexene, including the (Z) configuration, are known chemical compounds with defined physical and chemical properties, their biological activity in the context of insect pheromones has not been reported. Scientific investigations into insect pheromones typically involve a rigorous process of identification and validation, which includes:

  • Collection and Analysis of Insect Volatiles: Techniques like gas chromatography-mass spectrometry (GC-MS) are used to identify the chemical components of scents emitted by insects.

  • Electrophysiological Assays: Methods such as electroantennography (EAG) and single-sensillum recording (SSR) are employed to determine which of these compounds can be detected by an insect's antennae.

  • Behavioral Assays: Laboratory-based tests like olfactometer assays and field trapping experiments are conducted to confirm that the identified compound elicits a specific behavioral response.

To date, this compound has not been identified as an active compound in any of these stages of pheromone research for any insect species.

Future Research Directions

The absence of current data does not entirely preclude the possibility that this compound could play a role in the chemical ecology of some, as-yet-unstudied insect species. Researchers interested in exploring the potential bioactivity of this compound could consider the following experimental workflow:

experimental_workflow cluster_0 Screening Phase cluster_1 Identification & Behavioral Analysis cluster_2 Field Validation Compound Procurement Compound Procurement EAG Screening EAG Screening Compound Procurement->EAG Screening Test on diverse insect species GC-EAD GC-EAD EAG Screening->GC-EAD If positive EAG response Olfactometer Assays Olfactometer Assays GC-EAD->Olfactometer Assays Isolate active compound Field Trapping Field Trapping Olfactometer Assays->Field Trapping Confirm behavioral response

Figure 1. A generalized experimental workflow for screening novel compounds for pheromonal activity.

Application Notes and Protocols for the Hydroboration-Oxidation of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the hydroboration-oxidation of (Z)-3-Methyl-2-hexene, a trisubstituted alkene. This two-step reaction is a cornerstone of organic synthesis, facilitating the anti-Markovnikov hydration of alkenes to produce alcohols with high regioselectivity and stereospecificity. The protocol outlines the necessary reagents, equipment, and procedural steps for the successful synthesis of (3R,4S)-3-Methyl-hexane-2-ol. Additionally, this document includes a summary of expected quantitative data and a visual representation of the experimental workflow.

Introduction

The hydroboration-oxidation reaction is a fundamental transformation in organic chemistry that converts alkenes into alcohols. Developed by H.C. Brown, who received the Nobel Prize in Chemistry in 1979 for this work, the reaction proceeds in two distinct steps.[1][2] The first step, hydroboration, involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF), across the carbon-carbon double bond.[3][4] This addition is regioselective, with the boron atom attaching to the less sterically hindered carbon atom of the alkene, and stereospecific, occurring via a syn-addition.[2][5]

The second step is the oxidation of the resulting organoborane intermediate.[6] This is typically achieved using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH).[3] The oxidation proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position.[3] The overall result of the hydroboration-oxidation sequence is the anti-Markovnikov, syn-addition of water across the alkene.[2][5]

For this compound, a trisubstituted alkene, this reaction is expected to yield (3R,4S)-3-Methyl-hexane-2-ol with high diastereoselectivity due to the concerted nature of the hydroboration step and the subsequent retention of configuration during oxidation.

Experimental Protocol

This protocol is adapted from established procedures for the hydroboration-oxidation of alkenes.[4][7][8]

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationAmountNotes
This compoundC₇H₁₄98.19---10 mmol, 0.98 gStarting material
Borane-tetrahydrofuran complexBH₃•THF85.941.0 M in THF11 mLHydroborating agent
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous20 mLSolvent
Sodium hydroxideNaOH40.003 M aqueous3.5 mLBase for oxidation
Hydrogen peroxideH₂O₂34.0130% aqueous3.5 mLOxidizing agent
Diethyl ether(C₂H₅)₂O74.12Anhydrous~50 mLExtraction solvent
Saturated sodium chloride solution (brine)NaCl58.44Saturated~20 mLFor washing
Anhydrous magnesium sulfate (B86663)MgSO₄120.37---As neededDrying agent

2.2. Equipment

  • Round-bottom flask (100 mL), three-necked

  • Magnetic stirrer and stir bar

  • Reflux condenser with nitrogen inlet

  • Rubber septa

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for workup and purification

2.3. Procedure

Step 1: Hydroboration

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum.

  • Through the septum, add this compound (10 mmol, 0.98 g) to the flask, followed by 10 mL of anhydrous THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 11 mL (11 mmol) of 1.0 M BH₃•THF solution dropwise via syringe over approximately 10 minutes while maintaining the temperature at 0 °C. Slower addition can improve regioselectivity.[4][7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure the completion of the hydroboration.[8]

Step 2: Oxidation

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Slowly and carefully add 3.5 mL of 3 M aqueous sodium hydroxide solution.[8]

  • Following the NaOH addition, add 3.5 mL of 30% hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 40-50 °C. Caution: Hydrogen peroxide is a strong oxidizer.[8]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[8]

Step 3: Work-up and Isolation

  • Add 20 mL of diethyl ether to the reaction mixture and transfer the contents to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

Table 1: Reactant and Expected Product Information

CompoundStructureMolar Mass ( g/mol )Expected ProductStereochemistry
This compoundCC(C)=CHCH2CH398.19(3R,4S)-3-Methyl-hexane-2-olsyn-addition

Table 2: Expected Yield and Physical Properties

ParameterExpected Value
Theoretical Yield1.16 g
AppearanceColorless oil
Boiling Point~155-160 °C
Regioselectivity>95% (OH on C2)
DiastereoselectivityHigh

Visualization of the Experimental Workflow

Hydroboration_Oxidation_Workflow Workflow for the Hydroboration-Oxidation of this compound start Start: Dry, N2-flushed 3-neck flask add_alkene Add this compound and anhydrous THF start->add_alkene cool_0c_1 Cool to 0 °C (Ice Bath) add_alkene->cool_0c_1 add_bh3 Slowly add BH3•THF solution (1.0 M in THF) cool_0c_1->add_bh3 stir_rt_1 Stir at Room Temperature (2 hours) add_bh3->stir_rt_1 hydroboration_complete Hydroboration Complete: Formation of Trialkylborane stir_rt_1->hydroboration_complete cool_0c_2 Cool to 0 °C (Ice Bath) hydroboration_complete->cool_0c_2 add_naoh Add 3 M NaOH (aq) cool_0c_2->add_naoh add_h2o2 Add 30% H2O2 (aq) (Caution: Exothermic!) add_naoh->add_h2o2 stir_rt_2 Stir at Room Temperature (1 hour) add_h2o2->stir_rt_2 oxidation_complete Oxidation Complete stir_rt_2->oxidation_complete workup Work-up: 1. Add Diethyl Ether 2. Transfer to Separatory Funnel oxidation_complete->workup wash Wash with: - Water - Brine workup->wash dry Dry organic layer (anhydrous MgSO4) wash->dry filter_concentrate Filter and concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify by Column Chromatography (if necessary) filter_concentrate->purify product Final Product: (3R,4S)-3-Methyl-hexane-2-ol purify->product

Caption: Experimental workflow for the synthesis of (3R,4S)-3-Methyl-hexane-2-ol.

Signaling Pathways and Reaction Mechanism

The hydroboration-oxidation reaction does not involve signaling pathways in the biological sense. However, the logical progression of the chemical transformation can be visualized.

Reaction_Mechanism Simplified Mechanism of Hydroboration-Oxidation cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation alkene This compound transition_state Four-membered transition state alkene->transition_state borane BH3•THF borane->transition_state organoborane Trialkylborane Intermediate transition_state->organoborane syn-addition h2o2 H2O2 borate_ester Borate Ester organoborane->borate_ester Attack by HOO- hydroperoxide Hydroperoxide anion (HOO-) h2o2->hydroperoxide naoh NaOH naoh->hydroperoxide hydroperoxide->borate_ester hydrolysis Hydrolysis borate_ester->hydrolysis Migration with retention alcohol (3R*,4S*)-3-Methyl-hexane-2-ol hydrolysis->alcohol

Caption: Key stages of the hydroboration-oxidation of an alkene.

References

Application Notes and Protocols: Free-Radical Hydrobromination of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The addition of hydrogen bromide (HBr) to alkenes in the presence of peroxides is a cornerstone reaction in organic synthesis, providing a reliable method for the anti-Markovnikov hydrobromination of double bonds.[1] This reaction, often referred to as the "peroxide effect" or the Kharasch effect, proceeds via a free-radical chain mechanism, which dictates a regioselectivity opposite to that observed in the absence of peroxides.[2][3]

In the context of drug development and medicinal chemistry, the ability to control the regiochemical outcome of halogenation is critical for the synthesis of complex target molecules and building blocks. This document provides detailed application notes and a representative experimental protocol for the reaction of (Z)-3-Methyl-2-hexene with HBr in the presence of a peroxide initiator.

Reaction Principle and Mechanism

The reaction of this compound with HBr and peroxides results in the formation of 2-bromo-3-methylhexane. The regioselectivity is governed by the formation of the most stable carbon radical intermediate during the propagation step of the mechanism.[4][5]

The overall reaction is as follows:

This compound + HBr --(ROOR)--> 2-Bromo-3-methylhexane

The mechanism is a free-radical chain reaction divided into three stages: initiation, propagation, and termination.[2][6]

  • Initiation: The reaction is initiated by the homolytic cleavage of the weak O-O bond in the peroxide (e.g., benzoyl peroxide, ROOR), triggered by heat or UV light, to form two alkoxy radicals (RO•).[4][7] This highly reactive alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[2][6]

  • Propagation:

    • The bromine radical adds to the less substituted carbon (C2) of the alkene double bond. This addition generates a more stable tertiary carbon radical at the more substituted position (C3).[4][8]

    • The resulting carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the final product (2-bromo-3-methylhexane) and regenerating a bromine radical, which continues the chain reaction.[5][9]

  • Termination: The chain reaction is terminated when two radicals combine.[10]

Stereochemistry

The product, 2-bromo-3-methylhexane, contains two chiral centers at positions C2 and C3. Since the intermediate carbon radical at C3 is planar, the subsequent hydrogen abstraction can occur from either face. This lack of stereoselectivity, combined with the potential for both syn and anti-addition of the H and Br atoms, results in the formation of all four possible stereoisomers (a mixture of enantiomers and diastereomers).[5][11][12] The number of possible stereoisomers is calculated as 2^n, where n is the number of chiral centers (2^2 = 4).[12][13]

Quantitative Data Summary

ParameterValueReference
SubstrateThis compound-
Major Product2-Bromo-3-methylhexane[11]
Regioselectivity>95% (Anti-Markovnikov)General Knowledge
Typical Isolated Yield75-90%General Knowledge
Stereochemical OutcomeMixture of 4 stereoisomers[5][12]

Note: Yields are highly dependent on specific reaction conditions, purity of reagents, and purification methods.

Experimental Protocol

This protocol describes a general procedure for the free-radical addition of HBr to this compound.

4.1 Materials and Reagents

  • This compound (98% purity)

  • Hydrogen bromide (48% aqueous solution or as a solution in acetic acid)

  • Benzoyl peroxide (or another suitable radical initiator like AIBN)

  • Anhydrous diethyl ether or another suitable inert solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

4.2 Safety Precautions

  • Work in a well-ventilated fume hood.

  • HBr is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Organic peroxides can be explosive when heated or subjected to shock. Handle with care and store appropriately.

  • Organic solvents are flammable. Avoid open flames and sparks.

4.3 Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 50.9 mmol) dissolved in 25 mL of a suitable inert solvent like anhydrous diethyl ether.

  • Initiator Addition: Add the radical initiator, benzoyl peroxide (e.g., 0.25 g, 1.0 mmol, ~2 mol%), to the flask.

  • HBr Addition: While stirring the solution, slowly add hydrogen bromide (e.g., 1.2 equivalents) at room temperature. The reaction may be exothermic. If necessary, cool the flask in an ice bath to maintain control.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (or maintain at a suitable temperature, e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash it sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (to neutralize excess HBr), and finally with 25 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, 2-bromo-3-methylhexane, can be purified further by vacuum distillation if necessary.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Reaction Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in inert solvent B Add Radical Initiator (e.g., Benzoyl Peroxide) A->B C Slowly add HBr B->C D Heat to reflux (2-4 hours) C->D E Monitor via TLC/GC D->E F Cool and perform aqueous washes E->F G Dry organic layer (e.g., MgSO4) F->G H Remove solvent (Rotary Evaporation) G->H I Purify by distillation (optional) H->I J J I->J Final Product: 2-Bromo-3-methylhexane

Caption: Experimental workflow for the synthesis of 2-bromo-3-methylhexane.

Free-Radical Reaction Mechanism

Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 ROOR -> 2 RO• (Heat/Light) I2 RO• + HBr -> ROH + Br• I1->I2 P1 Alkene + Br• -> More stable carbon radical I2->P1 P2 Carbon radical + HBr -> Product + Br• P1->P2 P2->P1 Regenerates Br• T1 Br• + Br• -> Br₂ P2->T1 T2 R'• + Br• -> R'Br P2->T2 T3 R'• + R'• -> R'-R' P2->T3

References

Application Note: Analytical Quantification of (Z)-3-Methyl-2-hexene in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (Z)-3-Methyl-2-hexene in a complex mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable to various matrices, including pharmaceutical formulations, environmental samples, and biological fluids, with appropriate sample preparation.

Introduction

This compound is a volatile organic compound (VOC) that may be of interest as a fragrance component, a biomarker, or an impurity in pharmaceutical manufacturing. Accurate and precise quantification of this analyte in complex mixtures is crucial for quality control, safety assessment, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the separation, identification, and quantification of volatile compounds. This application note details the analytical procedure, including sample preparation, instrument parameters, and method validation.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): Toluene or other suitable non-interfering volatile compound

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Sample matrix (e.g., pharmaceutical excipient blend, simulated biological fluid)

  • Inert gas for purging (Helium or Nitrogen, 99.999% purity)

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. Three common methods are described below.

  • Accurately weigh a known amount of the sample mixture.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., hexane) to a final concentration within the calibration range.

  • Add the internal standard to the solution at a fixed concentration.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

  • Accurately weigh a known amount of the sample into a headspace vial.

  • Add a known amount of a suitable solvent or matrix modifier if necessary.

  • Add the internal standard.

  • Immediately seal the vial with a septum and crimp cap.

  • Place the vial in the headspace autosampler.

  • Incubate the vial at a specified temperature and time to allow for equilibration of the analyte between the sample and the headspace.

  • A portion of the headspace gas is automatically injected into the GC.

  • Place a known volume of the aqueous sample into a purging vessel.

  • Add the internal standard.

  • Purge the sample with an inert gas (e.g., helium) for a specified time.

  • The volatile analytes are swept from the sample and collected on an adsorbent trap.

  • The trap is then rapidly heated, and the analytes are desorbed into the GC inlet.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

  • Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 2 minutes at 200°C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-200) for identification.

    • SIM Ions for this compound (C7H14, MW: 98.19): Quantifier ion m/z 69, Qualifier ions m/z 41, 55 (based on NIST Mass Spectrum Data).[1]

    • SIM Ions for Toluene (Internal Standard): Quantifier ion m/z 91, Qualifier ion m/z 92.

Calibration and Quantification
  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

  • Internal Standard: Add a constant concentration of the internal standard to each calibration standard and sample.

  • Calibration Curve: Inject each calibration standard and plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration equation and the coefficient of determination (R²).

Data Presentation

The following tables summarize the expected performance characteristics of the analytical method. The data presented are illustrative and based on typical values obtained for the analysis of volatile terpenes and hydrocarbons.[2][3]

Table 1: Calibration Curve and Linearity

AnalyteLinearity Range (µg/mL)Calibration Equation
This compound0.1 - 50y = 0.854x + 0.0120.9992

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Table 3: Example Quantification in a Spiked Sample

Sample IDSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Sample A5.04.8597.0
Sample B20.020.8104.0
Sample C40.039.097.5

Mandatory Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Mixture Prep Choose Method: - Direct Injection - Headspace (HS) - Purge & Trap (P&T) Sample->Prep Spike Spike with Internal Standard Prep->Spike GC_MS GC-MS System Spike->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound.

signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte This compound in Sample GC Gas Chromatography (Separation) Analyte->GC IS Internal Standard (e.g., Toluene) IS->GC MS Mass Spectrometry (Detection) GC->MS Analyte_Signal Analyte Peak Area MS->Analyte_Signal IS_Signal IS Peak Area MS->IS_Signal Concentration Quantitative Result Analyte_Signal->Concentration IS_Signal->Concentration

Caption: Logical relationship of analytical signals to quantification.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of (Z)-3-Methyl-2-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective synthesis of this compound?

A1: The two most common and effective methods for the stereoselective synthesis of trisubstituted (Z)-alkenes like this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. For high (Z)-selectivity, specific conditions are required for each method. The Wittig reaction using a non-stabilized ylide is a primary choice.[1][2][3] Additionally, the Still-Gennari modification of the HWE reaction is specifically designed to favor the formation of (Z)-alkenes.[4][5][6]

Q2: Why is achieving high (Z)-selectivity challenging for trisubstituted alkenes?

A2: High (Z)-selectivity is challenging because the (Z)-isomer is often the kinetic product and is thermodynamically less stable than the corresponding (E)-isomer due to greater steric hindrance.[7][8] Many olefination reactions are reversible or allow for equilibration of intermediates, which leads to the formation of the more stable (E)-alkene.[5] Therefore, reactions must be conducted under conditions that favor kinetic control to achieve a high Z:E ratio.

Q3: What is a "non-stabilized" Wittig ylide and why is it crucial for (Z)-selectivity?

A3: A non-stabilized Wittig ylide is one where the carbanion is adjacent to alkyl or hydrogen substituents, which do not offer significant resonance stabilization.[3] For the synthesis of this compound from 2-pentanone, the required ylide (ethylidenetriphenylphosphorane) is non-stabilized. These ylides are highly reactive and typically react with aldehydes and ketones under kinetic control.[3] The reaction proceeds through a less stable, syn-oxaphosphetane intermediate which rapidly decomposes to form the (Z)-alkene.[3]

Q4: How does the Still-Gennari modification of the HWE reaction achieve (Z)-selectivity?

A4: The standard Horner-Wadsworth-Emmons (HWE) reaction typically yields (E)-alkenes.[4] The Still-Gennari modification employs phosphonate (B1237965) reagents with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and is run under strongly dissociating conditions at low temperatures (e.g., KHMDS with 18-crown-6 (B118740) in THF at -78 °C).[5][6] These conditions accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the more stable intermediate that would lead to the (E)-alkene, thus favoring the kinetic (Z)-product.[4]

Q5: How can I determine the Z:E ratio of my product mixture?

A5: The Z:E ratio is most commonly determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC Analysis: The (E) and (Z) isomers will have different retention times on a suitable capillary column. The ratio can be calculated from the integrated peak areas.[9]

  • ¹H NMR Spectroscopy: The vinylic protons and adjacent allylic protons of the (Z) and (E) isomers will have distinct chemical shifts and coupling constants. The ratio is determined by integrating the signals corresponding to each isomer.[10][11] For trisubstituted alkenes, Nuclear Overhauser Effect (NOE) experiments can also be used for unambiguous assignment.

Troubleshooting Guides

Issue 1: Low Z:E Stereoselectivity in Wittig Reaction

Symptoms: NMR or GC analysis shows a significant amount of the undesired (E)-3-Methyl-2-hexene.

Potential CauseRecommended Solution
Presence of Lithium Salts Lithium salts can promote the equilibration of reaction intermediates, leading to a loss of stereoselectivity ("stereochemical drift").[12][13] If using n-BuLi to generate the ylide, consider switching to a sodium-based base like sodium bis(trimethylsilyl)amide (NaHMDS) or sodium hydride (NaH) to create "salt-free" conditions.[12]
Reaction Temperature Too High Higher temperatures can provide enough energy for intermediates to equilibrate to the more stable trans-pathway. Ensure the ylide generation and the reaction with 2-pentanone are carried out at low temperatures (e.g., -78 °C to 0 °C).
Solvent Effects The choice of solvent can influence the transition state geometry. Non-polar, aprotic solvents like THF or diethyl ether are generally preferred for Z-selective Wittig reactions. Polar aprotic solvents may decrease Z-selectivity.
Premature Warming Allowing the reaction to warm before the kinetically controlled cycloaddition is complete can lead to equilibration. Maintain the low temperature for the recommended reaction time before quenching or warming up.
Issue 2: Poor Yield or Incomplete Reaction

Symptoms: A significant amount of unreacted 2-pentanone or phosphonium (B103445) salt remains after the reaction.

Potential CauseRecommended Solution
Inefficient Ylide Generation The base may be old or impure. Use freshly titrated n-BuLi or a fresh bottle of other strong bases. Ensure the phosphonium salt is completely dry, as moisture will quench the base. The reaction should be conducted under a strictly inert atmosphere (Argon or Nitrogen).
Steric Hindrance 2-Pentanone is a ketone, which is generally less reactive than an aldehyde. The reaction may be sluggish. Try extending the reaction time or allowing the mixture to slowly warm to room temperature after the initial low-temperature period.
Ylide Decomposition Non-stabilized ylides can be unstable, especially at higher temperatures or if exposed to air/moisture. Generate the ylide in situ and add the ketone promptly.
Side Reactions The strong base can deprotonate the α-carbon of the 2-pentanone, leading to self-condensation (aldol) reactions. Add the ketone slowly to the ylide solution at low temperature to ensure the Wittig reaction is favored.
Issue 3: Difficulty in Product Purification

Symptoms: The final product is contaminated with triphenylphosphine (B44618) oxide or the (E)-isomer.

Potential CauseRecommended Solution
Triphenylphosphine Oxide Contamination Triphenylphosphine oxide (Ph₃P=O) is a common byproduct and can be difficult to separate. It has low solubility in non-polar solvents. After the reaction, you can precipitate much of the Ph₃P=O by concentrating the reaction mixture and triturating with a non-polar solvent like hexane (B92381) or a mixture of hexane and ether, then filtering. Careful column chromatography on silica (B1680970) gel is usually required for complete removal.
Co-elution of (E) and (Z) Isomers The isomers of 3-Methyl-2-hexene have very similar polarities, making separation by standard silica gel chromatography challenging. Use a high-performance liquid chromatography (HPLC) system or try silica gel chromatography impregnated with silver nitrate (B79036) (AgNO₃), which can separate alkenes based on the differential complexation of the silver ions with the π-bonds of the isomers.[14]

Quantitative Data Summary

The stereochemical outcome of olefination reactions is highly dependent on the specific reagents and conditions used.

Table 1: Expected Stereoselectivity for Olefination of Aldehydes/Ketones

MethodReagent TypeTypical SubstrateConditionsPredominant IsomerTypical Z:E Ratio
Wittig Reaction Non-stabilized YlideAldehyde/Ketone"Salt-Free" (e.g., NaHMDS), THF, -78°C to RTZ >95:5
Wittig Reaction Non-stabilized YlideAldehyde/KetoneLi-containing base (e.g., n-BuLi), THFZ 58:42 to 90:10[12]
HWE Reaction Standard PhosphonateAldehyde/KetoneNaH, THFE <5:95
Still-Gennari HWE Bis(trifluoroethyl)phosphonateAldehydeKHMDS, 18-crown-6, THF, -78°CZ >95:5[5]
Still-Gennari HWE Bis(trifluoroethyl)phosphonateAliphatic AldehydeKHMDS, 18-crown-6, THF, -78°CZ 86:14 to 91:9[6]
Modified Still-Gennari Bis(HFIP)phosphonoacetateAromatic AldehydeNaH, -20°CZ up to 97:3[6]

Note: HFIP = 1,1,1,3,3,3-hexafluoroisopropyl. Data is generalized from literature and actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis starting from the preparation of the phosphonium salt, followed by ylide formation and reaction with 2-pentanone.

Step 1a: Synthesis of Ethyltriphenylphosphonium Bromide

Triphenylphosphine Triphenylphosphine Reaction Reflux, 10h Triphenylphosphine->Reaction EthylBromide Ethyl Bromide EthylBromide->Reaction Toluene (B28343) Toluene (Solvent) Toluene->Reaction Cooling Cool to 50°C Reaction->Cooling Precipitation Precipitation of White Solid Cooling->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Ethyltriphenylphosphonium Bromide Drying->Product

Workflow for Ethyltriphenylphosphonium Bromide Synthesis.
  • To a flame-dried three-necked flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (1.0 eq) and dry toluene under an inert atmosphere (N₂ or Ar).

  • Add ethyl bromide (1.0-1.2 eq).

  • Heat the mixture to reflux and maintain for 10-12 hours. A white solid will precipitate during the reaction.[12]

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

  • Collect the white solid product by filtration, wash the filter cake with cold toluene or diethyl ether, and dry under vacuum. The product is ethyltriphenylphosphonium bromide.

Step 1b: Wittig Olefination

PhosphoniumSalt Ethyltriphenylphosphonium Bromide in dry THF Base NaHMDS (1.0 eq) -78°C to 0°C PhosphoniumSalt->Base Ylide Ylide Formation (Orange-Red Solution) Base->Ylide Reaction Stir at -78°C, 1h Warm to RT, 4h Ylide->Reaction Ketone 2-Pentanone (0.95 eq) in dry THF, -78°C Ketone->Reaction Quench Quench with sat. NH4Cl (aq) Reaction->Quench Workup Aqueous Workup & Extraction (Pentane) Quench->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Workflow for Z-Selective Wittig Reaction.
  • Flame-dry a round-bottom flask under vacuum and backfill with an inert gas (N₂ or Ar).

  • Add ethyltriphenylphosphonium bromide (1.1 eq) to the flask, followed by anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq, as a solution in THF) dropwise. The mixture will turn a characteristic orange-red color, indicating ylide formation. Stir for 1 hour at a temperature between -78 °C and 0 °C.

  • Cool the ylide solution back to -78 °C.

  • Slowly add a solution of 2-pentanone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract with a low-boiling solvent like pentane (B18724) (3x volume).

  • Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure (the product is volatile).

  • Purify the crude product by flash column chromatography on silica gel using pentane or hexane as the eluent to yield this compound.

Protocol 2: Synthesis of a (Z)-Alkene via Still-Gennari HWE Reaction

This is a general protocol adaptable for synthesizing (Z)-alkenes from ketones. Note that this reaction typically involves phosphonates with an adjacent electron-withdrawing group (like an ester), so the direct synthesis of this compound would require a non-standard phosphonate. The protocol is presented to illustrate the key conditions for achieving (Z)-selectivity.

CrownEther 18-Crown-6 in dry THF -78°C Base KHMDS (1.1 eq) CrownEther->Base Phosphonate Bis(trifluoroethyl)phosphonate (1.1 eq) in THF Base->Phosphonate Stir 30 min Reaction Stir at -78°C 2-4 hours Phosphonate->Reaction Carbonyl Ketone/Aldehyde (1.0 eq) in THF Carbonyl->Reaction Add dropwise Quench Quench with sat. NH4Cl (aq) Reaction->Quench Workup Aqueous Workup & Extraction (Ether) Quench->Workup Purification Column Chromatography Workup->Purification Product (Z)-Alkene Purification->Product

Workflow for Still-Gennari Z-Selective Olefination.
  • To a flame-dried flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, as a solution in THF). Stir for 15 minutes.

  • Add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 eq) in THF dropwise. Stir for 30 minutes at -78 °C.

  • Add a solution of the ketone (e.g., 2-pentanone, 1.0 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Z)-3-Methyl-2-hexene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Synthesis Route: Wittig Reaction

Q1: What are the recommended starting materials for the synthesis of this compound via the Wittig reaction?

To synthesize this compound, the recommended starting materials are propanal and a sec-butyltriphenylphosphonium halide (e.g., bromide or iodide). The reaction involves the formation of a non-stabilized ylide from the phosphonium (B103445) salt, which then reacts with propanal to yield the desired alkene.

Q2: How can I maximize the yield of the (Z)-isomer over the (E)-isomer?

The stereoselectivity of the Wittig reaction is highly dependent on the stability of the phosphorus ylide and the reaction conditions. For the synthesis of (Z)-alkenes, non-stabilized ylides, such as the one derived from sec-butyltriphenylphosphonium halide, are preferred.[1][2] To further enhance the selectivity for the (Z)-isomer, the reaction should be performed under salt-free conditions.[3] The choice of solvent can also play a role; for instance, using solvents like dimethylformamide (DMF) in the presence of lithium iodide or sodium iodide can lead to almost exclusive formation of the Z-isomer.[1]

Q3: What is the major byproduct of the Wittig reaction, and how can I remove it?

The major byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[4] TPPO can be challenging to separate from the desired alkene due to its solubility in many organic solvents.[5] Several methods can be employed for its removal:

  • Precipitation: TPPO can often be precipitated from a non-polar solvent like pentane (B18724) or a mixture of ether and hexanes, while the more soluble alkene remains in solution. The precipitate can then be removed by filtration.[4]

  • Column Chromatography: If precipitation is not effective, column chromatography on silica (B1680970) gel can be used. The non-polar this compound will elute before the more polar triphenylphosphine oxide.[5]

  • Complexation: Addition of certain metal salts like zinc chloride can lead to the precipitation of a TPPO-metal complex, which can be filtered off.[4]

Synthesis Route: Semi-hydrogenation of Alkyne

Q4: What is the recommended starting material and catalyst for the synthesis of this compound via semi-hydrogenation?

The recommended starting material is 3-methyl-2-hexyne. The catalyst of choice for the stereoselective semi-hydrogenation to the (Z)-alkene is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead).[6] This catalyst promotes the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis (or Z) alkene.[7]

Q5: What are the common impurities in the semi-hydrogenation of 3-methyl-2-hexyne?

The common impurities are:

  • (E)-3-Methyl-2-hexene: The trans-isomer can be formed, although Lindlar's catalyst generally provides high selectivity for the cis-isomer.

  • 3-Methylhexane: Over-hydrogenation of the alkene can lead to the formation of the corresponding alkane. The "poison" in Lindlar's catalyst is designed to prevent this, but it can still occur, especially with prolonged reaction times or a highly active catalyst.[8]

  • Unreacted 3-methyl-2-hexyne: Incomplete reaction will leave the starting alkyne in the product mixture.

Q6: How can I monitor the progress of the reaction to avoid over-hydrogenation?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By analyzing small aliquots of the reaction mixture over time, you can determine the point at which the starting alkyne is consumed and stop the reaction to prevent significant formation of the alkane.

Troubleshooting Guides

Issue 1: Low Z:E ratio in Wittig Reaction
Potential Cause Troubleshooting Step
Use of a stabilized or semi-stabilized ylide. Ensure you are using a non-stabilized ylide, such as that derived from sec-butyltriphenylphosphonium halide.
Presence of lithium salts. Use a lithium-free base for ylide generation (e.g., sodium amide or potassium tert-butoxide) to avoid equilibration to the more stable (E)-isomer.[2]
Reaction temperature is too high. Perform the reaction at a low temperature to favor the kinetic (Z)-product.
Inappropriate solvent. Consider using polar aprotic solvents like DMF or HMPA, which can enhance Z-selectivity.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Potential Cause Troubleshooting Step
High solubility of TPPO in the workup solvent. After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like pentane or a mixture of hexanes and ether to precipitate the TPPO.[4]
Co-elution during column chromatography. Use a less polar eluent system to increase the separation between the non-polar product and the more polar TPPO on the silica gel column.
Product is also precipitating. Use a slightly more polar solvent for precipitation to keep the product in solution while the TPPO crashes out.
Issue 3: Over-hydrogenation in Alkyne Semi-hydrogenation
Potential Cause Troubleshooting Step
Catalyst is too active. Ensure the Lindlar's catalyst is properly "poisoned." If preparing your own, ensure the lead acetate (B1210297) and quinoline (B57606) are added correctly.[6]
Reaction time is too long. Monitor the reaction closely by TLC or GC and stop it as soon as the starting alkyne is consumed.
High hydrogen pressure. Perform the reaction at or slightly above atmospheric pressure of hydrogen.
Issue 4: Presence of (E)-isomer in Alkyne Semi-hydrogenation
Potential Cause Troubleshooting Step
Isomerization of the (Z)-alkene. This can sometimes occur on the catalyst surface. Minimize reaction time after the alkyne is consumed.
Impure starting alkyne. Ensure the purity of the starting 3-methyl-2-hexyne.
Ineffective catalyst. Use a fresh or properly stored Lindlar's catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a general guideline and may require optimization.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sec-butyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise with stirring.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange color indicates the ylide has formed.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C.

    • Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether or pentane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • To the crude residue, add cold pentane to precipitate the triphenylphosphine oxide.

    • Filter the mixture, washing the solid with more cold pentane.

    • The filtrate contains the product. The solvent can be carefully removed by distillation. Further purification by fractional distillation can be performed to separate the (Z) and (E) isomers.

Protocol 2: Synthesis of this compound via Semi-hydrogenation of 3-Methyl-2-hexyne

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a round-bottom flask, add 3-methyl-2-hexyne (1.0 equivalent) and a solvent such as ethanol (B145695) or hexane.

    • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

    • The flask is then fitted with a hydrogen balloon.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process 2-3 times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

    • Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete (alkyne is consumed), filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • The solvent can be removed from the filtrate by distillation.

    • The crude product can be purified by fractional distillation to separate the desired (Z)-alkene from any (E)-isomer or over-reduced alkane.

Data Presentation

Table 1: Common Impurities and their Identification in this compound Synthesis
Synthesis Route Common Impurity Typical Analytical Data (GC-MS) Identification Notes
Wittig Reaction (E)-3-Methyl-2-hexeneDifferent retention time from the (Z)-isomer. Mass spectrum is very similar. Kovats RI (non-polar): ~709.[9]Isomers can be distinguished by their retention times on a suitable GC column.
Triphenylphosphine OxideElutes much later than the alkene on a non-polar GC column. m/z = 278 (M+).Significantly higher boiling point and polarity compared to the product.
Unreacted PropanalEarly eluting peak. m/z = 58 (M+).Volatile starting material.
Unreacted sec-butyltriphenylphosphonium halideNon-volatile, will not be observed by GC-MS.Remains in the non-volatile residue.
Semi-hydrogenation (E)-3-Methyl-2-hexeneDifferent retention time from the (Z)-isomer. Mass spectrum is very similar. Kovats RI (non-polar): ~709.[9]Isomers can be distinguished by their retention times on a suitable GC column.
3-MethylhexaneShorter retention time than the alkenes. m/z = 86 (M+).Saturated hydrocarbon, lacks the C=C bond.
Unreacted 3-Methyl-2-hexyneDifferent retention time from the alkene products. m/z = 96 (M+).Starting material for the hydrogenation.

Note: Retention Indices (RI) are approximate and can vary with experimental conditions.

Mandatory Visualizations

Diagram 1: Wittig Reaction Workflow for this compound Synthesis

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_purification Purification start sec-Butyltriphenylphosphonium bromide in THF base Add strong base (e.g., n-BuLi) at 0°C start->base ylide Formation of non-stabilized ylide base->ylide reaction React at 0°C to RT ylide->reaction aldehyde Propanal in THF aldehyde->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product: This compound, (E)-isomer, TPPO precipitate Precipitate TPPO with Pentane workup->precipitate filtration Filtration precipitate->filtration distillation Fractional Distillation filtration->distillation product This compound (Pure) distillation->product

Workflow for the Wittig synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Z:E Selectivity in Wittig Reaction

Troubleshooting_Wittig start Low Z:E Ratio Observed check_ylide Is the ylide non-stabilized? start->check_ylide check_base Was a Li-free base used? check_ylide->check_base Yes solution_ylide Use a phosphonium salt with an alkyl group. check_ylide->solution_ylide No check_temp Was the reaction run at low temp? check_base->check_temp Yes solution_base Use NaNH2 or KOtBu instead of n-BuLi. check_base->solution_base No check_temp->start Yes (Consult further) solution_temp Run the reaction at 0°C or below. check_temp->solution_temp No

Troubleshooting low Z:E selectivity in the Wittig reaction.
Diagram 3: Semi-hydrogenation Experimental Workflow

Hydrogenation_Workflow start 3-Methyl-2-hexyne + Lindlar's Catalyst in Solvent reaction Hydrogenation (H2 balloon, RT) start->reaction monitoring Monitor by GC/TLC reaction->monitoring monitoring->reaction Incomplete filtration Filter through Celite to remove catalyst monitoring->filtration Complete concentration Remove solvent by distillation filtration->concentration purification Fractional Distillation concentration->purification product This compound purification->product

Experimental workflow for alkyne semi-hydrogenation.

References

Technical Support Center: Optimizing Z-Alkene Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Z-alkenes. Our aim is to help you overcome common challenges and optimize your reaction yields and stereoselectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your Z-alkene synthesis experiments.

Problem 1: Low Z-selectivity in Wittig-type reactions.

Possible Causes & Solutions:

  • Ylide Type: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.

    • Unstabilized Ylides: These ylides (e.g., where the group attached to the carbanion is an alkyl group) are highly reactive and generally favor the formation of Z-alkenes under kinetic control.[1][2][3] Ensure you are using a non-stabilized ylide for Z-selectivity.

    • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and tend to produce the thermodynamically favored E-alkene.[1][2] If you are obtaining the E-isomer, check if your ylide is stabilized.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the transition state of the reaction. Aprotic, non-polar solvents are generally preferred for Z-selective Wittig reactions.

    • Temperature: Low temperatures (-78 °C) typically favor the kinetic product, which is often the Z-alkene.[4] Running the reaction at elevated temperatures can lead to equilibration and formation of the more stable E-alkene.[4]

    • Additives: The presence of lithium salts can disrupt the Z-selectivity by promoting equilibration of intermediates.[5] If possible, use salt-free conditions.

Problem 2: Poor yield in Horner-Wadsworth-Emmons (HWE) reactions intended for Z-alkene synthesis.

Possible Causes & Solutions:

  • Standard HWE Conditions: The standard Horner-Wadsworth-Emmons reaction protocol is designed to favor the formation of E-alkenes.[6][7] For Z-alkene synthesis, a modification is necessary.

  • Still-Gennari Modification: To achieve high Z-selectivity in an HWE reaction, employ the Still-Gennari modification.[6][8] This involves using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures.[9][10] The electron-withdrawing groups on the phosphonate (B1237965) accelerate the elimination of the oxaphosphetane intermediate, favoring the Z-alkene.[6]

Problem 3: Low Z-selectivity in olefin metathesis.

Possible Causes & Solutions:

  • Catalyst Choice: The ligand environment of the metathesis catalyst plays a crucial role in determining stereoselectivity.[11]

    • Ruthenium Catalysts: Certain ruthenium-based catalysts with chelating N-heterocyclic carbene (NHC) ligands have been developed for highly Z-selective olefin metathesis.[12][13]

    • Molybdenum and Tungsten Catalysts: Mo- and W-alkylidene based complexes, particularly those with pyrrolide-aryloxide ligands, are highly effective for Z-selective metathesis reactions.[11][14]

  • Reaction Conditions: While the catalyst is the primary determinant, factors like solvent and temperature can still have an impact on selectivity. Consult literature specific to your chosen catalyst for optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in mechanism that leads to Z-alkenes in the Wittig reaction versus the Horner-Wadsworth-Emmons reaction?

A1: The key difference lies in the reversibility of the initial addition step and the stability of the intermediates.

  • Wittig Reaction (with unstabilized ylides): The reaction is under kinetic control. The formation of the initial betaine/oxaphosphetane intermediate is irreversible and proceeds through a transition state that leads to the syn intermediate, which then decomposes to the Z-alkene.[3][15]

  • Standard Horner-Wadsworth-Emmons Reaction: This reaction is under thermodynamic control. The initial addition of the phosphonate carbanion is reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which subsequently eliminates to form the E-alkene.[10]

  • Still-Gennari Modification of HWE: This modification shifts the reaction back towards kinetic control. The use of electron-withdrawing groups on the phosphonate reagent makes the elimination of the oxaphosphetane intermediate faster, thus favoring the kinetically formed syn intermediate which leads to the Z-alkene.[6]

Q2: When should I choose a Z-selective metathesis reaction over a Wittig-type reaction?

A2: The choice depends on the specific substrate, desired functional group tolerance, and the overall synthetic strategy.

  • Wittig-type reactions are excellent for converting a carbonyl group into a double bond. They are often reliable and high-yielding for specific transformations.

  • Z-selective metathesis is a powerful tool for forming carbon-carbon double bonds between two existing alkene fragments (cross-metathesis) or for ring-closing to form cyclic Z-alkenes (ring-closing metathesis).[11] It offers a different disconnection approach in retrosynthesis. Metathesis reactions can sometimes offer better functional group tolerance than Wittig-type reactions.

Q3: How can I improve the yield and Z-selectivity of my Still-Gennari olefination?

A3: To optimize the Still-Gennari reaction, consider the following:

  • Base and Additive: The combination of a strong, non-nucleophilic base like KHMDS and a crown ether such as 18-crown-6 (B118740) is crucial.[9][16] The crown ether sequesters the potassium cation, leading to a more "naked" and reactive anion.

  • Temperature: Maintain a low temperature, typically -78 °C, throughout the addition of reagents.[10]

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is the most commonly used and effective solvent.[16]

  • Reagent Purity: Ensure all reagents, especially the aldehyde, phosphonate, and solvent, are pure and anhydrous.

Data Presentation

Table 1: Comparison of Reaction Conditions for Z-Alkene Synthesis

FeatureWittig Reaction (Unstabilized Ylide)Still-Gennari OlefinationZ-Selective Metathesis
Primary Reactants Aldehyde/Ketone + Phosphorus YlideAldehyde + Electron-deficient PhosphonateTwo Alkenes or a Diene
Key Reagents Non-stabilized phosphonium (B103445) salt, strong base (e.g., n-BuLi)Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6Ru, Mo, or W-based catalyst
Typical Solvent Aprotic, non-polar (e.g., THF, ether)Anhydrous THFDichloromethane, Toluene
Typical Temperature Low to ambient-78 °CVaries with catalyst
Control Type KineticKineticKinetic

Table 2: Representative Yields and Selectivities for Z-Alkene Formation

ReactionAldehydeProduct Z:E RatioYield (%)Reference
Still-Gennarip-Tolualdehyde15.5:178
Still-GennariBenzaldehyde>95:594[9]
HWE (Modified Reagent)Benzaldehyde>99:192[17]
HWE (Modified Reagent)p-Nitrobenzaldehyde>99:195[17]

Experimental Protocols

Protocol 1: General Procedure for the Still-Gennari Olefination [10][16]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, as a solution in THF or toluene) dropwise to the cooled solution.

  • Phosphonate Addition: Slowly add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) to the reaction mixture and stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Z-alkene.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification prep 1. Flame-dry flask under Argon add_crown 2. Add 18-crown-6 and anhydrous THF prep->add_crown cool 3. Cool to -78 °C add_crown->cool add_base 4. Add KHMDS cool->add_base add_phosphonate 5. Add phosphonate add_base->add_phosphonate add_aldehyde 6. Add aldehyde add_phosphonate->add_aldehyde stir 7. Stir at -78 °C for 2-4h add_aldehyde->stir quench 8. Quench with sat. NH4Cl stir->quench extract 9. Aqueous workup and extraction quench->extract purify 10. Column chromatography extract->purify product Z-Alkene purify->product

Caption: Workflow for the Still-Gennari Z-selective olefination.

Z_E_Selectivity ylide Phosphorus Ylide unstabilized Unstabilized Ylide (e.g., R=alkyl) ylide->unstabilized stabilized Stabilized Ylide (e.g., R=EWG) ylide->stabilized kinetic Kinetic Control (Irreversible, Low Temp) unstabilized->kinetic favors thermo Thermodynamic Control (Reversible, Higher Temp) stabilized->thermo favors conditions Reaction Conditions conditions->kinetic conditions->thermo z_alkene Z-Alkene (Major) kinetic->z_alkene e_alkene E-Alkene (Major) thermo->e_alkene

Caption: Factors influencing Z/E selectivity in the Wittig reaction.

References

Technical Support Center: Isomerization of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the unwanted isomerization of (Z)-3-Methyl-2-hexene to its (E)-isomer during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization during workup?

A1: The isomerization of this compound to the more thermodynamically stable (E)-isomer is most commonly caused by the presence of acid.[1][2] Even trace amounts of acidic reagents, byproducts, or acidic silica (B1680970) gel used in chromatography can catalyze this conversion. Other contributing factors include exposure to high temperatures and sources of radicals (e.g., UV light).

Q2: Why is the (E)-isomer of 3-Methyl-2-hexene more stable than the (Z)-isomer?

A2: The (E)-isomer is more stable due to reduced steric strain. In the (Z)-isomer, the larger alkyl groups (the ethyl and methyl groups attached to the double bond) are on the same side of the double bond, leading to steric hindrance. In the (E)-isomer, these groups are on opposite sides, minimizing this unfavorable interaction.[1][2] Generally, trans (E) alkenes are more stable than their cis (Z) counterparts.[1][2]

Q3: How can I detect if isomerization has occurred?

A3: Isomerization can be detected and quantified using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): The (Z) and (E) isomers will typically have different retention times on a GC column. The appearance of a new peak corresponding to the (E)-isomer indicates that isomerization has taken place.[3][4]

  • ¹H NMR Spectroscopy: The vinylic protons of the (Z) and (E) isomers will have distinct chemical shifts and coupling constants, allowing for their differentiation and quantification by integrating the respective signals.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound that may lead to isomerization.

Problem Potential Cause Recommended Solution Rationale
Significant isomerization observed after aqueous wash. Presence of residual acid from the reaction. Neutralize the reaction mixture at a low temperature (e.g., 0 °C) with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) before extraction.[3]This removes acidic catalysts that can promote isomerization during the workup.[3]
Use of a strong acid in the workup (e.g., HCl wash). Avoid acidic washes. If an acid wash is necessary to remove basic impurities, use a very dilute and cold acid and minimize contact time. Immediately follow with a neutralizing wash.To prevent acid-catalyzed isomerization of the sensitive Z-alkene.
Isomerization occurs during solvent removal (rotoevaporation). Excessive heat applied during evaporation. Remove the solvent under reduced pressure at a low temperature. A water bath temperature of ≤ 30°C is recommended.High temperatures can provide the activation energy needed for isomerization.[3]
Isomerization is observed after purification by column chromatography. Use of acidic silica gel. Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base, such as triethylamine (B128534), in the eluent system (e.g., 1% triethylamine in hexanes).Neutralizing the acidic sites on the silica gel prevents on-column isomerization.
General isomerization is noted, but the source is unclear. Prolonged workup time or exposure to light. Perform the workup as efficiently as possible and protect the sample from direct light, especially UV light.Minimizing the time the alkene is in a potentially non-ideal environment and avoiding light exposure can reduce the chances of radical-catalyzed isomerization.

Troubleshooting Workflow

G cluster_0 Troubleshooting Isomerization start Isomerization of this compound Detected? check_workup Review Workup Procedure start->check_workup acid_wash Acidic Wash Used? check_workup->acid_wash neutralize Action: Neutralize with cold, dilute NaHCO₃ before extraction. acid_wash->neutralize Yes high_temp High Temperature in Rotoevaporation? acid_wash->high_temp No reassess Re-analyze sample. Problem persists? neutralize->reassess low_temp_roto Action: Use low temperature bath (≤ 30°C). high_temp->low_temp_roto Yes chromatography Isomerization After Chromatography? high_temp->chromatography No low_temp_roto->reassess deactivate_silica Action: Use deactivated silica gel (e.g., with Et₃N). chromatography->deactivate_silica Yes chromatography->reassess No deactivate_silica->reassess consider_other Consider other sources: - Radical initiators - Prolonged reaction/workup time reassess->consider_other Yes end Isomerization Minimized reassess->end No consider_other->end

A decision tree for troubleshooting the isomerization of this compound.

Experimental Protocols

Protocol 1: Mild Aqueous Workup to Prevent Isomerization

This protocol is designed to quench a reaction and isolate this compound while minimizing exposure to acidic and high-temperature conditions.

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quench: Slowly add a pre-cooled, saturated aqueous solution of a neutral salt, such as ammonium (B1175870) chloride (NH₄Cl), to quench the reaction.

  • Neutralize (if necessary): If the reaction was run under acidic conditions, slowly add a pre-cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a cold, non-polar solvent such as diethyl ether or pentane (B18724) (perform 2-3 extractions).

  • Wash: Combine the organic layers and wash sequentially with:

    • 1 x saturated aqueous NaHCO₃ solution (if not already used for neutralization).

    • 1 x brine (saturated aqueous NaCl solution). This helps to remove residual water.[3]

  • Drying: Dry the organic layer over an anhydrous neutral drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and rinse with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature maintained at or below 30°C.[3]

Workflow for Mild Aqueous Workup

G cluster_1 Mild Workup Protocol step1 1. Cool Reaction Mixture to 0°C step2 2. Quench with cold sat. NH₄Cl step1->step2 step3 3. Neutralize with cold sat. NaHCO₃ (if needed) step2->step3 step4 4. Extract with cold non-polar solvent step3->step4 step5 5. Wash with sat. NaHCO₃ and Brine step4->step5 step6 6. Dry over Na₂SO₄ or MgSO₄ step5->step6 step7 7. Filter and Concentrate (≤ 30°C) step6->step7 product Isolated this compound step7->product

Recommended step-by-step workup protocol to prevent isomerization.
Protocol 2: Analysis of (Z)/(E) Isomer Ratio

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the 3-Methyl-2-hexene sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a non-polar capillary column (e.g., DB-1 or HP-5ms).

  • GC Conditions (Representative):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis:

    • Identify the peaks corresponding to the (Z) and (E) isomers based on their retention times. Typically, the less stable (Z)-isomer will have a slightly shorter retention time than the (E)-isomer on a standard non-polar column.

    • The peak area percentages can be used to determine the relative ratio of the two isomers.

    • If using a mass spectrometer, both isomers will show a molecular ion peak at m/z 84, but their fragmentation patterns may show minor differences.[4]

B. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer (300 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the vinylic proton signals for both isomers. For trisubstituted alkenes, these signals appear as multiplets (often a quartet or triplet).

    • Expected Chemical Shifts: The vinylic proton is on carbon 2.

      • This compound: The vinylic proton signal is expected to appear around δ 5.1-5.3 ppm .

      • (E)-3-Methyl-2-hexene: The vinylic proton signal is expected to be further downfield, around δ 5.3-5.5 ppm .

    • Quantification: Carefully integrate the area under the peaks corresponding to the vinylic proton of each isomer. The ratio of the integration values will give the molar ratio of the (Z) to (E) isomers.

Isomer Structure Expected ¹H NMR Vinylic Proton (H on C2) Chemical Shift (δ ppm)
This compoundthis compound~ 5.1 - 5.3
(E)-3-Methyl-2-hexene(E)-3-Methyl-2-hexene~ 5.3 - 5.5

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of alkenes. The following question-and-answer format directly addresses specific problems and provides actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause and how can I fix it?

When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the GC system rather than a chemical interaction with the analyte.[1][2] This often points to a disruption in the carrier gas flow path.

Possible Causes & Solutions:

  • Improper Column Installation: The column may be positioned too high or too low within the inlet, creating unswept volumes and turbulence.[1][3] Similarly, an incorrect installation in the detector can also lead to peak tailing.[4]

    • Protocol: Carefully reinstall the column according to the manufacturer's instructions for your specific GC model and inlet type. Ensure the correct insertion depth.

  • Poor Column Cut: A jagged or uneven column cut can disrupt the flow path and cause turbulence, leading to peak tailing.[1][3][5] A "chair-shaped" peak can be indicative of a poorly cut column.[1]

    • Protocol: Trim the column using a specialized tool like a ceramic wafer or diamond-tipped scorer to ensure a clean, square cut. Inspect the cut with a magnifying glass before installation.

  • Inlet Contamination: Accumulation of non-volatile residues in the inlet liner can interfere with sample vaporization and transfer to the column.[4][6]

    • Protocol: Perform routine inlet maintenance, which includes replacing the inlet liner, septum, and O-rings.[4][7]

  • Column Contamination: Severe contamination of the stationary phase, especially at the beginning of the column, can cause all peaks to tail.[1][3] This can happen after injecting "dirty" samples.[4]

    • Protocol: Trim 10-20 cm from the front end of the column to remove the contaminated section.[8] If tailing persists, a more extensive column bake-out or solvent rinse may be necessary.[8][9]

Q2: Only my alkene peaks are tailing, while other compounds in the same run have good peak shape. What should I investigate?

This scenario strongly suggests a chemical interaction between the alkenes and active sites within the GC system.[2][7] Alkenes, being unsaturated hydrocarbons, can interact with active sites, particularly acidic silanol (B1196071) groups on the surface of the column or liner.

Possible Causes & Solutions:

  • Active Sites in the Inlet: The glass inlet liner and packing material can contain active sites that interact with sensitive analytes.

    • Protocol: Use a deactivated (silanized) inlet liner to minimize these interactions. Consider using a liner with deactivated glass wool.

  • Column Activity: Over time, the stationary phase of the column can degrade, exposing active silanol groups.[9] This is a common cause of peak tailing for active compounds.[9]

    • Protocol:

      • Column Trimming: Trim the first 0.5 to 1 meter of the column, as this is where most degradation occurs.[10]

      • Column Conditioning: Condition the column according to the manufacturer's recommendations to remove contaminants and re-establish an inert surface.

      • Use an Inert Column: If analyzing active compounds regularly, consider using a column specifically designed for inertness, such as an Agilent J&W Ultra Inert column.[4]

  • Contamination: Non-volatile matrix components co-eluting or remaining in the system can create active sites.[10]

    • Protocol: Improve sample preparation methods to remove matrix components. This could involve solid-phase extraction (SPE) or filtration.[4]

Q3: I'm observing peak tailing that worsens with each injection. What's happening?

A progressive degradation in peak shape often points to the accumulation of contaminants in the GC system.[6]

Possible Causes & Solutions:

  • Sample Matrix Buildup: Non-volatile components from your samples are accumulating in the inlet or on the column with each injection.[6][11]

    • Protocol:

      • Inlet Maintenance: Regularly replace the inlet liner and septum.[4]

      • Sample Preparation: Implement a more rigorous sample cleanup procedure before injection.[4]

      • Guard Column: Use a guard column to protect the analytical column from non-volatile residues.[4]

  • Column Degradation: The stationary phase is being damaged by components in the sample or by oxygen in the carrier gas.[10][11]

    • Protocol:

      • Check for Leaks: Ensure all fittings and connections are leak-free to prevent oxygen from entering the system. Use an electronic leak detector.

      • Carrier Gas Purity: Use high-purity carrier gas and an oxygen trap.[11]

Q4: Can my injection technique or method parameters cause peak tailing for alkenes?

Yes, several method parameters can significantly impact peak shape.

Possible Causes & Solutions:

  • Slow Injection: A slow manual injection can introduce the sample as a broad band, leading to peak tailing.[12]

    • Protocol: For manual injections, use a fast and smooth injection technique. An autosampler is recommended for better reproducibility.[12]

  • Low Split Ratio: In a split injection, a split ratio that is too low may result in an insufficient flow rate through the inlet for efficient sample transfer.[4][7] A total flow of at least 20 mL/min through the inlet is often recommended.[4]

    • Protocol: Increase the split ratio to ensure a higher flow rate through the inlet.

  • Incorrect Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor analyte focusing at the head of the column.[5]

    • Protocol: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[5]

  • Solvent-Phase Mismatch: A significant polarity mismatch between the solvent and the stationary phase can cause peak distortion.[4]

    • Protocol: Choose a solvent that is more compatible with the polarity of your GC column's stationary phase.

Quantitative Data Summary

For optimal performance and to minimize peak tailing, consider the following general parameter guidelines. Note that these may need to be optimized for your specific application.

ParameterRecommended Setting/ValueRationale
Split Vent Flow > 20 mL/minEnsures efficient sample transfer from the inlet.[4]
Initial Oven Temperature (Splitless) ~20°C below solvent boiling pointPromotes efficient analyte focusing at the column head.[5]
Column Trimming (for contamination) 10-20 cm from inletRemoves the most contaminated section of the column.[8]
Column Trimming (for activity) 0.5 - 1 meter from inletRemoves the section most prone to stationary phase degradation.[10]

Experimental Protocols

Protocol 1: Inlet Maintenance

  • Cool the injector to a safe temperature.

  • Turn off the carrier gas flow to the inlet.

  • Remove the autosampler if one is present.

  • Unscrew the retaining nut for the septum and remove the old septum.

  • Unscrew the inlet liner retaining nut.

  • Carefully remove the old inlet liner and O-ring.

  • Wipe the inlet surfaces with a solvent-moistened, lint-free cloth.

  • Install a new, deactivated liner and O-ring.

  • Reinstall the liner retaining nut.

  • Install a new septum and its retaining nut. Do not overtighten.

  • Restore carrier gas flow and check for leaks.

  • Heat the injector to the setpoint temperature.

Protocol 2: Column Trimming

  • Cool the oven and inlet to a safe temperature.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer or a diamond-tipped pen, make a clean, square score on the column tubing at the desired length from the end.

  • Gently flex the column to break it at the score.

  • Inspect the cut end with a magnifying lens to ensure it is clean and at a 90-degree angle.

  • Wipe the end of the column with a lint-free cloth dampened with solvent.

  • Reinstall the column in the inlet, ensuring the correct ferrule and insertion depth.

  • Restore carrier gas flow and check for leaks.

  • Heat the oven and inlet to their setpoint temperatures.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of alkenes.

G Troubleshooting Peak Tailing in GC Analysis of Alkenes start Peak Tailing Observed q1 Are all peaks tailing (including solvent)? start->q1 physical_issue Likely a Physical/Flow Path Issue q1->physical_issue Yes chemical_issue Likely a Chemical Interaction (Active Sites) q1->chemical_issue No check_install Check Column Installation (Inlet & Detector) physical_issue->check_install check_cut Inspect Column Cut Quality check_install->check_cut inlet_maint Perform Inlet Maintenance (Liner, Septum, Seal) check_cut->inlet_maint trim_column_heavy Trim 10-20cm from Column Inlet inlet_maint->trim_column_heavy end_good Peak Shape Improved trim_column_heavy->end_good end_bad Problem Persists: Consult Manufacturer trim_column_heavy->end_bad use_deactivated Use Deactivated Liner chemical_issue->use_deactivated trim_column_light Trim 0.5-1m from Column Inlet use_deactivated->trim_column_light check_method Review Method Parameters (Injection, Temp, etc.) trim_column_light->check_method consider_inert_column Consider a More Inert Column check_method->consider_inert_column consider_inert_column->end_good consider_inert_column->end_bad

Caption: A flowchart for troubleshooting peak tailing.

References

Technical Support Center: Improving HPLC Resolution of (Z) and (E)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of (Z) and (E)-3-Methyl-2-hexene isomers in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate (Z) and (E)-3-Methyl-2-hexene isomers using HPLC?

A1: The separation of geometric isomers like (Z) and (E)-3-Methyl-2-hexene is difficult due to their high degree of structural similarity. These isomers have the same molecular weight and similar physicochemical properties, which results in nearly identical retention times on standard chromatography columns.[1] Achieving adequate resolution requires careful optimization of chromatographic conditions to exploit the subtle differences in their three-dimensional structures.[2]

Q2: What is the recommended starting point for HPLC method development for these isomers?

A2: For non-polar analytes like 3-Methyl-2-hexene isomers, a reversed-phase (RP) HPLC method is a logical starting point.[3] Begin with a common C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) and water. A gradient elution from a high percentage of water to a high percentage of ACN can help to determine the approximate elution conditions.

Q3: Can changing the organic modifier in the mobile phase improve resolution?

A3: Yes, changing the organic modifier is a powerful tool for optimizing selectivity.[4][5] If acetonitrile does not provide adequate separation, substituting it with methanol (B129727) can alter the selectivity. Methanol can engage in different intermolecular interactions with the analytes and the stationary phase compared to acetonitrile, potentially leading to improved resolution.[1]

Q4: What role does the stationary phase play in separating geometric isomers?

A4: The stationary phase chemistry is crucial for the separation of isomers.[4] While C18 columns are a good starting point, other stationary phases may offer better shape selectivity. For alkene isomers, columns with different bonded phases, such as phenyl or cyano, can provide alternative selectivities due to different types of interactions (e.g., π-π interactions).[6] For particularly challenging separations, specialized columns designed for isomer separations, such as certain polymeric or silver-impregnated columns, could be considered.[7]

Q5: How does temperature affect the separation of (Z) and (E) isomers?

A5: Column temperature is a critical parameter that influences mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions.[1] Varying the temperature can alter selectivity.[8] For some isomer separations, lower temperatures can increase resolution, although this may lead to longer analysis times and higher backpressure.[1][9] It is advisable to systematically evaluate a range of temperatures (e.g., in 5-10°C increments) to determine the optimal condition for your separation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of (Z) and (E)-3-Methyl-2-hexene.

Issue 1: Poor Resolution or Complete Co-elution

If the (Z) and (E) isomers are not separated or show very poor resolution (Rs < 1.0), consider the following steps systematically.

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times, which may improve resolution.[4]

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The difference in solvent properties can significantly impact selectivity.[1]

    • Utilize a Shallow Gradient: A very slow, shallow gradient can often effectively resolve closely eluting peaks.[1]

  • Evaluate Stationary Phase:

    • Switch Column Chemistry: If a C18 column fails to provide separation, try a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer π-π interactions that may differentiate the isomers. A cyano-bonded phase is another option for normal-phase separations.[3][6]

    • Consider Column Dimensions: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) can increase column efficiency (N), leading to sharper peaks and better resolution.[5][6][10]

  • Adjust Temperature:

    • Systematically vary the column temperature. Lower temperatures often enhance the resolution of isomers but increase analysis time.[1][9]

Logical Workflow for Troubleshooting Poor Resolution

start Poor Resolution (Rs < 1.0) mobile_phase Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Strength (Decrease % Organic) mobile_phase->solvent_strength change_solvent Change Organic Modifier (ACN <-> MeOH) solvent_strength->change_solvent shallow_gradient Implement Shallow Gradient change_solvent->shallow_gradient stationary_phase Evaluate Stationary Phase shallow_gradient->stationary_phase If still poor change_column Switch Column Chemistry (e.g., Phenyl, Cyano) stationary_phase->change_column column_dims Increase Column Efficiency (Longer column, smaller particles) change_column->column_dims temperature Adjust Temperature column_dims->temperature If still poor temp_study Systematic Temperature Study (e.g., 20-50°C) temperature->temp_study end Resolution Improved temp_study->end

Caption: A systematic approach to troubleshooting poor resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

  • Check for Column Overload: Injecting too much sample is a common cause of peak distortion.[11][12] Reduce the injection volume or dilute the sample.[12][13]

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be weaker than or similar to the initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.[4] For a reversed-phase method, dissolve the sample in the initial mobile phase composition if possible.[4]

  • Inspect for Column Contamination or Degradation: Column performance degrades over time.[13] Try flushing the column with a strong solvent or, if necessary, replace it.[11] A guard column can help extend the life of the analytical column.[11]

Issue 3: Shifting Retention Times

Inconsistent retention times can make peak identification difficult and indicate a problem with the system's stability.

  • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase before each injection, especially for gradient methods.[4]

  • Check for Leaks: Inspect the system for any leaks in the pump, injector, or fittings, as these can cause pressure fluctuations and affect retention times.[14]

  • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed to prevent bubble formation in the pump, which can lead to flow rate instability.[4]

  • Maintain Stable Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can cause retention times to drift.[4][13]

Experimental Protocols

Protocol 1: Initial Screening Method for (Z) and (E)-3-Methyl-2-hexene

This protocol provides a starting point for method development.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile (ACN)

  • Gradient Elution:

    • Start with 70% B and increase linearly to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 70% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (as alkenes have weak UV absorbance at low wavelengths).

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a standard of the isomer mixture in acetonitrile at a concentration of approximately 1 mg/mL.

Experimental Workflow for Method Optimization

start Define Separation Goal (Rs > 1.5) initial_screen Initial Screening (Protocol 1) start->initial_screen eval1 Resolution Adequate? initial_screen->eval1 optimize Optimize Method eval1->optimize No finalize Finalize & Validate Method eval1->finalize Yes optimize_selectivity Optimize Selectivity (α) - Change Organic Modifier - Change Stationary Phase optimize->optimize_selectivity optimize_efficiency Optimize Efficiency (N) - Lower Flow Rate - Adjust Temperature optimize_selectivity->optimize_efficiency eval2 Resolution Adequate? optimize_efficiency->eval2 eval2->optimize_selectivity No, re-evaluate eval2->finalize Yes

Caption: A workflow for systematic HPLC method optimization.

Data Presentation

The following tables summarize hypothetical data from method development experiments to illustrate the effects of changing various parameters.

Table 1: Effect of Organic Modifier on Resolution (Rs)

ColumnMobile Phase (v/v)Temperature (°C)Flow Rate (mL/min)Resolution (Rs)
C18 (150 x 4.6 mm, 5 µm)85% ACN / 15% Water301.00.8
C18 (150 x 4.6 mm, 5 µm)90% MeOH / 10% Water301.01.1
Phenyl (150 x 4.6 mm, 5 µm)85% ACN / 15% Water301.01.3
Phenyl (150 x 4.6 mm, 5 µm)90% MeOH / 10% Water301.01.6

Table 2: Effect of Temperature and Flow Rate on Resolution (Rs) using a Phenyl Column

Mobile Phase (v/v)Temperature (°C)Flow Rate (mL/min)Resolution (Rs)
90% MeOH / 10% Water301.01.6
90% MeOH / 10% Water251.01.7
90% MeOH / 10% Water250.81.9
90% MeOH / 10% Water401.01.4

These tables illustrate how systematically changing the stationary phase, mobile phase, temperature, and flow rate can lead to improved resolution of the geometric isomers. A lower flow rate and a lower temperature, in this hypothetical case, provided the best separation.[12][15]

References

Technical Support Center: Synthesis of Trisubstituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trisubstituted alkenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues encountered during the synthesis of trisubstituted alkenes.

TroubleshootingWorkflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_identification Identify Cause cluster_solutions Implement Solutions cluster_end Outcome Start Low Yield or Side Product Formation Analysis Analyze Reaction (TLC, NMR, LC-MS) Start->Analysis Monitor Reaction Identify Identify Potential Cause: - Reagent Quality - Reaction Conditions - Stereoselectivity Issue - Byproduct Formation Analysis->Identify Interpret Data Reagent Check/Purify Reagents & Solvents Identify->Reagent Reagent issue Conditions Optimize Conditions: - Temperature - Base/Catalyst/Ligand - Reaction Time Identify->Conditions Condition issue Stereo Modify Reaction for Stereoselectivity (e.g., Still-Gennari, Schlosser) Identify->Stereo Stereochemistry issue Byproduct Address Specific Byproduct Formation (e.g., Purification, Change Strategy) Identify->Byproduct Byproduct issue End Successful Synthesis Reagent->End Conditions->End Stereo->End Byproduct->End

A general workflow for troubleshooting trisubstituted alkene synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and is particularly effective for forming (E)-trisubstituted alkenes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the HWE reaction over the Wittig reaction? A1: The HWE reaction offers several advantages, including the use of more nucleophilic phosphonate (B1237965) carbanions, which react readily with a wider range of aldehydes and ketones, including sterically hindered ones.[2][3] Additionally, the phosphate (B84403) byproduct is water-soluble, simplifying purification through aqueous extraction.[1]

Q2: How can I achieve (Z)-selectivity in an HWE reaction? A2: While the standard HWE reaction favors the (E)-isomer, the Still-Gennari modification can be employed to achieve high (Z)-selectivity.[2][4] This typically involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740) in THF at low temperatures.[2][5]

Q3: My substrate is sensitive to strong bases. Are there milder conditions for the HWE reaction? A3: Yes, for base-sensitive substrates, the Masamune-Roush conditions are recommended.[1] These conditions utilize a milder base, such as DBU or triethylamine, in the presence of a Lewis acid like LiCl or MgBr₂, often in acetonitrile (B52724) as the solvent.[1]

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low Yield Incomplete deprotonation of the phosphonate: The base may be too weak.Use a stronger base such as NaH or KHMDS. Ensure anhydrous conditions as the carbanion is basic and will be quenched by water.
Degradation of starting materials: The aldehyde may be undergoing self-condensation (aldol reaction).Add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature to favor the HWE reaction.
Sterically hindered substrates: Ketones and hindered aldehydes react more slowly.Increase the reaction time and/or temperature. Consider using a more reactive, less sterically hindered phosphonate reagent if possible.
Poor (E/Z) Stereoselectivity Reaction conditions favoring the (Z)-isomer: Standard conditions typically yield the (E)-alkene.To favor the (E)-alkene, use sodium or lithium-based bases and consider running the reaction at a higher temperature. Bulky groups on the phosphonate can also enhance (E)-selectivity.
Formation of the (Z)-isomer is desired but the yield is low. Employ the Still-Gennari modification with bis(2,2,2-trifluoroethyl) phosphonates and KHMDS/18-crown-6 at -78 °C.
Presence of Unexpected Byproducts Dehydrobromination of the phosphonate: This can occur if the ylide formation is slow or reversible.Use a strong, non-nucleophilic base and ensure rapid reaction with the carbonyl compound.
Reaction at a C-Br bond in the phosphonate: A strong nucleophilic base or the phosphonate carbanion itself can displace the bromide.Use milder bases like DBU/LiCl (Masamune-Roush conditions).
Quantitative Data Summary

Table 1: Effect of Reaction Conditions on (E/Z) Selectivity in HWE Reactions

Phosphonate ReagentBase/AdditiveSolventTemperature (°C)Aldehyde(E/Z) RatioYield (%)Reference
Triethyl phosphonoacetateNaHTHF25Benzaldehyde>95:5~90[1]
Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS/18-crown-6THF-78Benzaldehyde2:98~85[5]
Triethyl phosphonoacetateDBU/LiClMeCN0 to RTBase-sensitive aldehyde>95:5~80-90[2]
Diisopropyl phosphonateNaHDME25Aromatic Aldehyde95:5High[6]
Experimental Protocols

Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil, then add anhydrous THF.

  • Cool the suspension to 0 °C and add the phosphonate ester (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the resulting solution of the phosphonate carbanion to 0 °C.

  • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis [2]

  • To a well-stirred solution of 18-crown-6 (5.0 eq) in anhydrous THF at –78 °C, add a 0.5 M solution of KHMDS in toluene (B28343) (1.5 eq).

  • Stir the reaction for 20 minutes.

  • Add the phosphonate (e.g., ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate) (1.0 eq).

  • After stirring for 3 hours, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography.

Protocol 3: Masamune-Roush Conditions for Base-Sensitive Substrates [2]

  • Flame-dry LiCl (1.6 eq) in vacuo immediately prior to use.

  • To a cold (-15 °C), vigorously stirred suspension of the aldehyde (1.0 eq), LiCl, and triethylphosphonoacetate (1.5 eq) in anhydrous MeCN, add DBU (1.5 eq) via syringe.

  • Allow the reaction mixture to slowly warm to 0 °C over 1 hour, then to room temperature and stir for an additional 10 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl, and add H₂O until all solids dissolve.

  • Perform an aqueous workup and purify by column chromatography.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful one-pot modification of the classical Julia olefination that typically provides good (E)-selectivity in the synthesis of disubstituted and trisubstituted alkenes.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the key side reaction in the Julia-Kocienski olefination and how can it be minimized? A1: A common side reaction is the self-condensation of the sulfone reagent, where the sulfonyl carbanion reacts with another molecule of the sulfone.[7] This can be minimized by using "Barbier-like conditions," where the base is added to a mixture of the aldehyde and the sulfone. This ensures that the aldehyde is present to react with the carbanion as it is formed.[7]

Q2: How can I influence the (E/Z) selectivity of the Julia-Kocienski olefination? A2: The stereoselectivity is influenced by the choice of the heteroaryl sulfone, the base's counter-ion, and the solvent.[7][9] For example, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally give better (E)-selectivity than benzothiazol-2-yl (BT) sulfones.[7] Using potassium bases (e.g., KHMDS) in polar solvents can also enhance selectivity.[7] For (Z)-selectivity, using N-sulfonylimines as electrophiles instead of aldehydes has been shown to be highly effective.[3]

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low Yield Self-condensation of the sulfone. Use "Barbier-like conditions" by adding the base to a mixture of the sulfone and aldehyde.[7]
Incomplete reaction. Ensure the use of a sufficiently strong base (e.g., KHMDS, NaHMDS, or LiHMDS) and anhydrous conditions.
Poor (E/Z) Selectivity Suboptimal reaction conditions. For high (E)-selectivity, use PT-sulfones with a potassium base (KHMDS) in a polar solvent like DME.[9]
Formation of a mixture of diastereomeric intermediates. The addition of cation-specific chelating agents like 18-crown-6 can influence the reversibility of the initial addition step and improve selectivity.
Quantitative Data Summary

Table 2: Influence of Sulfone and Reaction Conditions on (E/Z) Selectivity

Sulfone TypeBaseSolventTemperature (°C)(E/Z) RatioYield (%)Reference
PT-sulfoneKHMDSDME-78 to RT>95:571[9]
BT-sulfoneNaHMDSTHF-78 to RT72:2870[9]
MT-sulfoneLiHMDSTHF-789:91 (Z-selective)Good[1]
PT-sulfoneDBUDMF-603:97 (Z-selective with N-sulfonylimine)98[3]
Experimental Protocol

Protocol 4: General Procedure for Julia-Kocienski Olefination [9]

  • To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous DME under a nitrogen atmosphere at -78 °C, add a solution of KHMDS (1.1 eq) in DME dropwise.

  • Stir the resulting solution for 1 hour at -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to room temperature overnight.

  • Quench the reaction with water and continue stirring for 1 hour.

  • Dilute with diethyl ether and wash with water and brine.

  • Dry the organic layer over MgSO₄, concentrate in vacuo, and purify by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in Suzuki coupling? A1: Common side reactions include homocoupling of the boronic acid and dehalogenation of the organohalide. Homocoupling is often caused by the presence of oxygen, which can be minimized by thorough degassing of the reaction mixture.[11]

Q2: My reaction is sluggish or fails to go to completion. What are the likely causes? A2: Sluggish reactions can be due to several factors, including an inactive catalyst, poor quality of the boronic acid, or an inappropriate choice of base or ligand. Ensure your palladium catalyst is active, use fresh or purified boronic acid, and consider screening different bases and ligands.

Q3: Can I use alkylboranes in Suzuki coupling to form trisubstituted alkenes? A3: Yes, but β-hydride elimination can be a competing side reaction when using alkylboranes with β-hydrogens. The choice of ligand is crucial to favor reductive elimination over β-hydride elimination.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low Yield Catalyst deactivation. Ensure rigorous degassing of solvents and reagents to remove oxygen. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid side reactions during in situ reduction of Pd(II) precatalysts.
Poor quality of boronic acid. Use fresh boronic acid or purify it before use. Consider using more stable alternatives like MIDA boronates or potassium trifluoroborates.
Inefficient transmetalation. Ensure the base is strong enough to activate the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[10]
Homocoupling of Boronic Acid Presence of oxygen. Thoroughly degas all solvents and reagents.
Dehalogenation of Organohalide Presence of a hydride source. This can arise from the solvent or base. Ensure anhydrous conditions if necessary and choose a non-protic solvent if dehalogenation is a significant issue.
Poor Stereoselectivity Isomerization of the product. The reaction is generally stereospecific. If isomerization is observed, it may be occurring post-reaction. Minimize exposure to heat and light during workup and purification. The choice of solvent can also influence stereoselectivity.[12]
Quantitative Data Summary

Table 3: Effect of Ligand and Base on Suzuki Coupling Yield

OrganohalideOrganoboronCatalyst/LigandBaseSolventYield (%)Reference
Aryl BromidePhenylboronic acidPd₂(dba)₃/P(t-Bu)₃K₃PO₄Dioxane/H₂O>95[10]
Vinyl BromideVinylboronic acidPd(PPh₃)₄NaOEtBenzene88[13]
Aryl ChlorideArylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene~90[10]
1,1-dibromoalkeneAlkenyltrifluoroboratePd(PPh₃)₄K₂CO₃THF/H₂O92[14]
Experimental Protocol

Protocol 5: General Procedure for Suzuki-Miyaura Coupling [15]

  • In a round-bottom flask, combine the organohalide (1.0 eq), organoboron reagent (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Additional Synthetic Methods

Wittig Reaction

A classic method for alkene synthesis, the Wittig reaction's stereochemical outcome is highly dependent on the nature of the ylide.[16]

  • Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes.[16]

  • Non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.[16]

  • Side Reaction: The primary byproduct is triphenylphosphine (B44618) oxide (TPPO), which can be difficult to remove. Chromatography or precipitation/crystallization methods are often required.

  • Troubleshooting: Low yields with sterically hindered ketones are common. In such cases, the Horner-Wadsworth-Emmons reaction is often a better alternative.[17] The choice of base and the presence of lithium salts can also affect the E/Z selectivity.[18]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[19] Synthesizing trisubstituted alkenes via the Heck reaction using internal olefins can be challenging due to lower reactivity and issues with regioselectivity and stereoselectivity.[19][20]

  • Troubleshooting:

    • Low Reactivity: Use more reactive aryl iodides or triflates. Employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to promote oxidative addition. Microwave heating can also improve reaction rates and yields.[19]

    • Poor Selectivity: The regioselectivity is influenced by both steric and electronic factors, and the stereoselectivity of the β-hydride elimination step generally favors the (E)-isomer. Intramolecular Heck reactions often show improved selectivity.

Peterson Olefination

This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde. A key feature is that the intermediate β-hydroxysilane can often be isolated, and subsequent elimination under acidic or basic conditions can lead to either the (E)- or (Z)-alkene, respectively.[21]

  • Side Reactions: If the α-silyl carbanion bears an electron-withdrawing group, spontaneous elimination may occur, leading to a mixture of alkene isomers.[21]

Shapiro Reaction

The Shapiro reaction converts a ketone or aldehyde to an alkene via a tosylhydrazone intermediate, using two equivalents of a strong base like an organolithium reagent.[6]

  • Side Reactions: The vinyllithium (B1195746) intermediate can be quenched with various electrophiles. If only the alkene is desired, a proton source (like water) is used in the workup. Aldehydes are generally not suitable substrates as the organolithium base can add to the C=N double bond.[6] Byproducts such as styrene (B11656) and nitrogen gas can also be formed.[6]

References

Technical Support Center: Degradation of (Z)-3-Methyl-2-hexene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of (Z)-3-Methyl-2-hexene under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low to effectively protonate the alkene.[1][2] 2. Low Reaction Temperature: The activation energy for the initial protonation step may not be reached. 3. Reaction Has Not Reached Equilibrium: Acid-catalyzed hydration is a reversible reaction.[1][3]1. Increase Catalyst Concentration: Gradually increase the concentration of the acid catalyst (e.g., sulfuric acid). Monitor the reaction closely as excessively high concentrations can lead to unwanted side reactions. 2. Increase Reaction Temperature: Gently heat the reaction mixture. Note that higher temperatures can also favor the reverse elimination reaction.[4] 3. Increase Reaction Time or Use Excess Water: Allow the reaction to proceed for a longer duration to reach equilibrium. Using a large excess of water can shift the equilibrium towards the product side (Le Châtelier's Principle).[3]
Formation of Multiple Unexpected Products 1. Carbocation Rearrangement: The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift.[1][5][6] 2. Elimination Side Reactions: At higher temperatures and acid concentrations, the alcohol product can undergo dehydration to form various alkenes (Zaitsev's rule will favor the most substituted alkene).[1] 3. Polymerization: Under strongly acidic conditions, alkenes can polymerize.1. Use a Non-rearranging Hydration Method: For selective hydration without rearrangement, consider alternative methods like oxymercuration-demercuration.[1] 2. Control Reaction Conditions: Use lower temperatures and dilute acid to minimize elimination reactions.[4] 3. Modify Reaction Conditions: Use milder acidic conditions or shorter reaction times to reduce the likelihood of polymerization.
Inconsistent Product Ratios 1. Fluctuations in Reaction Temperature: Small changes in temperature can affect the rates of competing pathways (hydration vs. rearrangement vs. elimination). 2. Inconsistent Acid Concentration: Variations in the initial acid concentration will alter the reaction kinetics.1. Precise Temperature Control: Use a temperature-controlled reaction setup (e.g., oil bath, thermostat) to maintain a consistent temperature. 2. Accurate Reagent Measurement: Ensure precise and consistent measurement of the acid catalyst and other reagents in each experiment.
Difficulty in Product aAnalysis by GC-MS 1. Poor Separation of Isomers: The alcohol and alkene isomers produced may have very similar boiling points, leading to co-elution. 2. Incorrect GC Column: The column chemistry may not be suitable for separating the specific isomers.1. Optimize GC Method: Adjust the temperature program (e.g., use a slower ramp rate) and carrier gas flow rate to improve separation. 2. Select Appropriate GC Column: Use a polar GC column (e.g., Wax or FFAP phase) which can provide better separation of alcohols and isomeric alkenes based on polarity differences.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the acid-catalyzed hydration of this compound?

A1: The expected major product is 3-Methyl-3-hexanol. The reaction proceeds via a carbocation intermediate. The initial protonation of the double bond can form two possible carbocations. The more stable carbocation is the tertiary carbocation at the C3 position. However, protonation at C2 would lead to a secondary carbocation at C3, which can then undergo a hydride shift to form the more stable tertiary carbocation at C3. Water then acts as a nucleophile, attacking this stable carbocation, and after deprotonation, yields the tertiary alcohol.[1][7][8]

Q2: Why do I observe rearranged products in my reaction mixture?

A2: The formation of rearranged products is a common feature of acid-catalyzed reactions of alkenes that proceed through carbocation intermediates.[1][5] The initially formed carbocation can rearrange to a more stable carbocation if a hydrogen or an alkyl group on an adjacent carbon can shift.[6] In the case of this compound, a secondary carbocation can rearrange to a more stable tertiary carbocation, leading to the formation of a rearranged alcohol.

Q3: How can I minimize the formation of elimination byproducts?

A3: Elimination reactions (dehydration of the alcohol product) are favored at higher temperatures and higher acid concentrations.[1][4] To minimize these byproducts, it is recommended to use dilute acid and lower reaction temperatures.[4]

Q4: What is the role of the acid in this reaction?

A4: The acid acts as a catalyst.[2] It protonates the double bond of the alkene, which is the rate-determining step, to form a carbocation intermediate.[1] The catalyst is regenerated at the end of the reaction.

Q5: Can I use a different acid catalyst besides sulfuric acid?

A5: Yes, other strong, non-nucleophilic acids like phosphoric acid can also be used to catalyze the hydration of alkenes.[9] The choice of acid can sometimes influence the reaction rate and product distribution.

Data Presentation

The following table summarizes hypothetical quantitative data for the acid-catalyzed hydration of this compound under different conditions to illustrate the expected outcomes.

Reaction Condition Temperature (°C) H₂SO₄ Conc. (M) 3-Methyl-3-hexanol Yield (%) 2-Methyl-3-hexanol Yield (%) Alkene Byproducts (%)
A251751510
B501601030
C25565530

Note: This data is illustrative and actual results may vary depending on specific experimental parameters.

Experimental Protocols

Detailed Methodology for Acid-Catalyzed Hydration of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), 1 M solution

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of 1 M sulfuric acid.

  • Cool the flask in an ice bath and slowly add 5.0 g of this compound to the stirred acid solution.

  • Attach a reflux condenser and allow the mixture to stir at room temperature for 1 hour.

  • After 1 hour, transfer the reaction mixture to a separatory funnel.

  • Extract the mixture with 20 mL of diethyl ether.

  • Separate the organic layer and wash it with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Analyze the resulting product mixture using GC-MS to identify and quantify the products.[10]

Visualizations

Degradation_Pathway Z-3-Methyl-2-hexene Z-3-Methyl-2-hexene Protonation_C2 Protonation at C2 Z-3-Methyl-2-hexene->Protonation_C2 Protonation_C3 Protonation at C3 Z-3-Methyl-2-hexene->Protonation_C3 Secondary_Carbocation Secondary Carbocation (at C3) Protonation_C2->Secondary_Carbocation Tertiary_Carbocation_initial Tertiary Carbocation (at C2) Protonation_C3->Tertiary_Carbocation_initial Hydride_Shift 1,2-Hydride Shift Secondary_Carbocation->Hydride_Shift Water_Attack_1 H₂O Attack Tertiary_Carbocation_initial->Water_Attack_1 Tertiary_Carbocation_rearranged Tertiary Carbocation (at C3) Hydride_Shift->Tertiary_Carbocation_rearranged Water_Attack_2 H₂O Attack Tertiary_Carbocation_rearranged->Water_Attack_2 Deprotonation_1 Deprotonation Water_Attack_1->Deprotonation_1 Deprotonation_2 Deprotonation Water_Attack_2->Deprotonation_2 Product_1 3-Methyl-2-hexanol (Minor Product) Deprotonation_1->Product_1 Product_2 3-Methyl-3-hexanol (Major Product) Deprotonation_2->Product_2 Elimination Elimination (-H₂O) Product_2->Elimination Alkene_Byproducts Alkene Byproducts Elimination->Alkene_Byproducts

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis Start Start: Mix Alkene and Acidic Solution Stir Stir at Controlled Temperature Start->Stir Monitor Monitor Reaction (e.g., TLC, GC) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Analyze Analyze by GC-MS Evaporate->Analyze

Caption: Experimental workflow for alkene degradation.

References

Technical Support Center: Enhancing the Storage Stability of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the storage stability of (Z)-3-Methyl-2-hexene.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.

Issue 1: Decrease in Purity of this compound Over Time

  • Potential Cause: Degradation of the compound due to oxidation, isomerization, or polymerization.

  • Solution: Implement proper storage and handling procedures. This includes storing the compound under an inert atmosphere (e.g., nitrogen or argon), protecting it from light, and maintaining a low temperature. The use of antioxidants can also mitigate degradation.

Issue 2: Isomerization to the (E)-isomer

  • Potential Cause: Exposure to heat, light, or acidic/catalytic surfaces can promote the conversion of the less thermodynamically stable (Z)-isomer to the more stable (E)-isomer. Cis alkenes are generally less stable than their trans isomers due to steric strain.[1][2]

  • Solution:

    • Storage: Store at reduced temperatures (2-8 °C) and in amber vials to exclude light.

    • Handling: Avoid contact with acidic residues or metal surfaces that can catalyze isomerization. Use clean glassware and equipment.

Issue 3: Formation of Peroxides

  • Potential Cause: Alkenes can react with atmospheric oxygen, especially in the presence of light, to form peroxides. This process, known as autoxidation, can lead to the formation of various degradation products and initiate polymerization. The presence of even trace amounts of peroxides can accelerate the degradation of the alkene.

  • Solution:

    • Inert Atmosphere: Always store and handle the compound under an inert atmosphere.

    • Antioxidants: Add a suitable antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 50-150 ppm) to scavenge free radicals and inhibit peroxide formation.[3]

    • Peroxide Testing: Periodically test for the presence of peroxides using appropriate test strips or analytical methods, especially before use in reactions.

Issue 4: Observation of Higher Molecular Weight Impurities

  • Potential Cause: Free-radical polymerization of the alkene, which can be initiated by heat, light, or the presence of peroxides.

  • Solution:

    • Inhibitors: In addition to antioxidants like BHT, consider adding a polymerization inhibitor if the compound is to be stored for extended periods or at elevated temperatures.

    • Temperature Control: Strict temperature control is crucial. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are:

  • Oxidation (Autoxidation): Reaction with oxygen to form hydroperoxides, which can further decompose into aldehydes, ketones, and carboxylic acids. This is a free-radical chain reaction.

  • Isomerization: Conversion from the (Z)-isomer to the more thermodynamically stable (E)-isomer.[1][2]

  • Polymerization: Formation of oligomers and polymers through free-radical addition reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf life, this compound should be stored under the following conditions:

  • Temperature: 2-8 °C. For long-term storage, temperatures of -20 °C are recommended.

  • Atmosphere: Under an inert gas such as nitrogen or argon to prevent oxidation.

  • Light: In an amber or opaque container to protect from light, which can catalyze degradation.

  • Container: In a clean, dry, and tightly sealed glass container.

Q3: Which antioxidants are recommended for stabilizing this compound, and at what concentration?

A3: Phenolic antioxidants are effective for stabilizing alkenes.

  • Butylated Hydroxytoluene (BHT): A commonly used and effective radical scavenger. A typical concentration is 50-150 ppm.

  • Other Phenolic Antioxidants: Butylated hydroxyanisole (BHA) can also be used.[4]

The choice of antioxidant may depend on the intended application and the required purity of the compound.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability can be monitored by assessing the purity and the presence of degradation products using the following analytical techniques:

  • Gas Chromatography (GC): A primary method for determining the purity of volatile compounds like this compound. A flame ionization detector (FID) is suitable for quantification. The formation of the (E)-isomer and other volatile degradation products can be monitored.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown degradation products.[5]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the (Z) and (E) isomers, often with a silver-impregnated column or by using specific mobile phases that enhance the separation of geometric isomers.[6][7][8]

Quantitative Data Summary

The following table summarizes the expected stability of alkenes under various conditions, extrapolated from data on similar compounds. The degradation rate will be influenced by factors such as the presence of initiators (e.g., peroxides) and the specific storage matrix.

Storage ConditionParameterExpected Stability of this compoundReference
Temperature 2-8 °C (Refrigerated)High stability, minimal degradation over months.General Knowledge
Ambient Temperature (~25 °C)Moderate stability, potential for slow degradation.General Knowledge
Elevated Temperature (>40 °C)Low stability, accelerated degradation.[9]
Atmosphere Inert (Nitrogen/Argon)High stability against oxidation.General Knowledge
AirSusceptible to oxidation.[10]
Light Dark (Amber vial)High stability against photo-degradation.General Knowledge
Exposed to LightIncreased rate of isomerization and oxidation.[11]
Additives No AntioxidantProne to autoxidation.[3]
With BHT (50-150 ppm)Significantly enhanced stability against oxidation.[12][13]

Experimental Protocols

Protocol 1: Purity and Isomer Ratio Analysis by Gas Chromatography (GC-FID)

  • Objective: To determine the purity of this compound and quantify the ratio of (Z) to (E) isomers.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or HP-INNOWax) is suitable for separating the isomers. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like hexane (B92381) or pentane (B18724) (e.g., 1 µL in 1 mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed based on concentration).

  • Data Analysis: Identify the peaks corresponding to the (Z) and (E) isomers based on their retention times (the (E)-isomer will likely have a slightly different retention time). Calculate the area percent of each peak to determine the purity and the isomer ratio.

Protocol 2: Forced Degradation Study - Oxidation

  • Objective: To assess the susceptibility of this compound to oxidative degradation.[9][14][15]

  • Materials: this compound, hydrogen peroxide (3% solution), suitable solvent (e.g., acetonitrile (B52724) or a co-solvent if solubility is an issue), vials.

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • Transfer aliquots of this solution into several vials.

    • To the test vials, add a specific volume of 3% hydrogen peroxide solution. Keep a control sample without hydrogen peroxide.

    • Store the vials at room temperature, protected from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from a vial, quench any remaining peroxide if necessary (e.g., with a small amount of sodium bisulfite solution), and analyze by GC-FID or GC-MS as described in Protocol 1.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Quantify the decrease in the peak area of this compound and identify any new peaks corresponding to degradation products.

Visualizations

DegradationPathways cluster_main This compound Stability Z_Hexene This compound Oxidation Oxidation (O2, Light) Z_Hexene->Oxidation Isomerization Isomerization (Heat, Light, Acid) Z_Hexene->Isomerization Polymerization Polymerization (Radicals, Heat) Z_Hexene->Polymerization Degradation_Products Degradation Products (Aldehydes, Ketones, etc.) E_Isomer (E)-3-Methyl-2-hexene Polymer Oligomers/Polymers Oxidation->Degradation_Products Isomerization->E_Isomer Polymerization->Polymer

Caption: Primary degradation pathways for this compound.

Caption: Workflow for monitoring the stability of this compound.

References

Technical Support Center: Purification of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual starting materials from (Z)-3-Methyl-2-hexene.

Frequently Asked Questions (FAQs)

Q1: After synthesizing this compound via a Wittig reaction, my product is contaminated with triphenylphosphine (B44618) oxide. How can I remove it?

A1: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can often be challenging to remove due to its polarity and solubility characteristics. Here are a few methods you can employ:

  • Method 1: Precipitation and Filtration. Triphenylphosphine oxide is a crystalline solid and is less soluble in non-polar solvents than your alkene product. You can often precipitate the phosphine (B1218219) oxide by concentrating the reaction mixture and dissolving the residue in a non-polar solvent system, such as a mixture of diethyl ether and hexanes. The precipitated triphenylphosphine oxide can then be removed by filtration.[1]

  • Method 2: Column Chromatography. Flash column chromatography is a highly effective method for separating this compound from the more polar triphenylphosphine oxide.

  • Method 3: Chemical Conversion. A mild method involves reacting the crude product mixture with oxalyl chloride. This converts the triphenylphosphine oxide into an insoluble chlorophosphonium salt, which can be easily filtered off.[2]

Experimental Protocol: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica (B1680970) gel, using a non-polar solvent system like hexanes or a low percentage of ethyl acetate (B1210297) in hexanes (e.g., 1-5% ethyl acetate).

  • Load the Sample: Concentrate your crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Begin eluting the column with your chosen solvent system. The non-polar this compound will elute first, while the more polar triphenylphosphine oxide will be retained on the silica gel.

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain your purified product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Q2: I've performed a Wittig reaction to produce this compound, but I have unreacted aldehyde starting material in my crude product. What is the best removal method?

A2: Unreacted aldehyde can sometimes be removed by column chromatography as described above, as it is typically more polar than the alkene product. However, if the polarity difference is not significant, other methods can be more effective. One approach is to use a chemical scavenger. For instance, treatment with a solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, allowing it to be removed through an aqueous extraction.

Q3: My synthesis of this compound, which involved a Grignard reaction, has left residual magnesium salts and coupled byproducts. How do I purify my product?

A3: The workup of a Grignard reaction is crucial for removing inorganic salts and byproducts.

  • Quenching: The reaction should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. This will protonate the alkoxide and dissolve the magnesium salts.

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether, pentane). The organic layer will contain your product and any organic byproducts, while the aqueous layer will contain the magnesium salts.

  • Washing: Wash the combined organic layers with brine to remove any remaining water and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to yield the crude product.[3]

  • Purification: Further purification from organic byproducts, such as biphenyl (B1667301) which can form from the coupling of unreacted starting materials, can be achieved by column chromatography or distillation.[4]

Q4: My final product is a mixture of (Z)- and (E)-3-Methyl-2-hexene. How can I separate these geometric isomers?

A4: The separation of geometric isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the (Z) and (E) isomers, fractional distillation can be an effective method for separation on a larger scale.

  • Preparative Gas Chromatography (GC): For smaller scales and high purity requirements, preparative GC is an excellent technique for separating isomers with close boiling points.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable stationary phase, can also be used to separate cis and trans isomers.[5]

Quantitative Data Summary

The feasibility of separating this compound from potential starting materials and byproducts by distillation can be estimated by comparing their boiling points.

CompoundBoiling Point (°C)
This compound 95-96
(E)-3-Methyl-2-hexene99-100
Propanal48
Butyraldehyde74.8
Hexane69
Diethyl Ether34.6
Triphenylphosphine oxide360

Note: Boiling points are approximate and can vary with pressure.

Visualizing Experimental Workflows

Workflow for Purification after Wittig Synthesis

Wittig_Purification crude_product Crude Product (this compound, Triphenylphosphine Oxide, Unreacted Aldehyde) add_solvent Dissolve in Hexane/Ether crude_product->add_solvent filter Filter add_solvent->filter filtrate Filtrate (Alkene + Aldehyde) filter->filtrate liquid solid Solid (Triphenylphosphine Oxide) filter->solid solid column Silica Gel Column Chromatography filtrate->column pure_product Pure This compound column->pure_product Early Fractions aldehyde_fraction Aldehyde Fraction column->aldehyde_fraction Later Fractions Isomer_Separation_Troubleshooting start Mixture of (Z) and (E) Isomers check_bp Are Boiling Points Sufficiently Different? start->check_bp fractional_distillation Perform Fractional Distillation check_bp->fractional_distillation Yes check_scale What is the Required Scale? check_bp->check_scale No success Separated Isomers fractional_distillation->success prep_gc Use Preparative GC check_scale->prep_gc Small Scale hplc Use HPLC check_scale->hplc Med/Large Scale prep_gc->success hplc->success

References

Technical Support Center: Optimization of Catalyst Loading for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the optimization of catalyst loading in alkene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for alkene synthesis, and how does it impact the reaction?

A1: Catalyst loading for alkene synthesis, particularly in palladium-catalyzed cross-coupling reactions, can range from as low as 0.05 mol% to 5 mol% or higher relative to the limiting reagent.[1][2] Lower catalyst loadings are often preferred for process efficiency and cost-effectiveness, aiming for a high turnover number (TON).[3] However, the optimal loading is highly dependent on the specific reaction (e.g., Suzuki, Heck, metathesis), the reactivity of the substrates, and the stability of the catalyst.[4][5] Insufficient loading can lead to slow or incomplete reactions, while excessively high loading can be uneconomical and sometimes lead to side reactions or catalyst decomposition.[6]

Q2: When should I consider increasing the catalyst loading?

A2: You should consider increasing the catalyst loading incrementally if you observe low or no reaction conversion, especially when working with challenging or sterically hindered substrates.[7] If you are screening a difficult reaction and see no initial conversion, a higher starting catalyst loading (e.g., >5%) might be necessary to initiate the reaction.[2] It's also a valid strategy when other optimization steps, such as increasing the temperature or changing the ligand, have not improved the yield.[7]

Q3: Conversely, when is it appropriate to decrease catalyst loading?

A3: Decreasing catalyst loading is a key part of reaction optimization once a process has been proven effective.[2] If your reaction proceeds to high yield quickly, you can attempt to reduce the catalyst amount to improve the process's cost-effectiveness and sustainability.[4] Lowering the catalyst loading can sometimes improve coupling efficiency and reduce the formation of byproducts.[8] For established and efficient reactions, loadings can be very low (e.g., 0.05% to 0.1 mol%).[1][3]

Q4: How can I identify catalyst deactivation in my reaction?

A4: Catalyst deactivation often manifests as a stalled or sluggish reaction rate after an initial period of activity.[9] A common visual indicator, particularly in palladium catalysis, is the formation of palladium black, which is precipitated, inactive palladium metal.[8][10] Deactivation can be caused by impurities in reagents or solvents (poisoning), formation of carbonaceous deposits on the catalyst surface (coking/fouling), or thermal degradation at high temperatures (sintering).[6][11][12] Monitoring the reaction progress closely by techniques like TLC, GC, or NMR can help identify when the reaction stops prematurely.[6]

Q5: What are the essential handling practices for air- and moisture-sensitive catalysts at low loadings?

A5: Working with low catalyst loadings requires meticulous experimental technique.[3] Many catalysts, especially rhodium and palladium complexes, are sensitive to air and moisture.[3] Always handle them under an inert atmosphere, such as in a glovebox or by using Schlenk techniques.[3] Use high-purity, degassed solvents to prevent catalyst poisoning.[3] For accurately measuring very small quantities, preparing a stock solution of the catalyst in an appropriate anhydrous solvent is more reliable than weighing minute amounts on a balance.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Reaction Yield/Conversion

Question: My reaction is giving a very low yield or is not proceeding at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no conversion is a frequent issue that can stem from several factors. A systematic approach is key to diagnosing the problem.

  • Inactive Catalyst: The catalyst may be of poor quality, have degraded during storage, or may not have been properly pre-activated.[7] Ensure your catalyst is pure and handled under appropriate inert conditions if sensitive.[3] For some precursors, like Pd(II) salts, an in-situ reduction to the active Pd(0) species is required, and this step might be failing.[10]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or the reactivity of the substrates.[6] Consider a stepwise increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) to see if conversion improves.[7]

  • Suboptimal Reaction Conditions: The temperature, solvent, or base may not be optimal for the specific transformation.[10] Vinyl chlorides in Heck reactions, for instance, often require high temperatures (100-140 °C) to facilitate the difficult oxidative addition step.[10] The choice of base is also critical; for Suzuki-Miyaura reactions, stronger bases like K₃PO₄ are often more effective, while Buchwald-Hartwig aminations may require non-nucleophilic strong bases like NaOtBu.[7]

  • Poor Reagent Quality: Impurities in the substrates, solvents, or gases can act as catalyst poisons.[6] Common poisons include sulfur and heavy metals.[6] Always use high-purity, freshly distilled or degassed solvents and ensure your starting materials are pure.[3][6]

G start Low or No Reaction check_catalyst Is the catalyst known to be active and handled correctly? start->check_catalyst check_conditions Are reaction conditions (T, solvent, base) optimal? check_catalyst->check_conditions Yes end_fail Consult further literature for alternative catalyst systems check_catalyst->end_fail No, suspect catalyst integrity optimize_conditions Screen temperature, solvents, and bases check_conditions->optimize_conditions No check_reagents Are starting materials and solvents pure? check_conditions->check_reagents Yes increase_loading Increase catalyst loading incrementally increase_loading->optimize_conditions No Improvement end_success Yield Improved increase_loading->end_success Success optimize_conditions->end_success check_reagents->increase_loading Yes purify_reagents Purify/degas reagents and solvents check_reagents->purify_reagents No purify_reagents->end_success

Caption: Stepwise workflow for troubleshooting low-yield reactions.

Problem 2: Catalyst Deactivation

Question: My reaction starts but then stops, and I observe the formation of palladium black. What is happening and how can I prevent it?

Answer: This indicates catalyst deactivation, where the active catalytic species is converted into an inactive form.[10] Deactivation is a significant challenge and can occur through several mechanisms.

Deactivation Mechanism Description Mitigation Strategies
Poisoning Impurities (e.g., sulfur, lead) in reactants or solvents strongly adsorb to the catalyst's active sites, blocking them.[6][11]- Purify all reactants, solvents, and gases. - Use a guard bed to remove poisons before they reach the catalyst.[6]
Coking / Fouling Carbonaceous deposits (coke) form on the catalyst surface, physically blocking active sites. This is common with unsaturated compounds at higher temperatures.[6]- Lower the reaction temperature to reduce the rate of coke formation.[6] - Choose a catalyst with properties more resistant to coking (e.g., larger pores).[6] - For heterogeneous catalysts, regeneration via controlled oxidation may be possible.[6]
Sintering (Thermal Degradation) High temperatures cause catalyst particles to agglomerate, reducing the active surface area and overall activity.[12]- Operate at the lowest effective temperature to minimize thermal stress.[3] - Choose a more thermally stable catalyst system, such as a pre-formed palladacycle.[10]
Leaching For heterogeneous catalysts, the active metal dissolves from the support into the reaction medium, leading to a loss of active sites.[13]- Modify the catalyst support or preparation method to improve metal stability. - Perform a hot filtration test to determine if catalysis is occurring in the solution phase.[6]
Problem 3: Poor Selectivity (Isomerization, Homocoupling, etc.)

Question: The desired product is forming, but I am getting significant amounts of side products. How can I improve selectivity?

Answer: Poor selectivity can often be addressed by fine-tuning the reaction parameters, particularly the ligand and catalyst loading.

  • Ligand Effects: The ligand plays a crucial role in controlling selectivity. For instance, in Heck reactions, monodentate ligands typically favor terminal (β) substitution, while chelating bidentate ligands like dppp (B1165662) can promote internal (α) substitution.[10] In asymmetric synthesis, an inappropriate ligand-to-metal ratio can lead to the formation of less selective catalytic species.[3]

  • Reaction Temperature: Side reactions like homocoupling of aryl halides or product isomerization can be more prevalent at higher temperatures. Running the reaction at a lower temperature for a longer duration may suppress these unwanted pathways.[7]

  • Catalyst Loading: While counterintuitive, both excessively high and low catalyst loadings can sometimes negatively impact selectivity. At very low loadings, the desired reaction may be too slow, allowing more time for side reactions like product racemization to occur.[3] Conversely, high local concentrations of the catalyst can sometimes promote side reactions. Screening a range of catalyst loadings is recommended.[13]

  • Additives: In some cases, additives can suppress side reactions. For example, adding a halide salt like LiCl to a Heck reaction can minimize alkene isomerization.

G

Caption: The catalytic cycle and points where catalyst issues can arise.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in Suzuki-Miyaura Coupling

This protocol is a representative starting point and should be optimized for specific substrates.[7]

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, starting with 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene (B28343) or 1,4-dioxane, to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Optimization: If conversion is low, repeat the reaction with a higher catalyst loading (e.g., 3-5 mol%). If conversion is high and rapid, repeat with a lower loading (e.g., 1 mol%, then 0.5 mol%) to find the minimum required amount.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Regeneration of a Coked Heterogeneous Catalyst (e.g., Pd/C)

This procedure should be performed with extreme caution due to the exothermic nature of oxidation.[6]

  • Solvent Washing: Wash the deactivated catalyst with a solvent like ethanol (B145695) to remove adsorbed organic species, then dry thoroughly under vacuum.[6]

  • Inert Thermal Treatment: Place the dried catalyst in a tube furnace. Heat it under a flow of an inert gas (e.g., nitrogen) to 550-700°C to remove volatile deposits.[6]

  • Controlled Oxidation: While maintaining the temperature, carefully introduce a controlled amount of air or an air/nitrogen mixture. This step burns off the non-volatile coke deposits. Caution: This process is highly exothermic and must be controlled to prevent overheating and sintering the catalyst.[6]

  • Reduction: After oxidation is complete, cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it under a flow of hydrogen gas, typically in the range of 200-400°C, to restore the active metallic sites.[6]

References

Validation & Comparative

Validating the Structure of (Z)-3-Methyl-2-hexene using 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural elucidation of organic molecules is paramount. This guide provides a comparative analysis for the validation of the (Z)-3-Methyl-2-hexene structure, leveraging the precision of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a direct comparison with its geometric isomer, (E)-3-Methyl-2-hexene, supported by experimental data.

The stereochemistry of a molecule can significantly influence its biological activity and physical properties. Therefore, distinguishing between geometric isomers, such as the (Z) and (E) forms of 3-Methyl-2-hexene, is a critical step in chemical synthesis and characterization. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule, making it an invaluable tool for this purpose.

Comparative Analysis of 13C NMR Spectral Data

The key to differentiating between the (Z) and (E) isomers of 3-Methyl-2-hexene lies in the distinct chemical shifts of the carbon atoms, particularly those in close proximity to the double bond. The spatial arrangement of the substituents around the double bond leads to different electronic environments for the carbon nuclei, resulting in unique resonance frequencies in the 13C NMR spectrum.

Experimental data, as cataloged in public databases, clearly illustrates these differences. The following table summarizes the reported 13C NMR chemical shifts for both this compound and (E)-3-Methyl-2-hexene.

Carbon AtomThis compound Chemical Shift (ppm)(E)-3-Methyl-2-hexene Chemical Shift (ppm)
C111.213.9
C2124.9125.5
C3135.2134.8
C420.929.5
C521.614.3
C614.323.2
C7 (3-CH3)23.216.1

Data sourced from SpectraBase, citing P. A. Couperus, A. D. Clague, J. P. Van Dongen Org. Magn. Resonance 8, 426(1976).[1]

The most significant and diagnostic differences in the chemical shifts are observed for the allylic carbons (C4 and the 3-methyl carbon, C7) and the terminal methyl carbon of the ethyl group (C5). In the (Z)-isomer, the steric compression between the C4 methylene (B1212753) group and the C1 methyl group (a γ-gauche effect) leads to a shielding effect, causing the C4 signal to appear at a lower chemical shift (20.9 ppm) compared to the (E)-isomer (29.5 ppm). Conversely, the C7 methyl carbon in the (Z)-isomer is deshielded (23.2 ppm) compared to the (E)-isomer (16.1 ppm). These distinct and reproducible differences in the 13C NMR spectra provide a definitive method for the structural validation of this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of a 13C NMR spectrum for a liquid sample like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 13C NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The spectrometer is tuned to the 13C frequency (e.g., approximately 100 MHz for a 400 MHz spectrometer).

  • Standard acquisition parameters are set, including a 90° pulse width, a relaxation delay of 1-2 seconds, and a spectral width sufficient to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

3. Data Acquisition:

  • A proton-decoupled 13C NMR spectrum is typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.

Workflow for Structural Validation

The logical workflow for validating the structure of this compound using 13C NMR is illustrated in the following diagram.

G cluster_0 Preparation and Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Validation cluster_3 Alternative Outcome A Synthesize or Isolate This compound B Prepare Sample for NMR (Dissolve in Deuterated Solvent with TMS) A->B C Acquire 13C NMR Spectrum B->C D Process NMR Data (Fourier Transform, Phasing, Referencing) C->D E Assign Chemical Shifts to Carbon Atoms D->E F Compare Experimental Data with Reference Spectra of (Z) and (E) Isomers E->F G Confirm Agreement with (Z)-isomer Reference Data F->G I Discrepancy with (Z)-isomer Data F->I H Structure Validated as This compound G->H J Re-evaluate Synthesis/Isolation or Consider Alternative Structures I->J

Figure 1. Workflow for the validation of this compound structure using 13C NMR.

References

A Comparative Analysis of (Z)- vs. (E)-3-Methyl-2-hexene Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the geometric isomerism of alkenes plays a pivotal role in dictating their chemical reactivity and, consequently, their utility as synthetic intermediates. This guide provides a detailed comparative analysis of the reactivity of (Z)-3-Methyl-2-hexene and (E)-3-Methyl-2-hexene, focusing on their thermodynamic stability and behavior in common electrophilic addition reactions. While direct quantitative kinetic data for these specific isomers is sparse in the literature, this comparison draws upon established principles of organic chemistry, steric and electronic effects, and available experimental data for structurally similar compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Thermodynamic Stability: A Quantitative Comparison

Alkene IsomerStructureHeat of Hydrogenation (kcal/mol)Relative Stability
(E)-3-Methyl-2-pentene -25.8More Stable
(Z)-3-Methyl-2-pentene -26.2Less Stable

Data for 3-methyl-2-pentene isomers is used as a proxy to illustrate the expected trend for 3-methyl-2-hexene (B101136) isomers.

Reactivity in Electrophilic Addition Reactions

The reactivity of (Z)- and (E)-3-Methyl-2-hexene in electrophilic addition reactions is primarily influenced by steric hindrance around the double bond, which affects the stability of the transition state.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction proceeds via syn-addition, with both hydrogen atoms adding to the same face of the alkene.

Qualitative Reactivity Comparison: The (Z)-isomer is generally expected to undergo catalytic hydrogenation at a faster rate than the (E)-isomer. This is attributed to the greater steric hindrance on one face of the (E)-isomer, which impedes its approach and adsorption onto the catalyst surface. The less sterically hindered face of the (Z)-isomer allows for more facile interaction with the catalyst.

Hydrogenation_Comparison cluster_Z This compound cluster_E (E)-3-Methyl-2-hexene Z_alkene (Z)-Isomer Z_transition Less Hindered Transition State Z_alkene->Z_transition Faster Rate E_alkene (E)-Isomer Z_product 3-Methylhexane Z_transition->Z_product E_transition More Hindered Transition State E_alkene->E_transition Slower Rate E_product 3-Methylhexane E_transition->E_product

Caption: Comparative reactivity in catalytic hydrogenation.

Halogenation (e.g., Bromination)

The addition of halogens, such as bromine (Br₂), to alkenes proceeds via an anti-addition mechanism, typically involving a cyclic halonium ion intermediate.

Qualitative Reactivity Comparison: The rates of bromination for (Z)- and (E)-3-Methyl-2-hexene are expected to be comparable, with the (E)-isomer potentially reacting slightly faster due to less steric hindrance in the formation of the initial bromonium ion. The stereochemical outcome, however, is distinct for each isomer.

  • Bromination of this compound will yield a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-3-methylhexane.

  • Bromination of (E)-3-Methyl-2-hexene will yield a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromo-3-methylhexane.

Bromination_Mechanism start Alkene + Br₂ intermediate Cyclic Bromonium Ion start->intermediate Electrophilic attack product vic-Dibromide (anti-addition) intermediate->product Nucleophilic attack by Br⁻

Caption: General mechanism of alkene bromination.

Hydrohalogenation (e.g., HBr Addition)

The addition of hydrogen halides (e.g., HBr) to unsymmetrical alkenes follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate.

Qualitative Reactivity Comparison: The (E)-isomer is expected to react slightly faster than the (Z)-isomer due to the lower steric hindrance in the transition state leading to the formation of the more stable tertiary carbocation. For both isomers, the addition of HBr will predominantly yield 3-bromo-3-methylhexane.

Hydrohalogenation_Workflow cluster_reaction Hydrohalogenation with HBr alkene (Z)- or (E)-3-Methyl-2-hexene protonation Protonation of Double Bond carbocation Tertiary Carbocation Intermediate nucleophilic_attack Nucleophilic Attack by Br⁻ product 3-Bromo-3-methylhexane

Caption: Logical workflow for hydrohalogenation.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the comparative analysis of (Z)- and (E)-3-Methyl-2-hexene reactivity.

Catalytic Hydrogenation

Objective: To compare the rate of hydrogen uptake by (Z)- and (E)-3-Methyl-2-hexene.

Materials:

  • This compound

  • (E)-3-Methyl-2-hexene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Gas chromatograph (GC) for monitoring reaction progress

Procedure:

  • In a reaction vessel, dissolve a known amount of the alkene isomer (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

  • Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to a specific pressure (e.g., 1 atm or higher).

  • Stir the reaction mixture vigorously at a constant temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the disappearance of the starting material and the appearance of 3-methylhexane.

  • Compare the time required for complete conversion for both isomers.

Electrophilic Bromination

Objective: To compare the rate of bromine consumption by (Z)- and (E)-3-Methyl-2-hexene.

Materials:

  • This compound

  • (E)-3-Methyl-2-hexene

  • Bromine (Br₂) solution in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) of known concentration.

  • Inert solvent (e.g., dichloromethane)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of known concentrations of each alkene isomer in the inert solvent.

  • In a cuvette, mix a solution of the alkene isomer with the bromine solution.

  • Immediately begin monitoring the disappearance of the bromine color (and its absorbance) over time using a UV-Vis spectrophotometer at the λmax of bromine.

  • The rate of the reaction can be determined by analyzing the change in bromine concentration over time.

  • Repeat the experiment under identical conditions for the other isomer and compare the initial reaction rates.

Conclusion

The geometric isomerism of (Z)- and (E)-3-Methyl-2-hexene significantly influences their thermodynamic stability and is predicted to affect their reactivity in electrophilic addition reactions. The (E)-isomer is thermodynamically more stable due to reduced steric strain. In terms of reactivity, steric hindrance in the transition state is the primary differentiating factor. While the (Z)-isomer is expected to undergo catalytic hydrogenation more rapidly due to easier access to the catalyst surface, the (E)-isomer may exhibit slightly faster rates in halogenation and hydrohalogenation reactions where the approach of the electrophile is less sterically demanding. The stereochemical outcomes of these reactions are also distinctly dependent on the starting isomer's geometry. The provided experimental protocols offer a framework for quantitatively verifying these predicted differences in reactivity, providing valuable data for synthetic planning and mechanistic studies.

A Comparative Guide to the Mass Spectrometry Fragmentation of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of (Z)-3-Methyl-2-hexene with its geometric isomer, (E)-3-Methyl-2-hexene, and a structural isomer, 2-Methyl-2-hexene. Understanding these fragmentation patterns is crucial for the unambiguous identification of these isomers in complex mixtures, a common challenge in petrochemical analysis, flavor and fragrance chemistry, and synthetic organic chemistry.

Comparison of Fragmentation Patterns

The mass spectra of this compound and its isomers are characterized by distinct fragmentation patterns arising from their unique structures. While all three compounds have the same molecular formula (C₇H₁₄) and molecular weight (98.19 g/mol ), the positions of the double bond and methyl group significantly influence the stability of the resulting fragment ions.[1][2][3]

The primary fragmentation mechanisms for alkenes upon electron ionization are allylic cleavage and McLafferty rearrangement.[4] Allylic cleavage involves the breaking of a bond adjacent to the double bond, leading to the formation of a resonance-stabilized allylic cation.[4] The McLafferty rearrangement is a characteristic fragmentation for compounds containing a γ-hydrogen, which can be transferred to the double bond via a six-membered transition state, resulting in the elimination of a neutral alkene.[5][6][7][8]

Below is a summary of the most abundant ions observed in the mass spectra of this compound, (E)-3-Methyl-2-hexene, and 2-Methyl-2-hexene.

m/zThis compound (Relative Intensity %)(E)-3-Methyl-2-hexene (Relative Intensity %)2-Methyl-2-hexene (Relative Intensity %)Proposed Fragment IonFragmentation Pathway
98182025[C₇H₁₄]⁺•Molecular Ion
83151810[C₆H₁₁]⁺Loss of •CH₃
6910010045[C₅H₉]⁺Allylic cleavage, loss of •C₂H₅
554045100[C₄H₇]⁺Allylic cleavage, loss of •C₃H₇
41505560[C₃H₅]⁺Allylic Cation

Experimental Protocols

The following is a representative experimental protocol for the analysis of methylhexene isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column)

GC Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 120 °C

    • Hold at 120 °C for 2 minutes

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-200

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

Sample Preparation:

Samples should be diluted in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 ppm prior to injection.

Visualizing Fragmentation and Workflow

To better understand the fragmentation process and the experimental setup, the following diagrams have been generated using Graphviz.

fragmentation M This compound [C₇H₁₄]⁺• m/z = 98 N1 - •C₂H₅ M->N1 N2 - •C₃H₇ M->N2 N3 - C₄H₉• M->N3 F1 [C₅H₉]⁺ m/z = 69 (Base Peak) F2 [C₄H₇]⁺ m/z = 55 F3 [C₃H₅]⁺ m/z = 41 N1->F1 N2->F2 N3->F3

Caption: Major fragmentation pathways of this compound.

workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation MS_Interface MS_Interface Column->MS_Interface Separation Ion_Source Ion_Source MS_Interface->Ion_Source Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Analysis Detector Detector Mass_Analyzer->Detector Analysis Data Data Detector->Data Sample Sample Sample->Injector

Caption: Experimental workflow for GC-MS analysis.

References

Boiling Point Comparison of 3-Methyl-2-hexene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, a precise understanding of the physical properties of organic compounds is paramount. This guide provides a comparative analysis of the boiling points of geometric and constitutional isomers of 3-Methyl-2-hexene (C7H14), supported by experimental data.

Influence of Molecular Structure on Boiling Point

The boiling point of a compound is primarily determined by the strength of its intermolecular forces. In non-polar hydrocarbons such as 3-Methyl-2-hexene and its isomers, the predominant intermolecular interactions are van der Waals forces, specifically London dispersion forces. The strength of these forces is influenced by several structural factors:

  • Molecular Weight: An increase in molecular weight generally leads to a higher boiling point due to a larger electron cloud, which enhances polarizability and strengthens London dispersion forces. As all isomers discussed here share the same molecular formula (C7H14), this factor is constant.

  • Branching: Increased branching in the carbon chain results in a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and lowering the boiling point.

  • Geometric Isomerism (Cis/Trans): Cis and trans isomers, also known as (Z) and (E) isomers, can exhibit slight differences in their boiling points. Cis isomers often have a slightly higher boiling point than their trans counterparts. This is attributed to the presence of a small net dipole moment in the cis configuration, which introduces weak dipole-dipole interactions in addition to London dispersion forces. In trans isomers, the individual bond dipoles tend to cancel each other out, resulting in a non-polar molecule.

Comparative Boiling Point Data

The following table summarizes the experimentally determined boiling points for 3-Methyl-2-hexene and several of its constitutional isomers.

Isomer NameStructureBoiling Point (°C)Boiling Point (K)
(Z)-3-Methyl-2-hexene cis isomer94 - 97.3367.15 - 370.45
(E)-3-Methyl-2-hexene trans isomer94367.15
1-Heptene93.6366.75
2-Methyl-2-hexene95 - 108368.15 - 381.15
3-Methyl-1-hexene83 - 85.4356.15 - 358.55
(E)-4-Methyl-2-hexene88361.15
(Z)-4-Methyl-2-hexene88.4361.55
5-Methyl-2-hexene86 - 88.4359.15 - 361.55
2,3-Dimethyl-2-pentene85 - 97358.15 - 370.15
(E)-3,4-Dimethyl-2-pentene87360.15
(Z)-3,4-Dimethyl-2-pentene87.4360.55

Experimental Protocols for Boiling Point Determination

The boiling points cited in this guide are determined using standard laboratory techniques. While the specific methodology for each data point is not detailed in the source literature, the following are common and reliable methods for determining the boiling point of a liquid organic compound.

Distillation Method

A simple or fractional distillation apparatus can be used to determine the boiling point of a pure liquid. The liquid is heated in a distilling flask, and the vapor is allowed to rise and come into contact with a thermometer bulb before being condensed and collected. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady temperature is observed on the thermometer during distillation, is recorded as the boiling point.

Reflux Method

In this method, the liquid is heated to its boiling point in a flask attached to a vertical condenser. The vapor produced condenses and returns to the flask, establishing an equilibrium between the liquid and vapor phases. A thermometer placed in the vapor phase below the condenser will record the boiling point of the substance.

Thiele Tube Method

The Thiele tube method is a micro-scale technique that requires only a small amount of the sample. A small sample tube containing the liquid and an inverted capillary tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. As the temperature rises, air trapped in the capillary tube expands and escapes. When the heating is stopped, the liquid is drawn into the capillary tube at the moment its vapor pressure equals the external pressure. The temperature at which this occurs is the boiling point.

Logical Relationship of Isomeric Structures and Boiling Points

The following diagram illustrates the relationship between the different types of isomers of 3-Methyl-2-hexene and the general trend in their boiling points.

boiling_point_comparison cluster_0 3-Methyl-2-hexene Isomers cluster_1 Geometric Isomers cluster_2 Constitutional Isomers 3-Methyl-2-hexene 3-Methyl-2-hexene This compound This compound 3-Methyl-2-hexene->this compound Slightly Higher BP (Polarity) (E)-3-Methyl-2-hexene (E)-3-Methyl-2-hexene 3-Methyl-2-hexene->(E)-3-Methyl-2-hexene Slightly Lower BP (Less Polar) 1-Heptene 1-Heptene 3-Methyl-2-hexene->1-Heptene Lower BP (Less Branching) Branched Isomers Branched Isomers 3-Methyl-2-hexene->Branched Isomers Generally Lower BP (Increased Branching)

Isomeric relationships and boiling point trends.

This guide provides a foundational comparison of the boiling points of 3-Methyl-2-hexene isomers. For critical applications, it is recommended to consult multiple high-quality data sources or perform experimental verification.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of (Z)-3-Methyl-2-hexene with its geometric isomer, (E)-3-Methyl-2-hexene, and other positional isomers, 3-Methyl-1-hexene and 2-Methyl-2-hexene, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the distinguishing features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of these C7H14 isomers. The subtle structural variations among these compounds give rise to unique spectral fingerprints, crucial for their unambiguous identification and characterization.

This publication summarizes key quantitative spectroscopic data in comparative tables and outlines the detailed experimental methodologies typically employed for such analyses. Furthermore, a visual representation of the structural relationships between the compared compounds is provided to aid in understanding their isomeric differences.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its related isomers. This data has been compiled from various spectral databases to provide a clear and concise comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH1H2H4H5H6Methyl on C3
This compound1.62 (d)5.17 (q)1.97 (t)1.36 (sext)0.89 (t)1.67 (s)
(E)-3-Methyl-2-hexene1.57 (d)5.24 (q)1.97 (t)1.38 (sext)0.90 (t)1.60 (s)
3-Methyl-1-hexene4.88-5.01 (m)5.65-5.85 (m)1.95-2.10 (m)1.20-1.40 (m)0.89 (t)1.00 (d)
2-Methyl-2-hexene1.60 (s)5.10 (t)1.95 (q)1.35 (sext)0.90 (t)1.68 (s)

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), sext (sextet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC1C2C3C4C5C6Methyl on C2/C3
This compound[1]13.5124.3135.235.821.814.120.9
(E)-3-Methyl-2-hexene13.8125.1135.842.521.513.915.6
3-Methyl-1-hexene[2][3]114.2142.938.636.520.414.120.1
2-Methyl-2-hexene[4][5]25.7131.9124.936.122.113.923.4

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC-H stretch (sp²)C-H stretch (sp³)C=C stretchC-H bend (alkene)
This compound~30102850-2960~1665~690 (cis)
(E)-3-Methyl-2-hexene~30152855-2965~1670~965 (trans)
3-Methyl-1-hexene~30752850-2960~1640~910, ~990
2-Methyl-2-hexene~30202860-2970~1675~835

Table 4: Mass Spectrometry Data (Key m/z values of Major Fragments)

CompoundMolecular Ion (M⁺)[M-CH₃]⁺[M-C₂H₅]⁺[M-C₃H₇]⁺Base Peak
This compound[1]9883695541
(E)-3-Methyl-2-hexene9883695541
3-Methyl-1-hexene[6]9883695541
2-Methyl-2-hexene[7][8]9883695541

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for volatile organic compounds. The following sections detail the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For liquid samples such as the hexene isomers, a small amount of the neat liquid (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

For ¹H NMR , the acquisition parameters generally include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 to 64) are averaged to ensure a good signal-to-noise ratio.

For ¹³C NMR , a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples. A small drop of the neat liquid is placed directly onto the ATR crystal (often diamond or zinc selenide). The spectrum is then collected over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like hexene isomers. The sample is first diluted in a volatile solvent (e.g., hexane (B92381) or dichloromethane) and injected into the gas chromatograph. The GC separates the isomers based on their boiling points and interactions with the capillary column stationary phase (e.g., a non-polar DB-5ms column).

Following separation, the eluting compounds enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI) at 70 eV. The resulting positively charged ions and their fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

Visualization of Structural Relationships

The following diagram illustrates the structural formulas and isomeric relationships of the compared compounds.

Spectroscopic_Comparison Structural Isomers of C7H14 cluster_3_methyl_2_hexene 3-Methyl-2-hexene cluster_positional_isomers Positional Isomers Z_isomer This compound E_isomer (E)-3-Methyl-2-hexene Z_isomer->E_isomer Geometric Isomers Hexene_1 3-Methyl-1-hexene Z_isomer->Hexene_1 Positional Isomers Hexene_2 2-Methyl-2-hexene Z_isomer->Hexene_2 Positional Isomers E_isomer->Hexene_1 Positional Isomers E_isomer->Hexene_2 Positional Isomers

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Alkene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of alkenes is critical in numerous scientific disciplines, from pharmaceutical development, where residual alkenes can be process-related impurities, to industrial chemistry, where they are key monomers and intermediates. The choice of analytical methodology is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of four common analytical techniques for alkene quantification: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Raman Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

This document outlines the performance characteristics of each method, provides detailed experimental protocols, and describes a framework for cross-validation to ensure consistency and transferability of analytical data.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the desired sample throughput. The following table summarizes the typical performance characteristics of the four methods for the quantification of a representative simple alkene, such as 1-octene.

Performance ParameterGC-FIDqNMR SpectroscopyRaman SpectroscopyFTIR Spectroscopy
**Linearity (R²) **> 0.999[1]> 0.99> 0.99[2]> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL~10 µM[3]0.03% to sub-0.1% (highly variable)[4]0.04% - 0.08% (v/v)[5]
Limit of Quantification (LOQ) 0.5 - 5 µg/mLDependent on desired accuracy[3]~0.1%~0.15% (v/v)
Precision (%RSD) < 5%< 2%[6]< 5%< 2%
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%90 - 110%
Selectivity HighHighModerate to HighModerate
Sample Throughput High (with autosampler)ModerateHighHigh
Non-destructive NoYesYesYes
Primary Method NoYesNoNo

Note: The values presented are typical and can vary significantly based on the specific alkene, sample matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols provide a framework for the quantification of alkenes using each of the discussed techniques.

Protocol 1: Alkene Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the concentration of a specific alkene in a liquid sample.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a capillary column suitable for hydrocarbon analysis (e.g., DB-5), and an autosampler.

Materials:

  • Alkene standard of known purity

  • Internal standard (IS) (e.g., an alkane not present in the sample, such as dodecane)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the alkene standard in the chosen solvent.

    • Prepare a stock solution of the internal standard.

    • Create a series of calibration standards by diluting the alkene stock solution to concentrations spanning the expected sample concentration range.

    • Add a constant, known amount of the internal standard to each calibration standard and a blank.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Dilute the sample with the solvent to a concentration within the calibration range.

    • Add the same constant, known amount of the internal standard to the sample solution.

  • GC-FID Analysis:

    • Set the GC-FID instrument parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, detector temperature).

    • Inject the calibration standards, blank, and samples.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks corresponding to the alkene and the internal standard based on their retention times.

    • Integrate the peak areas of the alkene and the internal standard.

    • Calculate the ratio of the alkene peak area to the internal standard peak area for each injection.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the alkene in the calibration standards.

    • Determine the concentration of the alkene in the sample by interpolating its peak area ratio on the calibration curve.

Protocol 2: Alkene Quantification by Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute concentration or purity of an alkene in a sample.

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Alkene sample

  • Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the analyte and internal standard are soluble.

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the alkene sample into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Tune and shim the NMR probe.

    • Acquire a ¹H NMR spectrum under quantitative conditions. This includes:

      • A sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest.

      • A calibrated 90° pulse angle.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).[7]

  • Data Processing and Analysis:

    • Apply appropriate Fourier transformation, phasing, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the alkene and a signal of the internal standard.

    • Calculate the concentration or purity of the alkene using the following formula:

    Purity_alkene (%) = (I_alkene / I_IS) * (N_IS / N_alkene) * (MW_alkene / MW_IS) * (m_IS / m_alkene) * Purity_IS (%)

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Protocol 3: Alkene Quantification by Raman Spectroscopy

Objective: To quantify the concentration of an alkene in a liquid or solid sample.

Instrumentation: Raman spectrometer with a suitable laser excitation source (e.g., 785 nm) and detector.

Materials:

  • Alkene standard of known purity

  • Solvent or matrix for sample preparation

  • Sample containers (e.g., vials, cuvettes)

Procedure:

  • Standard Preparation:

    • Prepare a series of calibration standards of the alkene at different known concentrations in the solvent or matrix.

  • Raman Analysis:

    • Acquire the Raman spectrum of each calibration standard and the sample under identical conditions (laser power, acquisition time, etc.).

    • Identify a characteristic Raman band for the alkene (e.g., C=C stretching vibration, typically around 1640-1680 cm⁻¹).

  • Data Analysis:

    • Measure the intensity (peak height or area) of the characteristic alkene Raman band for each standard and the sample.

    • Construct a calibration curve by plotting the Raman intensity against the alkene concentration for the standards.

    • Determine the concentration of the alkene in the sample from the calibration curve.

Protocol 4: Alkene Quantification by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To determine the concentration of an alkene in a liquid or solid sample, often using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: FTIR spectrometer, preferably with an ATR accessory.

Materials:

  • Alkene standard of known purity

  • Solvent or matrix for sample preparation

Procedure:

  • Standard Preparation:

    • Prepare a series of calibration standards of the alkene at different known concentrations.

  • FTIR-ATR Analysis:

    • Record a background spectrum of the clean ATR crystal.

    • Apply a small amount of each calibration standard to the ATR crystal and record its spectrum. Clean the crystal thoroughly between samples.

    • Apply the sample to the ATR crystal and record its spectrum.

  • Data Analysis:

    • Identify a characteristic absorption band for the alkene (e.g., the C=C stretch around 1640-1680 cm⁻¹ or the =C-H stretch above 3000 cm⁻¹).[3]

    • Measure the absorbance of this band for each standard and the sample.

    • Create a calibration curve by plotting the absorbance against the alkene concentration for the standards.

    • Determine the concentration of the alkene in the sample using the calibration curve.

Mandatory Visualization

CrossValidationWorkflow General Workflow for Cross-Validation of Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., GC-FID, qNMR) define_samples Select Representative Samples (Spiked and/or Incurred) define_methods->define_samples define_acceptance Establish Acceptance Criteria (Accuracy, Precision) define_samples->define_acceptance analyze_method1 Analyze Samples with Method 1 (Reference) define_acceptance->analyze_method1 analyze_method2 Analyze Samples with Method 2 (Comparator) define_acceptance->analyze_method2 compare_results Statistically Compare Results (e.g., t-test, Bland-Altman) analyze_method1->compare_results analyze_method2->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria conclusion Conclusion on Method Equivalence evaluate_criteria->conclusion

Caption: General workflow for the cross-validation of two analytical methods.

MethodSelection Decision Tree for Selecting an Alkene Quantification Method start Start: Need to Quantify Alkene primary_method Is a primary (absolute) method required? start->primary_method qnmr Use qNMR primary_method->qnmr Yes trace_analysis Is trace-level analysis (< 0.1%) required? primary_method->trace_analysis No gcfid Use GC-FID trace_analysis->gcfid Yes non_destructive Is non-destructive analysis required? trace_analysis->non_destructive No raman_ftir Consider Raman or FTIR non_destructive->raman_ftir Yes high_throughput Is high throughput a priority? non_destructive->high_throughput No high_throughput->gcfid No, but need high selectivity all_except_qnmr GC-FID, Raman, or FTIR are suitable high_throughput->all_except_qnmr Yes

References

literature comparison of reported yields for (Z)-3-Methyl-2-hexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reported yields and methodologies for the synthesis of (Z)-3-Methyl-2-hexene, a valuable intermediate in organic synthesis. The document outlines three primary stereoselective methods: the Wittig reaction, partial hydrogenation of 3-methyl-2-hexyne, and hydroboration-protonolysis of 3-methyl-2-hexyne. This guide is intended to assist researchers in selecting the most suitable synthetic route based on factors such as yield, stereoselectivity, and experimental considerations.

Comparison of Synthetic Methods

The following table summarizes the quantitative data for the three principal methods for the synthesis of this compound.

Synthesis MethodStarting MaterialsCatalyst/ReagentTypical Yield(Z):(E) Ratio
Wittig Reaction 2-Pentanone, Propyltriphenylphosphonium bromiden-ButyllithiumModerate to GoodPredominantly (Z)
Partial Hydrogenation 3-Methyl-2-hexyneLindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)~88%>95:5
Hydroboration-Protonolysis 3-Methyl-2-hexyneDisiamylborane (B86530), Acetic AcidGood to ExcellentHigh (Z)-selectivity

Experimental Protocols

Detailed experimental methodologies for the key synthetic routes are provided below.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of a carbon-carbon double bond. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed, which favor the formation of the cis isomer.[1][2]

Reaction Scheme:

Detailed Protocol:

  • Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of a characteristic orange-red color indicates the generation of the ylide.

  • After the addition is complete, allow the mixture to stir at 0 °C for one hour.

  • Wittig Reaction: Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with pentane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by distillation, and the crude product is purified by fractional distillation to yield this compound.

Partial Hydrogenation of 3-Methyl-2-hexyne

The partial hydrogenation of alkynes using a poisoned catalyst, such as Lindlar's catalyst, is a highly effective method for the stereoselective synthesis of (Z)-alkenes.[3][4]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a hydrogenation flask (e.g., a Parr apparatus), dissolve 3-methyl-2-hexyne in a suitable solvent such as hexane (B92381) or ethanol.

  • Add Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead acetate and quinoline) to the solution, typically at a loading of 5-10% by weight relative to the alkyne.

  • Seal the flask and purge the system with hydrogen gas.

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, using a hydrogen balloon or cylinder) at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then removed from the filtrate by distillation. The resulting crude product can be further purified by fractional distillation to afford pure this compound.

Hydroboration-Protonolysis of 3-Methyl-2-hexyne

The hydroboration of an alkyne with a sterically hindered borane (B79455), such as disiamylborane, followed by protonolysis of the resulting vinylborane, provides a stereospecific route to (Z)-alkenes.

Reaction Scheme:

Detailed Protocol:

  • Preparation of Disiamylborane: In a dry, three-necked flask under a nitrogen atmosphere, place a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) in THF. Cool the flask to 0 °C in an ice bath. Slowly add 2-methyl-2-butene (B146552) to the stirred borane solution. After the addition, continue stirring at 0 °C for 2 hours to ensure the complete formation of disiamylborane.

  • Hydroboration: To the freshly prepared disiamylborane solution at 0 °C, slowly add 3-methyl-2-hexyne. Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the progress by an appropriate method.

  • Protonolysis: After the hydroboration is complete, add glacial acetic acid to the reaction mixture at 0 °C. The acetic acid protonates the vinylborane, leading to the formation of the (Z)-alkene.

  • Work-up and Purification: Carefully quench any unreacted boranes by the slow addition of water. Extract the product with pentane. The organic layer is washed with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The final product can be purified by fractional distillation.

Visualizing Synthetic Strategies

The following diagrams illustrate the logical workflows for the described synthetic methods.

Wittig_Reaction_Workflow cluster_ylide Ylide Generation cluster_wittig Wittig Reaction cluster_purification Work-up & Purification Propyltriphenylphosphonium_bromide Propyltriphenylphosphonium bromide Ylide Propylidene- triphenylphosphorane Propyltriphenylphosphonium_bromide->Ylide Deprotonation nBuLi n-Butyllithium (Base) nBuLi->Ylide Reaction Reaction at 0°C to RT Ylide->Reaction 2_Pentanone 2-Pentanone 2_Pentanone->Reaction Product_Mixture Product Mixture Reaction->Product_Mixture Workup Aqueous Work-up & Extraction Product_Mixture->Workup Purification Fractional Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Wittig synthesis of this compound.

Partial_Hydrogenation_Workflow cluster_reaction Hydrogenation cluster_workup Work-up & Purification Alkyne 3-Methyl-2-hexyne Hydrogenation_Step Stir at RT Alkyne->Hydrogenation_Step Reagents H₂ (1 atm) Lindlar's Catalyst Reagents->Hydrogenation_Step Crude_Product Crude Product Hydrogenation_Step->Crude_Product Filtration Catalyst Filtration Crude_Product->Filtration Distillation Solvent Removal & Fractional Distillation Filtration->Distillation Final_Product This compound Distillation->Final_Product

Caption: Workflow for the Partial Hydrogenation of 3-Methyl-2-hexyne.

Hydroboration_Protonolysis_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Hydroboration & Protonolysis cluster_purification Work-up & Purification BH3 BH₃·THF Disiamylborane Disiamylborane BH3->Disiamylborane Alkene 2-Methyl-2-butene Alkene->Disiamylborane Hydroboration Hydroboration at 0°C Disiamylborane->Hydroboration Alkyne 3-Methyl-2-hexyne Alkyne->Hydroboration Vinylborane Vinylborane Intermediate Hydroboration->Vinylborane Protonolysis Protonolysis with Acetic Acid Vinylborane->Protonolysis Workup Aqueous Work-up & Extraction Protonolysis->Workup Purification Fractional Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Hydroboration-Protonolysis of 3-Methyl-2-hexyne.

References

A Tale of Two Isomers: Unveiling the Stark Contrasts in Biological Activity of (Z) and (E) Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Published for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (Z) and (E) alkene isomers, supported by experimental data. We delve into two prominent examples, Combretastatin A-4 and Tamoxifen (B1202), to illustrate how a simple geometric difference can profoundly impact therapeutic efficacy.

The spatial arrangement of atoms in a molecule, a concept known as stereoisomerism, plays a critical role in its biological function. Among stereoisomers, (Z) and (E) isomers of alkenes, also referred to as cis and trans isomers respectively, offer a compelling demonstration of how a subtle change in geometry around a carbon-carbon double bond can lead to vastly different pharmacological profiles. This guide will explore the structure-activity relationships of these isomers, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform drug design and development.

Case Study 1: Combretastatin A-4 - A Potent (Z)-Isomer for Cancer Therapy

Combretastatin A-4, a natural product isolated from the African bush willow tree Combretum caffrum, is a powerful anticancer agent. Its activity is almost exclusively attributed to the (Z)-isomer, which acts as a potent inhibitor of tubulin polymerization. The (E)-isomer, in stark contrast, is largely devoid of this activity.

Data Presentation: (Z)- vs. (E)-Combretastatin A-4
IsomerTargetBiological ActivityIC50 (Tubulin Polymerization)Cytotoxicity (Various Cancer Cell Lines)
(Z)-Combretastatin A-4 β-TubulinInhibition of tubulin polymerization~2-3 µMNanomolar to low micromolar range
(E)-Combretastatin A-4 β-TubulinLargely inactive>100 µM (estimated)Significantly less cytotoxic than (Z)-isomer
Mechanism of Action: The (Z)-Isomer's Disruptive Force

The potent activity of (Z)-Combretastatin A-4 stems from its ability to bind to the colchicine-binding site on the β-subunit of tubulin. This binding event disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape. The consequence of this disruption is cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. The rigid, bent geometry of the (Z)-isomer is crucial for its high-affinity binding to the colchicine (B1669291) site, a fit that the linear (E)-isomer cannot achieve.

Combretastatin_Pathway cluster_cell Cancer Cell Z_CA4 (Z)-Combretastatin A-4 Tubulin β-Tubulin Dimer Z_CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Z_CA4->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of (Z)-Combretastatin A-4.
Experimental Protocols: In Vitro Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of (Z)- and (E)-Combretastatin A-4 on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds ((Z)- and (E)-Combretastatin A-4) dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare a 1 mM working solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • In a 96-well plate on ice, add the appropriate volume of the test compound dilutions or vehicle control (DMSO).

    • To each well, add the tubulin solution.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the initial rate of polymerization (Vmax) from the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Tubulin_Assay_Workflow Start Start: Prepare Reagents Setup Set up Assay on Ice (Tubulin + Compound/Vehicle) Start->Setup Initiate Initiate Polymerization (Add GTP, move to 37°C) Setup->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read for 60 min) Initiate->Measure Analyze Data Analysis (Plot curves, calculate Vmax, % inhibition) Measure->Analyze End Determine IC50 Analyze->End

Experimental workflow for the tubulin polymerization assay.

Case Study 2: Tamoxifen - A (Z)-Isomer's Tale of Selective Estrogen Receptor Modulation

Tamoxifen is a widely used drug for the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its therapeutic effect is primarily mediated by the (Z)-isomer, also known as trans-tamoxifen, which acts as a selective estrogen receptor modulator (SERM). The (E)-isomer, or cis-tamoxifen, exhibits significantly weaker antiestrogenic activity and can even have estrogenic effects.

Data Presentation: (Z)- vs. (E)-Tamoxifen
IsomerTargetBiological ActivityRelative Binding Affinity for ERα (Estradiol = 100%)Antiestrogenic Potency (IC50)
(Z)-Tamoxifen (trans) Estrogen Receptor (ER)Antagonist in breast tissue, agonist in other tissues (e.g., bone, uterus)~2.5%Low micromolar range
(E)-Tamoxifen (cis) Estrogen Receptor (ER)Weak antagonist/partial agonist; can be estrogenic~0.3%Significantly higher than (Z)-isomer
Mechanism of Action: The (Z)-Isomer's Dual Personality

(Z)-Tamoxifen functions by competitively binding to the estrogen receptor, the same receptor that binds the natural hormone estradiol (B170435). However, the binding of (Z)-tamoxifen induces a different conformational change in the receptor compared to estradiol. This altered conformation affects the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex. In breast cancer cells, this leads to the recruitment of co-repressors, which blocks the transcription of estrogen-responsive genes that promote cell proliferation. In other tissues, such as the endometrium and bone, the tamoxifen-ER complex can recruit co-activators, leading to estrogen-like (agonistic) effects. The less active (E)-isomer has a much lower affinity for the estrogen receptor and is less effective at inducing the conformational change necessary for potent antagonist activity.

Tamoxifen_Pathway cluster_breast_cell Breast Cancer Cell cluster_endometrial_cell Endometrial Cell Z_Tamoxifen (Z)-Tamoxifen ER_breast Estrogen Receptor (ER) Z_Tamoxifen->ER_breast Binds CoRepressor Co-repressor Recruitment ER_breast->CoRepressor Gene_Repression Repression of Estrogen-Responsive Genes CoRepressor->Gene_Repression Proliferation_Inhibition Inhibition of Cell Proliferation Gene_Repression->Proliferation_Inhibition Z_Tamoxifen_endo (Z)-Tamoxifen ER_endo Estrogen Receptor (ER) Z_Tamoxifen_endo->ER_endo Binds CoActivator Co-activator Recruitment ER_endo->CoActivator Gene_Activation Activation of Estrogen-Responsive Genes CoActivator->Gene_Activation Proliferation_Stimulation Stimulation of Cell Proliferation Gene_Activation->Proliferation_Stimulation

Tissue-specific signaling of (Z)-Tamoxifen.
Experimental Protocols: Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of (Z)- and (E)-Tamoxifen for the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [³H]-Estradiol (radiolabeled ligand)

  • Unlabeled estradiol (for standard curve)

  • Test compounds ((Z)- and (E)-Tamoxifen) dissolved in ethanol (B145695) or DMSO

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite slurry

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Cytosol:

    • Homogenize uterine tissue from ovariectomized rats in ice-cold assay buffer.

    • Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).

  • Binding Assay:

    • In assay tubes, add a fixed concentration of [³H]-Estradiol and increasing concentrations of either unlabeled estradiol (for the standard curve) or the test compounds ((Z)- and (E)-Tamoxifen).

    • Add the uterine cytosol to each tube and incubate to allow for competitive binding.

    • To separate bound from free radioligand, add hydroxylapatite slurry, which binds the receptor-ligand complexes.

    • Wash the hydroxylapatite pellets to remove unbound radioligand.

  • Quantification:

    • Resuspend the washed pellets in ethanol and transfer to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of [³H]-Estradiol bound against the concentration of unlabeled estradiol.

    • For the test compounds, plot the percentage of [³H]-Estradiol bound against the concentration of the tamoxifen isomer.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol).

    • Calculate the relative binding affinity (RBA) of each isomer compared to estradiol.

ER_Binding_Assay_Workflow Start Start: Prepare Cytosol and Reagents Incubate Incubate Cytosol with [³H]-Estradiol & Competitor ((Z)/(E)-Tamoxifen or Estradiol) Start->Incubate Separate Separate Bound from Free Ligand (Hydroxylapatite Adsorption) Incubate->Separate Wash Wash to Remove Unbound Ligand Separate->Wash Quantify Quantify Bound Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (Generate competition curves) Quantify->Analyze End Determine IC50 and RBA Analyze->End

Assessing the Purity of Synthesized (Z)-3-Methyl-2-hexene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the stereochemical purity of compounds is paramount. This guide provides a comparative analysis of standard analytical techniques for assessing the purity of synthesized (Z)-3-Methyl-2-hexene, with a focus on distinguishing it from its (E)-isomer and other potential impurities. The primary methods covered are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis Overview: The Wittig Reaction

A common and effective method for the stereoselective synthesis of alkenes, including this compound, is the Wittig reaction.[1][2][3][4] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, the reaction of 2-pentanone with the ylide derived from ethyltriphenylphosphonium bromide is a viable route.[5] Non-stabilized ylides, such as the one used in this synthesis, generally favor the formation of the (Z)-isomer.[2][6] However, the formation of the (E)-isomer as a significant impurity is possible, necessitating robust analytical methods for purity assessment.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific information required, such as isomeric ratio, identification of impurities, and quantification.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds and is well-suited for the analysis of alkene isomers.[7][8][9][10][11] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within the column.

Key Performance Indicators:

  • Resolution of Isomers: Capillary GC columns can effectively separate this compound from its (E)-isomer.

  • Quantification: Peak areas in the chromatogram can be used to determine the relative amounts of each isomer and other impurities, thus providing a quantitative measure of purity.

  • Sensitivity: GC with a flame ionization detector (FID) is highly sensitive to hydrocarbons, allowing for the detection of trace impurities.

Compound Kovats Retention Index (Standard Non-Polar Column)
This compound651.9 - 667[12]
(E)-3-Methyl-2-hexene702 - 716[13]
(Z)-3-Methyl-3-hexene~693 - 717[14]

Note: Retention indices can vary slightly depending on the specific column and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for differentiating between stereoisomers.[15][16] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Key Performance Indicators:

  • Isomer Differentiation: The coupling constants (J-values) between vinylic protons are characteristically different for cis and trans isomers.[15] In (Z)-alkenes, the coupling constant is typically smaller than in the corresponding (E)-alkenes.

  • Structural Confirmation: The chemical shifts of the protons and carbons provide unambiguous confirmation of the molecule's structure.

  • Quantitative Analysis: Integration of the signals in the ¹H NMR spectrum can be used to determine the ratio of (Z) to (E) isomers.

Technique This compound (E)-3-Methyl-2-hexene
¹H NMR Distinct chemical shifts and smaller vicinal coupling constants for alkene protons.Different chemical shifts and larger vicinal coupling constants for alkene protons.
¹³C NMR Unique chemical shifts for the sp² carbons and surrounding alkyl groups.[12]Differentiated chemical shifts for the sp² carbons and surrounding alkyl groups compared to the (Z)-isomer.[13]
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Key Performance Indicators:

  • Molecular Weight Confirmation: The molecular ion peak in the mass spectrum confirms the molecular weight of the synthesized compound (98.19 g/mol for C₇H₁₄).[12][13][17]

  • Structural Information: The fragmentation pattern provides clues about the structure of the molecule. While the mass spectra of (Z) and (E) isomers are often very similar, subtle differences can sometimes be observed.

  • Impurity Identification: GC-MS allows for the tentative identification of impurities based on their mass spectra.

Compound Molecular Formula Molecular Weight Key Fragmentation Peaks (m/z)
This compoundC₇H₁₄[12][18]98.19 g/mol [12]Data available in spectral databases like NIST.[12][17]
(E)-3-Methyl-2-hexeneC₇H₁₄[13]98.19 g/mol [13]Data available in spectral databases like NIST.[13]

Experimental Protocols

Gas Chromatography (GC) Protocol
  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 50 m x 0.32 mm, 0.52 µm film thickness).

  • Carrier Gas: Helium or Nitrogen with a constant flow rate.[10]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Sample Preparation: Dilute the synthesized this compound in a volatile solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: Identify the peaks corresponding to (Z)- and (E)-3-Methyl-2-hexene based on their retention times. Calculate the percentage purity by peak area normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Carbon Tetrachloride (CCl₄).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-200 ppm.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals for the (Z)-isomer and any (E)-isomer present.

    • Determine the isomeric ratio by integrating the relevant signals in the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • GC Conditions: Use the same GC method as described above.

  • MS Instrument: Mass spectrometer operating in electron ionization (EI) mode.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 35 to 200.

  • Interface Temperature: 280 °C.

  • Data Analysis:

    • Obtain the mass spectrum for each peak in the chromatogram.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to confirm the identity of the main product and any impurities.

Visualizing the Workflow and Technique Comparison

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_data Data Interpretation Start Wittig Reaction (2-pentanone + ethyltriphenylphosphonium ylide) Crude Crude Product (this compound + impurities) Start->Crude Reaction & Workup GC Gas Chromatography (GC) Crude->GC NMR NMR Spectroscopy (¹H and ¹³C) Crude->NMR GCMS GC-Mass Spectrometry Crude->GCMS Purity Purity & Isomeric Ratio GC->Purity NMR->Purity Structure Structural Confirmation NMR->Structure Impurities Impurity Identification GCMS->Impurities Technique_Comparison cluster_info Information Provided GC Gas Chromatography (GC) Quantification Quantitative Analysis (Isomeric Ratio) GC->Quantification Separation Separation of Isomers GC->Separation NMR NMR Spectroscopy NMR->Quantification Structure Unambiguous Structure & Stereochemistry NMR->Structure MS Mass Spectrometry (MS) MolWeight Molecular Weight MS->MolWeight ImpurityID Impurity Identification MS->ImpurityID

References

Confirming the Stereochemistry of (Z)-3-Methyl-2-hexene using Nuclear Overhauser Effect (NOE) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and development, profoundly influencing a molecule's biological activity and physical properties. For alkenes, the spatial arrangement of substituents around the carbon-carbon double bond, designated as either E (entgegen) or Z (zusammen), can lead to significant differences in functionality. This guide provides a comprehensive comparison of the Nuclear Overhauser Effect (NOE) spectroscopy method for confirming the stereochemistry of alkenes, using (Z)-3-Methyl-2-hexene as a key example. We will also explore alternative analytical techniques and provide detailed experimental protocols.

The Power of NOE in Stereochemistry Determination

The Nuclear Overhauser Effect is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are spatially close (typically within 5 Å), irrespective of through-bond connectivity.[1][2] This "through-space" interaction is invaluable for elucidating the three-dimensional structure of molecules, including the configuration of double bonds.[3][4] By irradiating a specific proton or group of protons, an enhancement in the signal intensity of nearby protons can be observed, providing direct evidence of their proximity.[5]

For this compound, the key to confirming its stereochemistry lies in the proximity of the vinylic proton (H2) to the methyl group at the C3 position. In the (Z)-isomer, these groups are on the same side of the double bond and therefore close in space. In contrast, in the (E)-isomer, they are on opposite sides, at a much greater distance. An NOE experiment, by selectively irradiating the C3-methyl protons, would be expected to show an enhancement of the H2 vinylic proton signal, thus confirming the Z configuration.

Comparative Analysis of Stereochemistry Determination Methods

While NOE spectroscopy is a powerful tool, other methods can also be used to determine alkene stereochemistry. The choice of method often depends on the nature of the compound, the available instrumentation, and the specific requirements of the analysis.

Method Principle Advantages Limitations Applicability to this compound
NOE Spectroscopy (1D & 2D) Detects through-space interactions between protons.Non-destructive; provides direct evidence of spatial proximity in solution; applicable to a wide range of molecules.[4][6]Can be less sensitive for small molecules; requires careful experimental setup and interpretation.[5][7]Highly suitable. A clear NOE signal between the C3-methyl group and the vinylic proton would confirm the Z isomer.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates isomers based on their boiling points and interactions with a stationary phase, followed by mass analysis.High sensitivity; can separate and identify isomers in a mixture.[3][8]Differentiation of geometric isomers can be challenging and often requires specific columns and careful optimization of conditions.[9][10]Potentially applicable. Separation of (Z)- and (E)-3-Methyl-2-hexene may be possible with a suitable GC column and temperature program.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.Provides unambiguous structural determination, including absolute configuration.[1][11]Requires a suitable single crystal, which can be difficult to obtain for liquids or oils like 3-Methyl-2-hexene.[1][12]Not directly applicable unless a suitable crystalline derivative can be prepared.[1]
Experimental Protocols

This experiment is designed to selectively observe the protons that are spatially close to a pre-selected proton signal.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the sample into a high-quality NMR tube.

  • Degas the sample by bubbling nitrogen or argon through the solution for several minutes to remove dissolved oxygen, which can quench the NOE effect.[13]

2. Instrument Setup (Typical 400 MHz NMR Spectrometer):

  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons of interest, particularly the vinylic proton and the C3-methyl group.

  • Tune and match the probe for the ¹H frequency.

  • Ensure the sample is not spinning to minimize spinning sidebands and artifacts.[14]

3. 1D NOE Difference Experiment Parameters:

  • Use a 1D selective gradient NOESY pulse sequence (e.g., selnogp on Bruker instruments).[14]

  • Selective Irradiation: Set the frequency of the selective pulse to the chemical shift of the C3-methyl protons.

  • Mixing Time (d8): For small molecules like 3-Methyl-2-hexene, a mixing time of 0.5 to 1.0 seconds is generally appropriate.[6][13] Start with 0.5 s.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation between scans. A typical value is 5-10 seconds.

  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio, as NOE enhancements are often small (typically <5%).[5]

4. Data Processing and Analysis:

  • Process the acquired free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio.

  • Phase the spectrum carefully. In a 1D NOE difference spectrum, the irradiated peak will appear as a large negative signal, while the enhanced peaks will be positive.[5]

  • Integrate the enhanced vinylic proton signal to quantify the NOE. An observable positive signal for the vinylic proton upon irradiation of the C3-methyl group confirms the (Z)-stereochemistry.

Visualizing the NOE Workflow

The following diagram illustrates the key steps in a 1D NOE difference experiment to confirm the stereochemistry of this compound.

NOE_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR) cluster_proc Data Processing & Analysis cluster_result Expected Result for (Z)-Isomer prep1 Dissolve this compound in Deuterated Solvent prep2 Filter into NMR Tube prep1->prep2 prep3 Degas Sample (remove O2) prep2->prep3 acq1 Acquire Standard 1H Spectrum prep3->acq1 acq2 Identify Target Proton Signals (C3-Methyl and Vinylic H) acq1->acq2 acq3 Setup 1D NOE Difference Experiment acq2->acq3 acq4 Irradiate C3-Methyl Protons acq3->acq4 acq5 Acquire NOE Data acq4->acq5 proc1 Fourier Transform & Phasing acq5->proc1 proc2 Observe NOE Spectrum proc1->proc2 proc3 Identify Enhanced Vinylic Proton Signal proc2->proc3 proc4 Confirm (Z)-Stereochemistry proc3->proc4 result Positive NOE signal observed for the vinylic proton. proc4->result

Caption: Workflow for confirming (Z)-stereochemistry using 1D NOE.

Logical Relationship in NOE-based Stereochemical Assignment

The decision-making process for assigning the stereochemistry of 3-Methyl-2-hexene based on NOE data is illustrated below.

NOE_Logic start Perform 1D NOE Experiment: Irradiate C3-Methyl Protons decision Is an NOE enhancement observed for the vinylic proton? start->decision result_z This compound (Protons are in close proximity) decision->result_z  Yes result_e (E)-3-Methyl-2-hexene (Protons are distant) decision->result_e  No

Caption: Logic diagram for NOE-based stereochemical assignment.

References

comparative study of different synthetic routes to (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the stereoselective synthesis of alkenes is a critical endeavor. This guide provides a comparative analysis of the two primary synthetic routes to (Z)-3-Methyl-2-hexene: the Wittig reaction and the partial hydrogenation of an alkyne. The comparison focuses on reaction setup, conditions, and expected outcomes, supported by representative experimental data.

At a Glance: Comparison of Synthetic Routes

FeatureWittig ReactionPartial Hydrogenation of Alkyne
Starting Materials 2-Pentanone, Ethyltriphenylphosphonium Bromide3-Methyl-2-hexyne
Key Reagents Strong base (e.g., n-Butyllithium), Triphenylphosphine (B44618)Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂), Hydrogen Gas
Stereoselectivity Generally favors the (Z)-isomer with non-stabilized ylides.Highly selective for the (Z)-isomer (cis-hydrogenation).
Key Advantages Good control of double bond position.High Z-selectivity, clean reaction.
Potential Challenges Removal of triphenylphosphine oxide byproduct, potential for E/Z mixture.Catalyst poisoning, over-reduction to the alkane.
Typical Yield Moderate to GoodGood to Excellent
Typical Z:E Ratio Variable, can be optimized for Z>95:5

Synthetic Route 1: The Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from carbonyl compounds and phosphonium (B103445) ylides. For the synthesis of this compound, the reaction involves the formation of a non-stabilized ylide from ethyltriphenylphosphonium bromide, which then reacts with 2-pentanone. The kinetic control of the reaction with non-stabilized ylides typically favors the formation of the cis, or (Z), isomer.[1][2][3]

Experimental Protocol

Step 1: Preparation of the Phosphonium Ylide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of n-butyllithium (1.0 eq) in hexane (B92381) dropwise to the stirred suspension. The appearance of a characteristic orange-red color indicates the formation of the ylide.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

Step 2: Reaction with 2-Pentanone

  • To the freshly prepared ylide solution at 0 °C, add a solution of 2-pentanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or pentane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Synthetic Route 2: Partial Hydrogenation of 3-Methyl-2-hexyne

The partial hydrogenation of alkynes provides a highly stereoselective route to cis-alkenes. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is crucial to prevent over-reduction to the corresponding alkane. The reaction involves the syn-addition of hydrogen across the triple bond of 3-methyl-2-hexyne, leading to the exclusive formation of the (Z)-isomer.[4]

Experimental Protocol

Step 1: Hydrogenation Reaction

  • In a hydrogenation flask, dissolve 3-methyl-2-hexyne (1.0 eq) in a suitable solvent such as hexane or ethanol.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or by measuring hydrogen uptake. The reaction should be stopped once one equivalent of hydrogen has been consumed to avoid over-reduction.

Step 2: Work-up and Purification

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Carefully remove the solvent from the filtrate by distillation or rotary evaporation to yield this compound. In many cases, the product is of sufficient purity and does not require further purification.

Logical Workflow for Synthetic Route Selection

The choice between the Wittig reaction and alkyne hydrogenation depends on several factors, including the availability of starting materials, desired stereoselectivity, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G cluster_start Starting Point cluster_analysis Retrosynthetic Analysis cluster_routes Synthetic Routes cluster_precursors Precursors cluster_decision Decision Criteria Start Desired Product: This compound Retro Retrosynthetic Disconnection Start->Retro Wittig Wittig Reaction (C=C bond formation) Retro->Wittig Alkyne Alkyne Hydrogenation (Triple bond reduction) Retro->Alkyne Ketone 2-Pentanone & Ethyltriphenylphosphonium Bromide Wittig->Ketone Alkyne_Precursor 3-Methyl-2-hexyne Alkyne->Alkyne_Precursor Decision Select Route Based On: - Precursor Availability - Desired Z:E Ratio - Scalability - Purification Method Ketone->Decision Alkyne_Precursor->Decision

References

Safety Operating Guide

Proper Disposal of (Z)-3-Methyl-2-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-3-Methyl-2-hexene , a flammable hydrocarbon, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a highly flammable liquid and vapor. Ingestion and subsequent entry into airways may be fatal. Therefore, all handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources such as open flames, hot surfaces, and sparks.[1][2] Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.

In the event of a spill, immediately eliminate all ignition sources and evacuate non-essential personnel from the area.[1] Use non-sparking tools and an absorbent material, such as Chemizorb®, to contain and collect the spilled chemical. The collected waste must then be treated as hazardous material and disposed of according to the procedures outlined below.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications and identification numbers for substances similar to this compound.

PropertyValueSource
UN Number 3295
Hazard Class 3 (Flammable Liquid)[3]
Packing Group II[3]
GHS Pictogram
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.H304: May be fatal if swallowed and enters airways.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol provides a systematic approach to ensure safe and compliant disposal.

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and leak-proof container.[4][5] The container must be compatible with flammable organic solvents; glass bottles are suitable for small quantities (<5 gallons), while metal cans should be used for larger volumes.[6]

  • Never mix this compound waste with incompatible materials such as acids, bases, or oxidizing agents.[4][7] Store incompatible waste streams separately to prevent dangerous chemical reactions.[5][7]

  • Aqueous waste should be collected separately from organic solvent waste.[8]

2. Container Labeling and Storage:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] Include the building and room number where the waste was generated.[7]

  • Keep the waste container tightly closed at all times, except when adding waste.[4][6][9] This minimizes the release of flammable vapors.

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated and cool location, away from heat and ignition sources.[7] A flammable storage cabinet is the recommended storage location.[4]

  • Ensure the total volume of hazardous waste in the SAA does not exceed institutional limits (e.g., 10 gallons).[4]

3. Arranging for Disposal:

  • Once the waste container is full (no more than 90% capacity to allow for expansion), or if it has been in storage for a specified period (e.g., up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7][9]

  • Do not attempt to dispose of this compound by pouring it down the drain or evaporating it in a fume hood.[4][8] This is unsafe, environmentally harmful, and often illegal.

4. Empty Container Disposal:

  • An "empty" container that held this compound must be handled properly. For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[8] The rinsate from this process must be collected and treated as hazardous waste.[8]

  • After proper rinsing, remove or deface the original labels before disposing of the container in the regular trash or recycling, as per your institution's guidelines.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Segregation & Storage cluster_2 Disposal & Final Steps A Generate this compound Waste B Collect in a Labeled, Compatible Container A->B C Segregate from Incompatible Wastes (e.g., Acids, Oxidizers) B->C D Store in Designated Satellite Accumulation Area (SAA) (Flammable Cabinet) C->D E Container Full or Storage Time Limit Reached? D->E E->D No F Arrange for Pickup by EHS or Licensed Waste Contractor E->F Yes G Properly Dispose of Empty, Triple-Rinsed Containers F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-3-Methyl-2-hexene is a flammable organic compound requiring strict adherence to safety protocols to minimize risks in a laboratory setting. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure the safety of researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for safe handling. The following table summarizes key quantitative data for this compound.[1][2][3]

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Boiling Point 97.3 °C at 760 mmHg
Density 0.714 g/cm³
CAS Number 10574-36-4

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure and injury when handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecifications & Rationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended for protection against flammable liquids and organic solvents.[4][5][6] Ensure gloves are of adequate thickness (at least 15 mil for outer gloves) and are regularly inspected for signs of degradation or puncture.[7]
Eyes Chemical splash goggles and face shieldChemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[8][9][10] For operations with a higher risk of splashing, such as transferring large volumes, a face shield must be worn in conjunction with goggles.[8][9]
Body Flame-resistant lab coat or coverallsA flame-resistant (FR) lab coat or coveralls should be worn to protect against flash fires.[11][12][13] Clothing should be made of non-synthetic materials like cotton, as synthetic fibers can melt and adhere to the skin in a fire.
Feet Closed-toe shoesSturdy, closed-toe shoes made of a non-porous material are required to protect against spills.

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is crucial for minimizing the risk of accidents. The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation (Fume Hood) B->C D Work in a Chemical Fume Hood C->D Proceed to Handling E Ground Equipment for Large Transfers D->E F Keep Away from Ignition Sources E->F G Segregate Flammable Waste F->G Proceed to Disposal H Use Labeled, Sealed Waste Containers G->H I Arrange for Licensed Hazardous Waste Disposal H->I

Safe handling workflow for this compound.

Experimental Protocols

General Handling Protocol:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[14] Don all required PPE as specified in the table above. Ensure that the work area, preferably a chemical fume hood, has adequate ventilation.

  • Handling : Conduct all operations involving this compound within a certified chemical fume hood to minimize inhalation exposure. Keep the container tightly closed when not in use. Eliminate all potential ignition sources from the vicinity, including open flames, hot plates, and spark-producing equipment. For transfers of significant quantities, ensure that containers are properly grounded to prevent static discharge.

  • Spill Response : In the event of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's emergency response team.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[15][16]

  • Segregation : Do not mix this compound waste with other waste streams.[17] It should be collected in a designated, properly labeled hazardous waste container.

  • Containerization : Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage : Store the waste container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.

  • Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.[17] Do not dispose of this compound down the drain or in regular trash.[18]

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-Methyl-2-hexene
Reactant of Route 2
(Z)-3-Methyl-2-hexene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.